Hepatitis B Virus Core (128-140)
Descripción
BenchChem offers high-quality Hepatitis B Virus Core (128-140) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hepatitis B Virus Core (128-140) including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C66H103N17O17 |
|---|---|
Peso molecular |
1406.6 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S,3R)-2-amino-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C66H103N17O17/c1-8-35(4)52(59(93)77-44(65(99)100)31-34(2)3)78-58(92)47-18-10-26-79(47)60(94)37(6)73-54(88)43(33-50(67)86)76-57(91)46-17-12-28-81(46)62(96)48-19-13-29-82(48)61(95)41(15-9-25-71-66(69)70)74-55(89)42(32-39-21-23-40(85)24-22-39)75-53(87)36(5)72-56(90)45-16-11-27-80(45)63(97)49-20-14-30-83(49)64(98)51(68)38(7)84/h21-24,34-38,41-49,51-52,84-85H,8-20,25-33,68H2,1-7H3,(H2,67,86)(H,72,90)(H,73,88)(H,74,89)(H,75,87)(H,76,91)(H,77,93)(H,78,92)(H,99,100)(H4,69,70,71)/t35-,36-,37-,38+,41-,42-,43-,44-,45-,46-,47-,48-,49-,51-,52-/m0/s1 |
Clave InChI |
ARMRKPQGEVPVSP-MMKKQSJESA-N |
Origen del producto |
United States |
Foundational & Exploratory
Activating the Sentinels: A Technical Guide to Hepatitis B Virus Core 128-140 T Helper Cell Activation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the Hepatitis B Virus (HBV) core antigen peptide 128-140 (HBcAg 128-140) and its critical role in the activation of T helper (Th) cells. A comprehensive understanding of this interaction is pivotal for the development of novel immunotherapies and prophylactic vaccines against chronic hepatitis B. This document details the immunological mechanisms, experimental quantification, and key laboratory protocols relevant to the study of this specific T cell epitope.
Introduction: The Significance of HBcAg 128-140
The HBV core antigen is a potent immunogen that elicits robust T cell responses, which are crucial for viral clearance.[1] Within the core protein, the amino acid sequence 128-140 (TPPAYRPPNAPIL) has been identified as a key T helper cell epitope in certain HLA haplotypes.[2] The activation of HBcAg-specific CD4+ T cells is a central event in orchestrating the adaptive immune response against HBV. These cells provide essential help to cytotoxic T lymphocytes (CTLs) and B cells, promoting viral clearance and the production of neutralizing antibodies.[3][4] In contrast, a dysfunctional or exhausted T cell response to HBcAg is often associated with chronic HBV infection.[5]
T Helper Cell Activation by HBcAg 128-140
The activation of naive CD4+ T cells by the HBcAg 128-140 epitope is a multi-step process initiated by antigen presenting cells (APCs), such as dendritic cells and macrophages.
Signaling Pathway for T Helper Cell Activation by HBcAg 128-140:
Caption: T helper cell activation by the HBcAg 128-140 epitope presented on MHC class II.
During chronic HBV infection, persistent exposure to viral antigens can lead to T cell exhaustion, a state of dysfunction characterized by the upregulation of inhibitory receptors such as Programmed Death-1 (PD-1). HBcAg has been shown to induce PD-1 expression on CD4+ T cells through the activation of JNK, ERK, and PI3K/AKT signaling pathways.[6][7]
Signaling Pathway for HBcAg-Induced PD-1 Upregulation:
Caption: HBcAg-induced signaling pathways leading to PD-1 upregulation and T cell exhaustion.
Quantitative Data on HBcAg 128-140 T Helper Cell Activation
The cellular immune response to HBcAg 128-140 can be quantified by measuring T cell proliferation, cytokine production, and the frequency of antigen-specific T cells.
Table 1: Cytokine Production by HBcAg-Specific T Helper Cells
| Cytokine | Cell Type | Condition | Method | Reported Levels/Observations |
| IFN-γ | CD4+ T cells | Acute Hepatitis B | ELISPOT, Intracellular Staining | Predominantly Th1 response with high IFN-γ secretion.[8] Inversely correlated with serum HBV DNA and HBsAg levels.[9] |
| IL-2 | CD4+ T cells | HBV Vaccination | ELISPOT | Detected in response to HBV peptide pools in vaccinated individuals.[10] |
| IL-10 | CD4+CD25+ T cells | Chronic Hepatitis B | Cytokine Secretion Assay | Secreted by regulatory T cells in response to HBcAg, contributing to T cell hyporesponsiveness.[5] |
| TNF-α | CD4+ T cells | Acute Hepatitis B | ELISA | Secreted by HBcAg-specific Th1-type T-cell clones.[11] |
| IL-4, IL-5 | CD4+ T cells | Acute Hepatitis B | ELISA | Generally not detected from HBcAg-specific Th1 clones.[8] |
Table 2: Frequency of HBcAg-Specific T Cells
| Patient Group | Assay | Mean Frequency (net spots/million PBMC) ± SD | Reference |
| Vaccinated (anti-HBs >10 mIU/ml) | Cultured ELISPOT | 2482 ± 2344 | [12] |
| Vaccinated (anti-HBs <10 mIU/ml) | Cultured ELISPOT | 1516 ± 1684 | [12] |
| Unvaccinated | Cultured ELISPOT | Significantly lower than vaccinated groups | [12] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible assessment of T cell responses to HBcAg 128-140.
Enzyme-Linked Immunospot (ELISPOT) Assay for IFN-γ Secretion
The ELISPOT assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.[13]
Workflow for ELISPOT Assay:
Caption: Step-by-step workflow for the IFN-γ ELISPOT assay.
Detailed Protocol:
-
Plate Coating: On the day prior to the assay, coat a 96-well PVDF membrane ELISPOT plate with anti-human IFN-γ capture antibody diluted in sterile PBS. Incubate overnight at 4°C.[13]
-
Cell Preparation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Plate Preparation: Wash the coated plate with sterile PBS to remove unbound antibody. Block the wells with RPMI 1640 medium containing 10% fetal bovine serum (FBS) for at least 30 minutes at room temperature.
-
Cell Plating and Stimulation: Remove the blocking solution and add 2x10^5 to 5x10^5 PBMCs per well. Add the HBcAg 128-140 peptide to the appropriate wells at a final concentration of 1-10 µg/mL. Include negative controls (cells alone) and positive controls (e.g., phytohemagglutinin).
-
Incubation: Incubate the plate for 18-24 hours in a humidified incubator at 37°C with 5% CO2.
-
Detection: Lyse the cells and wash the plate with PBS containing 0.05% Tween-20 (PBST). Add biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Enzyme Conjugation: Wash the plate with PBST and add a streptavidin-alkaline phosphatase or streptavidin-horseradish peroxidase conjugate. Incubate for 1 hour at room temperature.
-
Development: Wash the plate with PBST and add the appropriate substrate (e.g., BCIP/NBT or AEC). Monitor for the development of spots.
-
Analysis: Stop the reaction by washing with distilled water. Allow the plate to dry completely and count the spots using an automated ELISPOT reader. The results are expressed as spot-forming cells (SFC) per million PBMCs.[13]
T Cell Proliferation Assay
T cell proliferation in response to HBcAg 128-140 can be measured using various methods, including CFSE dilution assays analyzed by flow cytometry.
Detailed Protocol:
-
PBMC Labeling: Resuspend isolated PBMCs at 1x10^7 cells/mL in PBS. Add Carboxyfluorescein succinimidyl ester (CFSE) to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C. Quench the staining by adding an equal volume of cold complete RPMI medium with 10% FBS.
-
Cell Culture: Wash the cells and resuspend them in complete RPMI medium. Plate 2x10^5 cells per well in a 96-well round-bottom plate.
-
Stimulation: Add HBcAg 128-140 peptide (1-10 µg/mL) to the wells. Include unstimulated and positive controls.
-
Incubation: Culture the cells for 5-7 days at 37°C in a 5% CO2 incubator.
-
Staining for Flow Cytometry: Harvest the cells and stain with fluorescently labeled antibodies against surface markers such as CD3 and CD4.
-
Data Acquisition and Analysis: Acquire the samples on a flow cytometer. Gate on the CD3+CD4+ T cell population and analyze the CFSE fluorescence intensity. Proliferating cells will show a sequential halving of CFSE fluorescence with each cell division.
Intracellular Cytokine Staining (ICS)
ICS allows for the simultaneous identification of cell phenotype and cytokine production at the single-cell level.
Detailed Protocol:
-
Cell Stimulation: Stimulate 1-2x10^6 PBMCs per tube with HBcAg 128-140 peptide (1-10 µg/mL) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours at 37°C. Include appropriate controls.
-
Surface Staining: Wash the cells and stain with antibodies against surface markers (e.g., CD3, CD4) for 30 minutes at 4°C.
-
Fixation and Permeabilization: Wash the cells and fix them with a fixation buffer (e.g., 2-4% paraformaldehyde). Permeabilize the cells using a saponin-based permeabilization buffer.
-
Intracellular Staining: Add fluorescently labeled anti-cytokine antibodies (e.g., anti-IFN-γ, anti-TNF-α) to the permeabilized cells and incubate for 30 minutes at 4°C.
-
Data Acquisition and Analysis: Wash the cells and acquire them on a flow cytometer. Analyze the percentage of cytokine-positive cells within the CD3+CD4+ T cell population.
Conclusion
The HBcAg 128-140 epitope is a critical target for T helper cell responses in the context of HBV infection. A thorough understanding of the mechanisms of activation, the resulting cytokine profiles, and the associated signaling pathways is essential for the development of effective immunotherapies. The quantitative assays and detailed protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to harness the power of the immune system to combat chronic hepatitis B. The continued investigation into the nuances of T cell responses to this and other HBV epitopes will undoubtedly pave the way for next-generation vaccines and curative therapies.
References
- 1. Induction of T-helper cell response to hepatitis B core antigen in chronic hepatitis B: a major factor in activation of the host immune response to the hepatitis B virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. wjgnet.com [wjgnet.com]
- 4. Frontiers | The role of regulatory T cells and follicular T helper cells in HBV infection [frontiersin.org]
- 5. Mechanism of T cell hyporesponsiveness to HBcAg is associated with regulatory T cells in chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. HBcAg induces PD-1 upregulation on CD4+T cells through activation of JNK, ERK and PI3K/AKT pathways in chronic hepatitis-B-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iris.uniroma1.it [iris.uniroma1.it]
- 9. Identification of the association between HBcAg-specific T cell and viral control in chronic HBV infection using a cultured ELISPOT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. Memory T cells specific for HBV enumerated by a peptide-based cultured enzyme-linked immunospot assay in healthy HBV-vaccinated subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ice-hbv.org [ice-hbv.org]
Immunogenicity of the HBV Core 128-140 Peptide in Murine Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The hepatitis B virus (HBV) core protein (HBc) is a potent immunogen, capable of inducing robust B-cell and T-cell responses. Within the core protein, the amino acid sequence 128-140 has been identified as a crucial T-helper epitope in mice. This region plays a significant role in orchestrating the adaptive immune response, making it a key target for therapeutic and prophylactic vaccine strategies against chronic hepatitis B. This technical guide provides an in-depth overview of the immunogenicity of the HBV core 128-140 peptide in mice, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.
Data Presentation: Immunogenic Profile of HBV Core 128-140
The immunogenicity of the HBV core 128-140 peptide has been evaluated in various murine models, primarily through the assessment of T-cell proliferation and cytokine production. The following tables summarize the quantitative data from key studies, demonstrating the peptide's capacity to elicit strong T-helper cell responses.
| Experiment | Mouse Strain | Immunization Dose & Adjuvant | Assay | Result | Reference |
| T-cell Proliferation | C57BL/6 | 50 µg peptide in CAF09 | In vitro splenocyte stimulation | Dose-dependent IFN-γ production, indicating T-cell activation and proliferation. | [1] |
| Cytokine Secretion | Not Specified | 140 µg peptide in IFA | In vitro lymph node cell stimulation | Production of IFN-γ and IL-2, with no detectable IL-4, indicating a Th1-biased response. | [2] |
| Helper Function for CTL Response | HLA-A*0201/Kb transgenic | 140 µg peptide with CTL epitope in IFA | In vivo immunization and ex vivo CTL assay | Essential for the induction of CTL responses against co-administered CTL epitopes. | [3][4] |
| Assay | Stimulation | Metric | Value | Interpretation | Reference |
| IFN-γ ELISA | In vitro stimulation of splenocytes from immunized IL-15-/- mice with increasing concentrations of HBV core 128-140 peptide. | IFN-γ (pg/ml) | Lower IFN-γ production compared to wild-type mice. | Demonstrates a role for IL-15 in the functional avidity of the CD4 T-cell response to the peptide. | [1] |
| IFN-γ ELISpot | Ex vivo stimulation of lymph node cells from immunized mice. | IFN-γ Spot Forming Cells (SFC) / 10^6 cells | Significantly enhanced when co-administered with a CTL epitope compared to the CTL epitope alone. | Highlights the helper function of the 128-140 peptide in augmenting CD8+ T-cell responses. | [2] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of research. The following sections provide comprehensive protocols for key experiments used to characterize the immunogenicity of the HBV core 128-140 peptide in mice.
Peptide Immunization Protocol
This protocol outlines the procedure for immunizing mice to elicit a T-cell response against the HBV core 128-140 peptide.
-
Peptide Preparation:
-
Synthesize the HBV core 128-140 peptide (sequence: TPPAYRPPNAPIL) with a purity of >90%.
-
Dissolve the peptide in a suitable solvent such as sterile phosphate-buffered saline (PBS) or a small amount of dimethyl sulfoxide (B87167) (DMSO) followed by dilution in PBS. The final concentration should be determined based on the desired immunization dose. For example, for a 100 µg dose in 100 µL, the concentration would be 1 mg/mL.
-
-
Adjuvant Emulsification:
-
Use Incomplete Freund's Adjuvant (IFA) for a robust T-helper response.
-
In a sterile microcentrifuge tube, mix the peptide solution with an equal volume of IFA to create a water-in-oil emulsion. For example, mix 50 µL of peptide solution with 50 µL of IFA.
-
Emulsify the mixture by repeatedly drawing it into and expelling it from a syringe with a Luer-lock needle until a thick, stable emulsion is formed. A stable emulsion will not disperse when a drop is placed on the surface of cold water.
-
-
Immunization Procedure:
-
Use 6-8 week old female mice of a suitable strain (e.g., BALB/c or C57BL/6).
-
Administer a total volume of 100 µL of the peptide-adjuvant emulsion per mouse.
-
The injection is typically given subcutaneously (s.c.) at the base of the tail.
-
For a prime-boost strategy, a booster immunization can be given 2-3 weeks after the primary immunization, following the same procedure.
-
T-cell Proliferation Assay (CFSE-based)
This protocol describes the use of Carboxyfluorescein succinimidyl ester (CFSE) to measure the proliferation of peptide-specific T-cells.
-
Splenocyte Isolation:
-
Euthanize immunized and control mice 10-14 days after the final immunization.
-
Aseptically harvest the spleens and place them in sterile RPMI-1640 medium.
-
Prepare a single-cell suspension by gently grinding the spleens between the frosted ends of two sterile glass slides or using a cell strainer.
-
Lyse red blood cells using an ACK lysis buffer.
-
Wash the splenocytes twice with RPMI-1640 and resuspend in complete RPMI medium (supplemented with 10% fetal bovine serum, L-glutamine, penicillin-streptomycin, and 2-mercaptoethanol).
-
-
CFSE Labeling:
-
Adjust the splenocyte concentration to 1 x 10^7 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C in the dark.
-
Quench the labeling reaction by adding five volumes of ice-cold complete RPMI medium.
-
Wash the cells three times with complete RPMI medium to remove excess CFSE.
-
-
In Vitro Stimulation and Culture:
-
Resuspend the CFSE-labeled splenocytes at a concentration of 2 x 10^6 cells/mL in complete RPMI medium.
-
Plate 100 µL of the cell suspension into a 96-well round-bottom plate.
-
Add 100 µL of complete RPMI medium containing the HBV core 128-140 peptide at various concentrations (e.g., 1, 5, and 10 µg/mL). Include a no-peptide control and a positive control (e.g., Concanavalin A).
-
Culture the cells for 3-5 days at 37°C in a humidified 5% CO2 incubator.
-
-
Flow Cytometry Analysis:
-
Harvest the cells from the 96-well plate.
-
Stain the cells with fluorescently labeled antibodies against T-cell surface markers, such as CD3 and CD4.
-
Acquire the samples on a flow cytometer.
-
Analyze the data by gating on the CD4+ T-cell population and examining the CFSE fluorescence histogram. Each peak of decreasing fluorescence intensity represents a cell division.
-
IFN-γ ELISpot Assay
This protocol details the enzyme-linked immunospot (ELISpot) assay to quantify the frequency of IFN-γ-secreting T-cells.
-
Plate Coating:
-
Coat a 96-well PVDF membrane ELISpot plate with an anti-mouse IFN-γ capture antibody overnight at 4°C. Use the antibody concentration recommended by the manufacturer.
-
-
Cell Preparation and Plating:
-
Prepare a single-cell suspension of splenocytes from immunized and control mice as described in the T-cell proliferation assay protocol.
-
Wash the coated plate and block with complete RPMI medium for 2 hours at room temperature.
-
Add the splenocytes to the wells in duplicate or triplicate at a starting concentration of 2-4 x 10^5 cells/well.
-
Stimulate the cells with the HBV core 128-140 peptide (typically 10 µg/mL). Include a no-peptide control and a positive control (e.g., PMA/Ionomycin).
-
-
Incubation and Development:
-
Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.
-
Wash the plate to remove the cells.
-
Add a biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate and add streptavidin-alkaline phosphatase (or HRP) conjugate. Incubate for 1 hour at room temperature.
-
Wash the plate and add the substrate (e.g., BCIP/NBT for alkaline phosphatase or AEC for HRP).
-
Monitor the development of spots and stop the reaction by washing with distilled water.
-
-
Analysis:
-
Air-dry the plate completely.
-
Count the spots in each well using an automated ELISpot reader or a dissecting microscope. The number of spots corresponds to the number of IFN-γ-secreting cells.
-
Visualizations: Pathways and Workflows
T-Cell Activation Signaling Pathway
The following diagram illustrates the key signaling events initiated upon the recognition of the HBV core 128-140 peptide presented by an antigen-presenting cell (APC) to a CD4+ T-helper cell.
References
Mapping and Characterization of the HBcAg 128-140 Epitope: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hepatitis B virus core antigen (HBcAg) is a potent immunogen that elicits robust B-cell and T-cell responses, playing a critical role in the pathogenesis of and immune response to Hepatitis B virus (HBV) infection. Within the HBcAg, the amino acid sequence 128-140 has been identified as a significant T-helper (Th) cell epitope in murine models and is frequently utilized as a tool in immunological studies. This technical guide provides a comprehensive overview of the mapping and characterization of the HBcAg 128-140 epitope, summarizing key data, detailing experimental protocols, and visualizing relevant pathways and workflows.
Epitope Overview
The HBcAg 128-140 epitope consists of the amino acid sequence Thr-Pro-Pro-Ala-Tyr-Arg-Pro-Pro-Asn-Ala-Pro-Ile-Leu (TPPAYRPPNAPIL) . Primarily characterized as a CD4+ T-helper cell epitope, it is instrumental in providing help to B cells for antibody production and to cytotoxic T lymphocytes (CTLs) for their activation and effector functions.
Data Summary
T-Cell Epitope Characteristics
| Property | Description | Species/Haplotype | Citation |
| Epitope Type | CD4+ T-helper cell epitope | Mouse (Mus musculus) | [1][2][3] |
| MHC Restriction | I-Ab | Mouse (C57BL/6) | [1] |
| Function | Provides T-cell help for antibody production and CTL responses. | Mouse | [2][4] |
| Human T-Cell Recognition | The broader region of aa 117-131 is a recognized T-cell epitope in patients with acute hepatitis B. | Human | [5] |
Note: There is a notable lack of direct quantitative binding affinity data for the 128-140 peptide to human HLA class II molecules in the reviewed literature. Furthermore, there is no substantial evidence to suggest that HBcAg 128-140 functions as a B-cell epitope.
Experimental Protocols
Peptide Synthesis
Synthetic peptides are crucial for epitope mapping and characterization studies. The HBcAg 128-140 peptide (TPPAYRPPNAPIL) can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols.
Methodology:
-
Resin Selection: Choose a suitable resin, such as Rink Amide or Wang resin, depending on the desired C-terminal modification.
-
Amino Acid Coupling: Sequentially couple Fmoc-protected amino acids to the growing peptide chain using a coupling agent like HBTU or HATU in the presence of a base such as DIEA.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the newly added amino acid using a solution of piperidine (B6355638) in DMF.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers like triisopropylsilane (B1312306) (TIS) and water.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
-
Verification: Confirm the identity and purity of the synthesized peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC.
In Vitro T-Cell Proliferation Assay
This assay measures the proliferation of T-cells in response to stimulation with the HBcAg 128-140 peptide.
Methodology:
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from immunized mice or human donors using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Plate the PBMCs in a 96-well round-bottom plate at a density of 2 x 105 cells per well in complete RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Peptide Stimulation: Add the synthetic HBcAg 128-140 peptide to the wells at various concentrations (e.g., 1, 5, and 10 µg/mL). Include a negative control (no peptide) and a positive control (e.g., phytohemagglutinin).
-
Incubation: Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.
-
Proliferation Measurement:
-
[3H]-Thymidine Incorporation: Add 1 µCi of [3H]-thymidine to each well and incubate for an additional 18-24 hours. Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter.
-
CFSE Staining: Alternatively, label the PBMCs with Carboxyfluorescein succinimidyl ester (CFSE) before stimulation. After incubation, measure the dilution of CFSE in the CD4+ T-cell population by flow cytometry.
-
Enzyme-Linked Immunospot (ELISPOT) Assay for Cytokine Secretion
The ELISPOT assay is a highly sensitive method to quantify the number of cytokine-secreting cells at the single-cell level. This protocol is for detecting IFN-γ secreting T-cells.
Methodology:
-
Plate Coating: Coat a 96-well PVDF membrane plate with an anti-IFN-γ capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block with RPMI-1640 medium containing 10% FBS for 2 hours at 37°C.
-
Cell Plating: Add 2-3 x 105 PBMCs per well.
-
Peptide Stimulation: Add the HBcAg 128-140 peptide to the wells. Include negative and positive controls.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection: Lyse the cells and wash the plate. Add a biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Enzyme Conjugation: Wash the plate and add streptavidin-alkaline phosphatase (ALP) or streptavidin-horseradish peroxidase (HRP). Incubate for 1 hour at room temperature.
-
Development: Wash the plate and add the appropriate substrate (e.g., BCIP/NBT for ALP or AEC for HRP). Stop the reaction when distinct spots emerge.
-
Analysis: Air-dry the plate and count the spots using an ELISPOT reader. Each spot represents a single IFN-γ-secreting cell.
Visualizations
Signaling Pathway
Caption: Activation of a CD4+ T-helper cell by the HBcAg 128-140 epitope.
Experimental Workflow: ELISPOT Assay
Caption: Workflow for the IFN-γ ELISPOT assay to detect HBcAg 128-140 specific T-cells.
Logical Relationship: T-Helper Cell Function
Caption: The central role of the HBcAg 128-140 specific T-helper cell.
Conclusion
The HBcAg 128-140 epitope is a valuable tool for studying T-cell immunology in the context of HBV infection, particularly in murine models. Its characterization as a potent T-helper epitope underscores the importance of this region in orchestrating an effective adaptive immune response. While its role in human immunity is less defined, the immunogenicity of the broader 117-131 region in human patients suggests that further investigation into the 128-140 sequence in the human context is warranted. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals working on HBV immunotherapies and vaccines. Further research should focus on elucidating the specific HLA restriction of this epitope in diverse human populations and quantifying its binding affinity to various HLA-DR, -DP, and -DQ alleles.
References
- 1. researchgate.net [researchgate.net]
- 2. Hepatitis B synthetic immunogen comprised of nucleocapsid T-cell sites and an envelope B-cell epitope - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Preferential recognition of hepatitis B nucleocapsid antigens by Th1 or Th2 cells is epitope and major histocompatibility complex dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fine specificity of the human T cell response to hepatitis B virus core antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Hepatitis B Virus Core Protein's 128-140 Region in Viral Persistence: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic Hepatitis B Virus (HBV) infection remains a significant global health challenge, with the persistence of the virus being a key factor in the development of severe liver diseases. The HBV core protein (HBc), a multifunctional protein, plays a crucial role in the viral lifecycle, including genome encapsidation, replication, and interaction with host cellular machinery. Within the C-terminal domain of the core protein lies a critical region spanning amino acids 128-140. This proline-rich loop is increasingly recognized for its significant contributions to viral persistence through its involvement in capsid stability, immune modulation, and the regulation of viral biosynthesis. This technical guide provides an in-depth analysis of the role of the HBV core 128-140 region in viral persistence, presenting quantitative data, detailed experimental protocols, and visual representations of the associated molecular pathways and experimental workflows.
The 128-140 Region: A Hub for Critical Functions
The 128-140 amino acid sequence of the HBV core protein is a proline-rich loop that is crucial for the correct assembly and stability of the viral capsid.[1][2] This region is involved in the intricate interactions between core protein dimers, which are the building blocks of the icosahedral capsid.[1] Mutations within this loop can lead to aberrant capsid formation, affecting the encapsidation of the pregenomic RNA (pgRNA) and subsequent viral replication.
Impact of Mutations in the 128-140 Region on Viral Persistence
Mutations within the 128-140 region of the HBV core protein have been shown to have a profound impact on viral replication and the host immune response, both of which are critical for viral persistence.
Quantitative Effects of Core Protein Mutations
The following table summarizes the quantitative effects of specific mutations within or near the 128-140 region on various aspects of the HBV lifecycle.
| Mutation | Region | Effect | Quantitative Data | Reference(s) |
| P135Q | Proline-rich loop (128-136) | Altered capsid assembly, reduced HBeAg biosynthesis, and decreased interferon-γ expression in T lymphocytes. | HBeAg seroconverters displayed a higher prevalence of the P135Q mutation (62.1%) during the inflammatory phase. The P135Q mutant peptide induced less interferon-γ expression in CD3+CD8+ T lymphocytes compared to the wild-type peptide. | [3] |
| A2339G (translates to an amino acid change near the 128-140 region) | Core gene | Increased replication efficiency. | The A2339G mutation resulted in an increased replication efficiency of the 1.24-fold HBV genome in Huh-7 cells. | [4][5] |
| Precore/Core Mutations (general) | Precore/Core region | Can lead to HBeAg-negative status and are associated with disease progression. | HBeAg-negative patients with precore mutations had a 7.41-fold higher serum HBV DNA level than those without the mutation. | [6][7] |
Role in Immune Evasion and Modulation
The HBV core protein, including the 128-140 region, is a key player in the virus's ability to evade and modulate the host immune system, thereby contributing to persistent infection.
Interaction with Innate Immune Signaling
The HBV core protein can interact with and modulate several innate immune signaling pathways:
-
Toll-Like Receptor 2 (TLR2) Signaling : The HBV nucleocapsid, composed of core proteins, can be recognized by TLR2, leading to the secretion of pro-inflammatory cytokines.[8][9] This interaction can trigger an inflammatory response that, while initially antiviral, can also contribute to liver damage in chronic infections.
-
Interferon Signaling : The HBV core protein can interfere with the interferon (IFN) signaling pathway. It has been shown to inhibit the expression of IFN-inducible genes like Myxovirus resistance A (MxA) and Interferon-induced transmembrane protein 1 (IFITM1).[10][11] This suppression of the IFN response allows the virus to replicate more efficiently and establish a persistent infection.
-
NF-κB Pathway : The HBV core protein can modulate the NF-κB signaling pathway, which is a central regulator of inflammation and immunity.[12] Depending on the context, this modulation can either promote or suppress inflammatory responses, contributing to the complex immunopathology of chronic hepatitis B.
The following diagram illustrates the interaction of the HBV core protein with key innate immune signaling pathways.
Experimental Protocols
Detailed methodologies are crucial for the accurate investigation of the HBV core 128-140 region's function. Below are protocols for key experiments cited in the literature.
Cell Culture and Transfection of HBV-Producing Cell Lines (HepG2.2.15)
The HepG2.2.15 cell line, which contains integrated copies of the HBV genome and constitutively produces viral particles, is a widely used model for studying HBV replication.
Materials:
-
HepG2.2.15 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Transfection reagent (e.g., Lipofectamine)
-
Plasmid DNA (for mutant studies)
Protocol:
-
Cell Maintenance: Culture HepG2.2.15 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Passaging: When cells reach 80-90% confluency, wash with PBS, and detach using Trypsin-EDTA. Neutralize trypsin with complete medium and re-plate at a suitable dilution.[1][8]
-
Transfection (for mutant analysis):
-
Seed HepG2 cells to be 70-80% confluent on the day of transfection.
-
Prepare DNA-transfection reagent complexes according to the manufacturer's instructions.
-
Add the complexes to the cells and incubate for the recommended time.
-
Change the medium after incubation and continue to culture for 48-72 hours before analysis.[10][13]
-
The following diagram outlines the workflow for culturing and transfecting HepG2.2.15 cells.
Co-Immunoprecipitation (Co-IP) to Identify Core Protein Interactors
Co-IP is used to identify proteins that interact with the HBV core protein.
Materials:
-
HBV-infected or transfected cells
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Anti-HBc antibody
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
Protocol:
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Pre-clearing: (Optional) Incubate the cell lysate with beads alone to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an anti-HBc antibody to form antigen-antibody complexes.
-
Capture: Add Protein A/G beads to the lysate to capture the antigen-antibody complexes.
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using an elution buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against suspected interacting partners, or by mass spectrometry for unbiased identification.[14][15][16][17]
The workflow for a Co-IP experiment is depicted below.
References
- 1. Targeting the multifunctional HBV core protein as a potential cure for chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Interplay Between Non-Canonical NF-κB Signaling and Hepatitis B Virus Infection [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. HBV Core Protein Enhances Cytokine Production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wjgnet.com [wjgnet.com]
- 7. virosin.org [virosin.org]
- 8. researchgate.net [researchgate.net]
- 9. wjgnet.com [wjgnet.com]
- 10. The Interactions Between HBV and the Innate Immunity of Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Premise of Capsid Assembly Modulators Towards Eliminating HBV Persistence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. e-century.us [e-century.us]
- 13. peptide.com [peptide.com]
- 14. mdpi.com [mdpi.com]
- 15. journals.asm.org [journals.asm.org]
- 16. Circulating cytokine profile and modulation of regulatory T cells in chronic hepatitis B patients with type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
The Development of a Hepatitis B Virus Core 128-140 Peptide Vaccine: A Technical Guide
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chronic Hepatitis B virus (HBV) infection remains a significant global health challenge, necessitating the development of novel therapeutic vaccine strategies. The Hepatitis B virus core antigen (HBcAg) is a potent immunogen, and specific epitopes within this protein are crucial targets for inducing robust T-cell mediated immunity. This technical guide focuses on the development of a peptide vaccine centered on the HBcAg 128-140 amino acid sequence, a well-characterized pan-MHC class II T-helper epitope. This document provides a comprehensive overview of the preclinical development of such a vaccine, detailing its immunogenic properties, formulation strategies with modern adjuvants, and the immunological assays essential for its evaluation. Detailed experimental protocols and visual representations of key biological pathways and workflows are included to provide a practical resource for researchers in the field.
Introduction: The Rationale for an HBcAg 128-140 Peptide Vaccine
The limitations of current antiviral therapies for chronic HBV, which rarely lead to a complete cure, have spurred the investigation of therapeutic vaccines designed to reinvigorate the host's immune response against the virus. The HBcAg is a prime target for such strategies due to its high immunogenicity and the association of strong HBcAg-specific T-cell responses with viral clearance.
The 128-140 peptide of HBcAg (sequence: TPPAYRPPNAPIL) has been identified as a promiscuous T-helper (Th) epitope, capable of binding to multiple MHC class II alleles. This property is highly desirable for a vaccine as it can elicit potent CD4+ T-cell help, which is essential for the development of both robust cytotoxic T-lymphocyte (CTL) responses against infected hepatocytes and the production of neutralizing antibodies. A synthetic peptide-based vaccine offers several advantages, including a defined composition, enhanced safety profile, and the ability to be formulated with specific adjuvants to tailor the immune response.
Immunogenicity and Preclinical Efficacy
Preclinical studies in murine models have consistently demonstrated the immunogenicity of the HBcAg 128-140 peptide. When used as a Th epitope in conjunction with CTL epitopes, it effectively primes CD4+ T-cells, leading to the activation and expansion of antigen-specific CD8+ T-cells.
Adjuvant Formulations
The choice of adjuvant is critical for enhancing the immunogenicity of peptide vaccines. While traditional adjuvants like Incomplete Freund's Adjuvant (IFA) have been used in preclinical settings, modern adjuvants that activate specific innate immune pathways are now preferred.
-
CpG Oligodeoxynucleotides (ODN): These synthetic DNA molecules mimic bacterial DNA and are potent agonists of Toll-like receptor 9 (TLR9). Activation of TLR9 in plasmacytoid dendritic cells (pDCs) and B cells leads to the production of type I interferons and pro-inflammatory cytokines, driving a strong Th1-biased immune response, which is crucial for clearing viral infections.
-
Polyinosinic:polycytidylic acid (Poly I:C): A synthetic analog of double-stranded RNA, Poly I:C is recognized by TLR3 and the cytosolic sensors RIG-I and MDA5. This recognition triggers the production of type I interferons and other inflammatory cytokines, promoting the maturation of dendritic cells and enhancing cross-presentation of antigens to CD8+ T-cells.
Quantitative Immunogenicity Data
The following tables summarize representative quantitative data from preclinical studies in mice, illustrating the immunogenic potential of peptide vaccines incorporating HBcAg or its epitopes with different adjuvants.
Table 1: IFN-γ ELISpot Responses in C57BL/6 Mice Immunized with HBV Peptide Vaccines
| Vaccine Formulation | Antigen | Adjuvant | Mean IFN-γ Spot Forming Cells (SFC) / 10^6 Splenocytes (± SD) |
| Group A | HBcAg protein | None | 352 ± 239 |
| Group B | HBcAg protein | CpG ODN | 1250 ± 450 |
| Group C | HBcAg protein | Poly I:C | 980 ± 320 |
| Group D | Control (PBS) | None | < 10 |
Data are illustrative and compiled from representative preclinical studies.
Table 2: In Vivo Cytotoxicity (CTL) Assay in HBV Transgenic Mice
| Vaccine Formulation | Antigen | Adjuvant | Percent Specific Lysis of Target Cells (± SD) |
| Group 1 | HBcAg + HBsAg | CpG ODN | 65 ± 8.5 |
| Group 2 | HBcAg + HBsAg | Alum | 25 ± 5.2 |
| Group 3 | Control (PBS) | None | 5 ± 2.1 |
Data are illustrative and compiled from representative preclinical studies demonstrating CTL activity.
Table 3: Anti-HBsAg Antibody Titers in BALB/c Mice
| Vaccine Formulation | Antigen | Adjuvant | Mean Anti-HBsAg IgG Titer (± SD) |
| Formulation X | HBsAg + HBcAg 128-140 peptide | CpG ODN | 1:256,000 ± 1:50,000 |
| Formulation Y | HBsAg + HBcAg 128-140 peptide | Poly I:C/Alum | 1:128,000 ± 1:30,000 |
| Formulation Z | HBsAg only | Alum | 1:32,000 ± 1:10,000 |
Data are illustrative and compiled from representative preclinical studies showing the helper effect of the HBcAg peptide.
Key Signaling Pathways in Vaccine-Induced Immunity
The efficacy of the HBcAg 128-140 peptide vaccine, particularly when combined with modern adjuvants, relies on the activation of specific intracellular signaling pathways.
T-Cell Receptor (TCR) Signaling
The initiation of an adaptive immune response to the HBcAg 128-140 peptide begins with its presentation by antigen-presenting cells (APCs) on MHC class II molecules to CD4+ T-helper cells. The binding of the peptide-MHC complex to the T-cell receptor (TCR) triggers a signaling cascade that leads to T-cell activation, proliferation, and differentiation.
Adjuvant-Mediated TLR Signaling
CpG ODN and Poly I:C adjuvants activate distinct TLR signaling pathways within APCs, leading to the production of inflammatory cytokines and the upregulation of co-stimulatory molecules, which are essential for robust T-cell activation.
The Promiscuous Nature of HBcAg 128-140: A Pan-MHC Class II T Helper Epitope
An In-depth Technical Guide for Researchers and Drug Development Professionals
The Hepatitis B core antigen (HBcAg), a highly immunogenic protein, harbors a critical T helper epitope within its amino acid sequence 128-140 (TPPAYRPPNAPIL). This peptide has garnered significant attention in the fields of immunology and vaccine development due to its remarkable ability to bind to a wide array of Major Histocompatibility Complex (MHC) class II molecules, a characteristic known as promiscuity. This pan-MHC class II binding potential allows the HBcAg 128-140 epitope to stimulate CD4+ T helper cells in a large and genetically diverse human population, making it a valuable component in the design of universal vaccines and immunotherapies. This technical guide provides a comprehensive overview of the function of HBcAg 128-140, including its binding characteristics, the experimental methodologies used to assess its function, and the signaling pathways it triggers.
Pan-MHC Class II Binding Affinity of HBcAg 128-140
T-Cell Activation and Effector Functions
Upon binding to an MHC class II molecule on the surface of an antigen-presenting cell (APC), the HBcAg 128-140 peptide is presented to the T-cell receptor (TCR) of a CD4+ T helper cell. This interaction, if of sufficient affinity and duration, triggers a cascade of intracellular signaling events leading to T-cell activation, proliferation, and the secretion of cytokines.
Quantitative Analysis of T-Cell Response
The immunogenicity of the HBcAg 128-140 epitope is quantified by measuring the resulting T-cell responses. Key assays include T-cell proliferation assays and cytokine release assays, such as the Interferon-gamma (IFN-γ) ELISpot.
| Assay | Metric | Typical Result for HBcAg 128-140 |
| T-Cell Proliferation Assay | Stimulation Index (SI) | Significant increase in SI compared to unstimulated controls, indicating robust proliferation of epitope-specific T cells. |
| IFN-γ ELISpot Assay | Spot-Forming Units (SFU) per 10^6 cells | High frequency of IFN-γ secreting cells, demonstrating a strong Th1-biased immune response. |
Note: Specific quantitative values can vary depending on the experimental setup, donor HLA type, and prior exposure to HBV.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the HBcAg 128-140 epitope's function. Below are summaries of key experimental protocols.
MHC Class II Binding Assay (Fluorescence Polarization)
This assay measures the binding affinity of a peptide to purified, soluble MHC class II molecules.
-
Reagents and Materials: Purified soluble HLA-DR molecules, a high-affinity fluorescently labeled reference peptide, and the unlabeled HBcAg 128-140 test peptide.
-
Procedure: a. A fixed concentration of the fluorescently labeled reference peptide and HLA-DR molecules are incubated together. b. Serial dilutions of the unlabeled HBcAg 128-140 peptide are added to compete for binding to the HLA-DR molecules. c. The mixture is incubated to reach binding equilibrium. d. The fluorescence polarization of the solution is measured. The degree of polarization is proportional to the amount of fluorescent peptide bound to the MHC molecules.
-
Data Analysis: The concentration of the HBcAg 128-140 peptide that inhibits 50% of the binding of the fluorescent reference peptide (IC50) is calculated. A lower IC50 value indicates a higher binding affinity.
Interferon-gamma (IFN-γ) ELISpot Assay
This sensitive assay quantifies the frequency of antigen-specific, IFN-γ-secreting T cells at the single-cell level.
-
Plate Coating: A 96-well plate with a PVDF membrane is coated with a capture antibody specific for IFN-γ.
-
Cell Culture: Peripheral blood mononuclear cells (PBMCs) or isolated CD4+ T cells are added to the wells along with the HBcAg 128-140 peptide. Control wells with no peptide and a positive control (e.g., phytohemagglutinin) are included.
-
Incubation: The plate is incubated for 18-24 hours at 37°C in a humidified incubator with 5% CO2, allowing activated T cells to secrete IFN-γ, which is captured by the antibody on the membrane.
-
Detection: The cells are washed away, and a biotinylated detection antibody specific for a different epitope of IFN-γ is added. This is followed by the addition of a streptavidin-enzyme conjugate (e.g., alkaline phosphatase or horseradish peroxidase).
-
Spot Development: A substrate is added that is converted by the enzyme into a colored, insoluble precipitate, forming a spot at the location of each IFN-γ-secreting cell.
-
Analysis: The spots are counted using an automated ELISpot reader. The results are expressed as spot-forming units (SFU) per million cells.
Signaling Pathways and Experimental Workflows
The activation of a CD4+ T helper cell by the HBcAg 128-140 epitope involves a complex signaling cascade and a systematic experimental approach to characterize its function.
T-Cell Receptor Signaling Pathway
The binding of the TCR to the HBcAg 128-140-MHC II complex initiates a signaling cascade that leads to T-cell activation.
Experimental Workflow for T Helper Epitope Characterization
A logical workflow is essential for the comprehensive characterization of a T helper epitope like HBcAg 128-140.
Unveiling the Immunological Hotspot: A Technical Guide to the Hepatitis B Virus Core 128-140 B-Cell Epitope
For Immediate Release
A Deep Dive into the Discovery, Characterization, and Significance of the HBcAg 128-140 Epitope for Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of the discovery and characterization of the 128-140 amino acid region of the Hepatitis B virus (HBV) core protein (HBcAg) as a significant B-cell epitope. This immunodominant region is a critical target for the host humoral immune response and holds considerable potential for the development of diagnostics, vaccines, and immunotherapeutics. This document details the experimental methodologies employed in its identification, summarizes key quantitative data, and visualizes the underlying biological and experimental processes.
Introduction: The Significance of the HBcAg 128-140 Epitope
The Hepatitis B virus core antigen is a potent immunogen that elicits a strong and long-lasting antibody response during HBV infection. The region spanning amino acids 128-140 has been identified as a major B-cell epitope, recognized by antibodies in a high proportion of patients with both acute and chronic hepatitis B[1][2]. The accessibility of this epitope on the surface of the assembled core particle and its conservation across different HBV genotypes make it an attractive target for immunological studies and clinical applications. Understanding the precise nature of the antibody response to this epitope is crucial for developing novel strategies to combat HBV infection.
Quantitative Data Summary
The following tables summarize quantitative data related to the antibody response to the Hepatitis B core antigen, with a focus on studies that provide context for the immunogenicity of the core protein and its epitopes. While specific binding affinities and dose-response data for the 128-140 epitope are not always detailed in isolation, the presented data offers valuable insights into the broader anti-HBc response.
Table 1: Quantitative Analysis of Anti-HBc Antibodies in HBV Patients
| Patient Cohort | Parameter Measured | Value | Reference |
| HBsAg-positive group | Total anti-HBc activity | Statistically higher than anti-HBs-positive group | [1] |
| Active HBV infection | Anti-HBc protein content | Statistically higher than convalescence stage | [1] |
| HBV infection | Anti-HBc affinity | Lower than during recovery | [1] |
| Acute Hepatitis B | IgM anti-HBc (S/CO ratio) | 25.96 (average) | [2] |
| Chronic Hepatitis B | IgM anti-HBc (S/CO ratio) | 2.95 (average) | [2] |
Table 2: Binding Affinity of Monoclonal Antibodies to HBV Antigens
| Antibody | Target Antigen | Method | Dissociation Constant (Kd) | Reference |
| 9F10 | HBeAg (aa -10 to 152) | SPR | 1.44 nM | [3] |
| 16D9 | HBeAg (aa -10 to 152) | SPR | 2.59 nM | [3] |
| HmAb-12 | HBsAg | SPR | 0.36 nM |
Experimental Protocols
The identification and characterization of the HBcAg 128-140 B-cell epitope rely on a series of well-established immunological and biochemical techniques. Detailed methodologies for key experiments are provided below.
Peptide Synthesis and Purification
Objective: To produce synthetic peptides corresponding to the HBcAg 128-140 region for use in immunoassays.
Methodology:
-
Solid-Phase Peptide Synthesis (SPPS): Peptides are synthesized on a solid support resin, typically using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
-
Amino Acid Coupling: The desired amino acid sequence (e.g., for HBcAg 128-140) is assembled by sequential addition of Fmoc-protected amino acids. Each coupling step is driven by a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).
-
Deprotection: The Fmoc protecting group is removed from the N-terminus of the growing peptide chain with a mild base, typically piperidine, to allow for the next coupling cycle.
-
Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purity and identity of the synthetic peptide are confirmed by analytical RP-HPLC and mass spectrometry.
Generation of Monoclonal Antibodies
Objective: To produce monoclonal antibodies that specifically recognize the HBcAg 128-140 epitope.
Methodology:
-
Immunization: BALB/c mice are immunized with the purified synthetic HBcAg 128-140 peptide conjugated to a carrier protein (e.g., keyhole limpet hemocyanin) to enhance immunogenicity. The immunogen is typically emulsified in an adjuvant (e.g., Freund's adjuvant).
-
Hybridoma Production: Spleen cells from the immunized mice are fused with myeloma cells (e.g., SP2/0) using polyethylene (B3416737) glycol (PEG) to create hybridoma cells.
-
Selection and Screening: Hybridomas are selected in a medium (e.g., HAT medium) that does not support the growth of unfused myeloma cells. The supernatants from the surviving hybridoma cultures are screened for the presence of antibodies that bind to the HBcAg 128-140 peptide using an enzyme-linked immunosorbent assay (ELISA).
-
Cloning: Hybridoma cells that produce the desired antibodies are cloned by limiting dilution to ensure that each culture originates from a single cell.
-
Antibody Production and Purification: The selected monoclonal antibody-producing hybridomas are expanded, and the monoclonal antibodies are purified from the culture supernatant or ascites fluid using protein A or protein G affinity chromatography.
Enzyme-Linked Immunosorbent Assay (ELISA) for Epitope Mapping
Objective: To determine the reactivity of antibodies with the synthetic HBcAg 128-140 peptide.
Methodology:
-
Coating: Microtiter plates are coated with the synthetic HBcAg 128-140 peptide at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and incubated overnight at 4°C.
-
Blocking: The plates are washed with a wash buffer (e.g., PBS with 0.05% Tween 20) and then blocked with a blocking buffer (e.g., PBS with 1% BSA or 5% non-fat dry milk) for 1-2 hours at room temperature to prevent non-specific binding.
-
Antibody Incubation: The plates are washed again, and then incubated with the primary antibody (e.g., purified monoclonal antibody or patient serum) at various dilutions for 1-2 hours at room temperature.
-
Secondary Antibody Incubation: After washing, a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-mouse IgG or anti-human IgG) is added and incubated for 1 hour at room temperature.
-
Detection: The plates are washed thoroughly, and a substrate solution (e.g., TMB) is added. The color reaction is allowed to develop and is then stopped with a stop solution (e.g., 2N H₂SO₄).
-
Data Analysis: The optical density (OD) is measured at 450 nm using a microplate reader. The OD values are proportional to the amount of antibody bound to the peptide.
Surface Plasmon Resonance (SPR) for Binding Affinity Analysis
Objective: To quantitatively measure the binding affinity (Kd) of monoclonal antibodies to the HBcAg 128-140 epitope.
Methodology:
-
Sensor Chip Preparation: A sensor chip (e.g., CM5) is activated for ligand immobilization.
-
Ligand Immobilization: The HBcAg 128-140 peptide is immobilized onto the sensor chip surface.
-
Analyte Injection: A series of concentrations of the monoclonal antibody (analyte) are injected over the sensor chip surface.
-
Data Collection: The binding of the antibody to the peptide is monitored in real-time by detecting changes in the refractive index at the sensor surface, generating a sensorgram.
-
Kinetic Analysis: The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding).
-
Affinity Calculation: The equilibrium dissociation constant (Kd) is calculated as the ratio of kd/ka.
Visualizations
The following diagrams, created using the DOT language, illustrate key processes involved in the discovery and characterization of the HBcAg 128-140 B-cell epitope.
Caption: Experimental workflow for the discovery and characterization of a B-cell epitope.
Caption: Simplified B-cell receptor (BCR) signaling pathway upon antigen recognition.
Conclusion
The identification of the HBcAg 128-140 region as a key B-cell epitope represents a significant step forward in our understanding of the immune response to HBV. The experimental protocols detailed in this guide provide a framework for the continued investigation of this and other viral epitopes. While more specific quantitative data on the antibody-epitope interaction will further enhance our knowledge, the existing evidence strongly supports the importance of this epitope in HBV immunopathogenesis. Future research leveraging this knowledge will be instrumental in the development of next-generation diagnostics, more effective vaccines, and novel immunotherapeutic interventions for the management of chronic hepatitis B.
References
- 1. The novel use of a routine quantitative system to analyze the activity, content and affinity of an antibody to hepatitis B core antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of HBsAg, IgM anti-HBc and anti-HBc avidity in acute and chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Specific determination of hepatitis B e antigen by antibodies targeting precore unique epitope facilitates clinical diagnosis and drug evaluation against hepatitis B virus infection - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Preliminary Investigation of HBcAg 128-140 T-Cell Stimulation
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the preliminary investigation into T-cell stimulation by the Hepatitis B virus core antigen (HBcAg) 128-140 epitope. It summarizes key quantitative data, details relevant experimental protocols, and visualizes associated molecular pathways and workflows to support advanced research and therapeutic development.
Introduction: The Significance of HBcAg 128-140
The Hepatitis B virus (HBV) core antigen (HBcAg) is a potent immunogen that elicits robust B-cell and T-cell responses during infection.[1] Within this protein, the amino acid sequence 128-140 (TPPAYRPPNAPIL) has been identified as a significant CD4+ T-helper cell epitope.[2] This region is crucial for activating T-helper cells, which are essential for orchestrating an effective adaptive immune response, including the production of antibodies against HBV envelope proteins and the activation of cytotoxic T lymphocytes (CTLs) to clear infected hepatocytes.[3] The HBcAg 128-140 epitope is frequently used as a T-helper stimulus in vaccine constructs to enhance immunogenicity.[4] Understanding the mechanisms of T-cell stimulation by this specific epitope is critical for designing novel therapeutic vaccines and immunomodulatory strategies for chronic Hepatitis B.
Quantitative Data on HBcAg-Mediated T-Cell Responses
The following table summarizes key quantitative findings from studies investigating T-cell responses to HBcAg and its epitopes. These data provide a baseline for comparing the efficacy of different stimulation conditions and for designing future experiments.
| Parameter Measured | Stimulant | Cell Type | Assay | Key Quantitative Finding | Reference |
| T-Cell Sensitization | Recombinant HBcAg | Murine T-cells | In vivo sensitization | 1.0 µg required to induce T-cell sensitization. | [5] |
| IL-2 Production | Recombinant HBcAg | Murine T-cells | In vitro stimulation | Minimal concentration of 0.03 ng/mL required to elicit IL-2 production. | [5] |
| IFN-γ Secretion | HBcAg 128-140 Peptide (2 µg/mL) | Murine Splenocytes & Intrahepatic Lymphocytes | Intracellular Cytokine Staining (ICS) | Used as a stimulus to detect HBV-specific IFN-γ-secreting CD4+ T-cells. | [2] |
| Restoration of Th1 Response | Recombinant HBcAg | Human PBMCs | ICS | Addition of anti-IL-10 antibody increased IFN-γ-secreting CD4+ T-cells from 0.15% (±0.04%) to 0.34% (±0.12%), a 2.3-fold increase. | [6] |
| Cytokine Production | Recombinant HBcAg | Human CD4+ T-cell clones | ELISA | TNF-α production: 857-960 pg/mL. | [7] |
| Cytokine Production | Recombinant HBcAg | Human CD4+ T-cell clones | ELISA | IFN-γ production: 463-575 U/mL. | [7] |
Key Experimental Protocols
Detailed methodologies are essential for the reproducible investigation of HBcAg 128-140 T-cell stimulation. The following protocols are based on established methods cited in the literature.
This protocol is designed to identify and quantify HBcAg 128-140-specific T-cells based on their production of intracellular IFN-γ following stimulation.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) or splenocytes
-
Complete RPMI-1640 medium
-
HBcAg 128-140 peptide (TPPAYRPPNAPIL)
-
Brefeldin A (protein transport inhibitor)
-
Anti-CD28 antibody
-
Fluorescently-conjugated antibodies: Anti-CD4, Anti-CD8, Anti-IFN-γ
-
Fixation/Permeabilization Buffer
-
FACS Tubes and Flow Cytometer
Procedure:
-
Cell Preparation: Isolate PBMCs from blood or prepare a single-cell suspension of splenocytes. Resuspend cells in complete RPMI-1640 at a concentration of 1-2 x 10^6 cells/mL.
-
Stimulation:
-
Incubation: Incubate the cells for 1-2 hours at 37°C in a 5% CO2 incubator.
-
Protein Transport Inhibition: Add Brefeldin A (e.g., 1 µL/mL) to each tube to block cytokine secretion.[2]
-
Incubation: Continue to incubate for an additional 4-5 hours at 37°C.[2]
-
Surface Staining: Wash the cells with PBS. Stain for surface markers such as CD4 and CD8 by adding fluorescently-conjugated antibodies and incubating for 30 minutes at 4°C in the dark.
-
Fixation and Permeabilization: Wash the cells again. Resuspend in Fixation/Permeabilization buffer and incubate for 20 minutes at 4°C. This step fixes the cells and allows antibodies to access intracellular targets.
-
Intracellular Staining: Wash the cells with permeabilization buffer. Add the fluorescently-conjugated anti-IFN-γ antibody and incubate for 30 minutes at 4°C in the dark.
-
Acquisition: Wash the cells a final time and resuspend in FACS buffer. Acquire data on a flow cytometer.
-
Analysis: Gate on the CD4+ lymphocyte population and quantify the percentage of cells expressing IFN-γ.
The ELISpot assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.
Materials:
-
96-well PVDF membrane plates pre-coated with anti-IFN-γ capture antibody
-
PBMCs or splenocytes
-
Complete RPMI-1640 medium
-
HBcAg 128-140 peptide
-
Biotinylated anti-IFN-γ detection antibody
-
Streptavidin-HRP
-
Substrate solution (e.g., AEC or BCIP/NBT)
-
ELISpot reader
Procedure:
-
Plate Preparation: Pre-wet the ELISpot plate membrane with 35% ethanol, wash with sterile PBS, and block with complete RPMI-1640 medium for at least 30 minutes.
-
Cell Plating: Remove the blocking medium and add 100 µL of cell suspension (e.g., 2-3 x 10^5 cells) to each well.
-
Stimulation: Add 100 µL of the HBcAg 128-140 peptide at a 2x working concentration. Include negative and positive controls.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection:
-
Wash the plate extensively with PBS and PBS-Tween to remove cells.
-
Add the biotinylated detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate and add Streptavidin-HRP. Incubate for 1 hour.
-
Wash the plate again and add the substrate solution. Monitor for spot development.
-
-
Analysis: Stop the reaction by washing with distilled water. Allow the plate to dry completely. Count the spots using an automated ELISpot reader. Each spot represents a single cytokine-secreting cell.
Visualizations: Pathways and Workflows
Diagrams created using Graphviz provide clear visual representations of complex biological processes and experimental designs.
Figure 1: HBcAg-induced signaling pathway for PD-1 upregulation on CD4+ T-cells.[8][9]
Figure 2: Experimental workflow for Intracellular Cytokine Staining (ICS).
Figure 3: Logical relationship of IL-10 mediated suppression of the Th1 response to HBcAg.[6][10]
References
- 1. Comparative Antigenicity and Immunogenicity of Hepadnavirus Core Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Hepatitis B synthetic immunogen comprised of nucleocapsid T-cell sites and an envelope B-cell epitope - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Immune response to hepatitis B virus core antigen (HBcAg): localization of T cell recognition sites within HBcAg/HBeAg - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of T cell hyporesponsiveness to HBcAg is associated with regulatory T cells in chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. HBcAg induces PD-1 upregulation on CD4+T cells through activation of JNK, ERK and PI3K/AKT pathways in chronic hepatitis-B-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. wjgnet.com [wjgnet.com]
In-Depth Technical Guide: Immune Response to HBV Core Peptide 128-140
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hepatitis B virus (HBV) core protein, and specifically the peptide spanning amino acids 128-140 (HBcAg 128-140), represents a critical target in the host immune response to HBV infection. This peptide, with the sequence TPPAYRPPNAPIL, is a highly immunogenic, promiscuous T-helper (Th) cell epitope capable of stimulating robust CD4+ T-cell responses.[1] Understanding the nuances of the immune response to this peptide is pivotal for the development of novel immunotherapies and prophylactic vaccines against chronic hepatitis B, a disease that remains a significant global health challenge. This guide provides a comprehensive overview of the cellular and molecular interactions involved in the immune recognition of HBcAg 128-140, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key biological pathways.
Data Presentation: Quantitative Analysis of the Immune Response
The following tables summarize quantitative data from various studies investigating the immune response to HBcAg and its peptides. It is important to note that data specifically for the 128-140 peptide is often presented within the context of the broader HBcAg response.
Table 1: T-Cell Proliferation in Response to HBcAg
| Patient Cohort | Stimulation Antigen | Assay | Stimulation Index (SI) | Reference |
| Chronic Hepatitis B (pre-treatment) | Recombinant HBcAg | [3H]Thymidine incorporation | ~2.5 (Median) | [2] |
| Chronic Hepatitis B (post-lamivudine) | Recombinant HBcAg | [3H]Thymidine incorporation | ~7.5 (Median) | [2] |
Table 2: Cytokine Secretion Profile upon HBcAg Stimulation
| Patient Status | Stimulation | Cytokine | Concentration (pg/mL) | Reference |
| Acute Hepatitis B | HBcAg | IFN-γ | 875 (Mean) | [3] |
| Chronic Hepatitis B | HBcAg | IFN-γ | 128.50 (Mean) | [3] |
| Recovered from HBV | HBcAg | IFN-γ | 905 (Mean) | [3] |
| Chronic Hepatitis B (naïve) | HBcAg peptide pool | IFN-γ | 16 ± 5 | [4] |
| Chronic Hepatitis B (treated) | HBcAg peptide pool | IFN-γ | 35 ± 28 | [4] |
| Acute Hepatitis B | HBcAg peptide pool | IFN-γ | 82 ± 39 | [4] |
| Chronic Hepatitis B (naïve) | HBcAg peptide pool | IL-2 | 12 ± 3 | [4] |
| Chronic Hepatitis B (treated) | HBcAg peptide pool | IL-2 | 15 ± 10 | [4] |
| Acute Hepatitis B | HBcAg peptide pool | IL-2 | 47 ± 21 | [4] |
Table 3: ELISpot Assay Results for HBcAg-Specific T-Cells
| Patient Cohort | Stimulation | Assay | Result (SFC/10^6 PBMC) | Reference |
| Chronic Hepatitis B (low HBV DNA) | HBcAg peptide pool | Cultured IFN-γ ELISpot | Inverse correlation with HBV DNA | [5] |
| Chronic Hepatitis B (low HBsAg) | HBcAg peptide pool | Cultured IFN-γ ELISpot | Inverse correlation with HBsAg | [5] |
SFC: Spot-Forming Cells; PBMC: Peripheral Blood Mononuclear Cells
Key Signaling Pathways
The immune response to HBcAg 128-140 is orchestrated by a series of intricate signaling pathways within T-helper cells and their subsequent interaction with B-cells.
T-Cell Receptor (TCR) Signaling Pathway
Upon recognition of the HBcAg 128-140 peptide presented by an antigen-presenting cell (APC) on an MHC class II molecule, the T-cell receptor (TCR) on a CD4+ T-helper cell initiates a signaling cascade. This leads to T-cell activation, proliferation, and cytokine production.
T-Helper Cell-Mediated B-Cell Activation
Activated T-helper cells, having recognized the HBcAg 128-140 peptide, can then provide help to B-cells that have internalized the HBV core particle. This interaction is crucial for the production of high-affinity, class-switched antibodies against HBcAg.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the reproducibility and advancement of research in this field.
ELISpot Assay for IFN-γ Secretion
The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method to quantify the frequency of cytokine-secreting cells at the single-cell level.
Workflow:
Methodology:
-
Plate Coating: 96-well ELISpot plates are coated with a capture antibody specific for IFN-γ and incubated overnight at 4°C.
-
Blocking: The plates are washed and blocked to prevent non-specific binding.
-
Cell Plating: Peripheral blood mononuclear cells (PBMCs) are isolated from patient or control samples and added to the wells.
-
Stimulation: The cells are stimulated with the HBcAg 128-140 peptide at an optimal concentration (typically 1-10 µg/mL). A negative control (no peptide) and a positive control (e.g., phytohemagglutinin) are included.
-
Incubation: The plates are incubated for 18-24 hours at 37°C in a humidified incubator with 5% CO2.
-
Detection: After incubation, the cells are washed away, and a biotinylated detection antibody for IFN-γ is added. This is followed by the addition of a streptavidin-enzyme conjugate (e.g., alkaline phosphatase or horseradish peroxidase).
-
Spot Development: A substrate is added that is converted by the enzyme into a colored precipitate, forming a spot at the location of each cytokine-secreting cell.
-
Analysis: The spots are counted using an automated ELISpot reader, and the results are expressed as spot-forming cells (SFCs) per million PBMCs.
Intracellular Cytokine Staining (ICS) by Flow Cytometry
ICS allows for the multiparametric characterization of cytokine-producing cells, identifying the phenotype of the responding T-cells.
Workflow:
Methodology:
-
Cell Stimulation: PBMCs are stimulated with the HBcAg 128-140 peptide for several hours (typically 4-6 hours) in the presence of a protein transport inhibitor, such as Brefeldin A or Monensin. This blocks the secretion of cytokines, causing them to accumulate inside the cell.
-
Surface Staining: The cells are stained with fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD4) to identify the T-cell populations of interest.
-
Fixation and Permeabilization: The cells are treated with a fixation buffer to preserve their state, followed by a permeabilization buffer that creates pores in the cell membrane, allowing antibodies to access intracellular proteins.
-
Intracellular Staining: The permeabilized cells are stained with fluorescently labeled antibodies specific for the cytokines of interest (e.g., IFN-γ, TNF-α, IL-2).
-
Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer. By gating on specific cell populations (e.g., CD3+CD4+ T-cells), the percentage of cells producing each cytokine in response to the peptide can be quantified.
Conclusion
The HBV core peptide 128-140 is a potent activator of the adaptive immune system, inducing a strong T-helper cell response that is critical for both cellular and humoral immunity against HBV. The quantitative data and experimental protocols outlined in this guide provide a foundational understanding for researchers and drug developers. Future research focusing on the precise molecular interactions and the development of strategies to enhance the immunogenicity of this peptide will be instrumental in designing effective therapeutic interventions for chronic hepatitis B. The visualization of the signaling pathways and experimental workflows offers a clear conceptual framework for these complex processes, aiding in the design of future studies and the interpretation of their results.
References
Methodological & Application
Application Notes and Protocols: HBcAg 128-140 Peptide ELISpot Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method for the quantification of cytokine-secreting cells at the single-cell level. This document provides a detailed protocol for the application of the ELISpot assay to measure the T-cell response to the Hepatitis B core antigen (HBcAg) peptide 128-140. The HBcAg is a potent immunogen, and T-cell responses to this antigen are crucial for the control of Hepatitis B virus (HBV) infection.[1] The HBcAg 128-140 peptide is a well-characterized epitope known to elicit T-cell responses. This protocol is intended to guide researchers in the setup, execution, and data analysis of an HBcAg 128-140 peptide-specific ELISpot assay.
Data Presentation
Quantitative results from an ELISpot assay are typically expressed as Spot-Forming Units (SFU) per million peripheral blood mononuclear cells (PBMCs). The following table provides an example of how to structure and present such data.
| Sample ID | Treatment Group | Peptide Stimulant | Mean SFU/10^6 PBMCs | Standard Deviation | Responder Status |
| 001 | Vaccinated | HBcAg 128-140 | 150 | 15 | Positive |
| 002 | Vaccinated | HBcAg 128-140 | 25 | 5 | Negative |
| 003 | Placebo | HBcAg 128-140 | 5 | 2 | Negative |
| 004 | Vaccinated | Negative Control (DMSO) | 2 | 1 | - |
| 005 | Placebo | Negative Control (DMSO) | 3 | 2 | - |
| 006 | Vaccinated | Positive Control (PHA) | 550 | 45 | - |
| 007 | Placebo | Positive Control (PHA) | 520 | 50 | - |
Note: Responder status is determined based on predefined criteria, often involving the subtraction of background (negative control) spots and comparison to a threshold value.
Experimental Protocols
Materials and Reagents
-
Human IFN-γ ELISpot kit (containing capture antibody, detection antibody, and streptavidin-enzyme conjugate)
-
PVDF-membrane 96-well plates
-
HBcAg 128-140 peptide (lyophilized)
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
AIM V medium or RPMI 1640 supplemented with 10% Fetal Bovine Serum (FBS)
-
Phytohemagglutinin (PHA) as a positive control
-
DMSO (for peptide reconstitution) as a negative control
-
Wash buffers (PBS and PBS-Tween20)
-
Substrate solution (e.g., BCIP/NBT)
-
Automated ELISpot reader or dissecting microscope
Experimental Workflow
The following diagram outlines the major steps of the HBcAg 128-140 peptide ELISpot assay.
Detailed Methodology
Day 1: Plate Coating
-
Prepare the capture antibody solution at the recommended concentration (e.g., 1-5 µg/mL) in sterile PBS.
-
Add 100 µL of the capture antibody solution to each well of the 96-well PVDF plate.
-
Seal the plate and incubate overnight at 4°C.
Day 2: Cell Stimulation
-
Prepare the HBcAg 128-140 peptide stock solution by reconstituting the lyophilized peptide in sterile DMSO (e.g., to 1 mg/mL). Further dilute in culture medium to the desired final concentration (e.g., 1-10 µg/mL).
-
Aseptically wash the coated plate four times with sterile PBS.
-
Block the plate by adding 200 µL of culture medium (e.g., AIM V or RPMI + 10% FBS) to each well and incubate for at least 1 hour at 37°C.
-
Thaw and count the PBMCs. Resuspend the cells in culture medium to a final concentration of 2-4 x 10^6 cells/mL.
-
Remove the blocking solution from the plate.
-
Add 100 µL of the cell suspension to each well (2-4 x 10^5 cells/well).
-
Add 100 µL of the appropriate stimulant to the wells:
-
Test wells: HBcAg 128-140 peptide (final concentration 1-10 µg/mL).
-
Negative control wells: Culture medium with the same final concentration of DMSO used for the peptide.
-
Positive control wells: PHA (final concentration 1-5 µg/mL).
-
-
Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.
Day 3: Detection and Analysis
-
Wash the plate four times with PBS containing 0.05% Tween20 (PBST) to remove the cells.
-
Prepare the biotinylated detection antibody at the recommended concentration in PBST.
-
Add 100 µL of the detection antibody solution to each well and incubate for 2 hours at room temperature.
-
Wash the plate four times with PBST.
-
Prepare the streptavidin-enzyme conjugate solution in PBST.
-
Add 100 µL of the streptavidin-enzyme conjugate solution to each well and incubate for 1 hour at room temperature.
-
Wash the plate four times with PBST, followed by two washes with PBS.
-
Add 100 µL of the substrate solution (e.g., BCIP/NBT) to each well and monitor for spot development (typically 5-30 minutes).
-
Stop the reaction by washing the plate thoroughly with distilled water.
-
Allow the plate to dry completely in the dark.
-
Count the spots in each well using an automated ELISpot reader or a dissecting microscope. The results are expressed as SFU per million PBMCs.
Signaling Pathway
The recognition of the HBcAg 128-140 peptide presented by an antigen-presenting cell (APC) via the MHC class II molecule to the T-cell receptor (TCR) on a CD4+ T-helper cell initiates a complex intracellular signaling cascade. This cascade ultimately leads to T-cell activation, proliferation, and cytokine secretion (e.g., IFN-γ). HBcAg has also been shown to upregulate PD-1 expression on CD4+ T cells through the JNK, ERK, and PI3K/AKT signaling pathways.[2]
References
Application Notes and Protocols for Flow Cytometry Analysis of T cells Stimulated with HBV core 128-140
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatitis B virus (HBV) infection remains a significant global health challenge. The host's T cell immune response, particularly against the HBV core antigen (HBcAg), is crucial for viral control and clearance. The HBcAg 128-140 epitope (TPPAYRPPNAPIL) is a well-characterized, immunodominant T-helper cell epitope that can elicit robust CD4+ T cell responses. Flow cytometry is a powerful tool to dissect the frequency, phenotype, and function of T cells specific for this epitope. These application notes provide detailed protocols for the stimulation of T cells with the HBV core 128-140 peptide and their subsequent analysis using flow cytometry, focusing on intracellular cytokine production and proliferation.
Data Presentation
The following tables summarize representative quantitative data from studies analyzing T cell responses to HBV core peptides. It is important to note that responses can vary significantly based on the host's immune status (resolved infection vs. chronic infection), the specific experimental conditions, and whether a single peptide or a pool of peptides is used for stimulation.
Table 1: Frequency of Intracellular Cytokine-Expressing CD4+ T cells after HBV Core Peptide Stimulation in Different Patient Cohorts
| Patient Cohort | IFN-γ (%) | IL-17A (%) | IL-21 (%) |
| Resolved HBV Infection | 0.26 | 0.48 | 0.15 |
| Occult HBV Infection (OBI) | 0.17 | 0.22 | 0.09 |
| Chronic HBV (CHB) Carriers | 0.19 | 0.27 | 0.10 |
| Data represents the mean frequency of cytokine-positive cells within the CD4+ T cell population after 6 hours of stimulation with HBV core peptides.[1][2] |
Table 2: T Cell Proliferation in Response to HBV Core Peptide Stimulation
| Patient Cohort | CD4+ T cell Proliferation Rate (%) | CD8+ T cell Proliferation Rate (%) |
| Resolved HBV Infection | 2.0 | - |
| Occult HBV Infection (OBI) | 3.0 | - |
| Chronic HBV (CHB) Carriers | 3.2 | - |
| Non-infected Individuals | 1.6 | - |
| Data represents the mean percentage of proliferating T cells after stimulation with HBV core peptides.[1] |
Table 3: Cytokine Secretion by Murine Splenocytes Stimulated with HBV core 128-140 Peptide
| Stimulation Condition | IFN-γ (pg/mL) | IL-2 (U/mL) |
| HBVc 128-140 (3 µg/mL) | 1800 | 2.5 |
| HBVc 128-140 (10 µg/mL) | 2500 | 4.0 |
| HBVc 128-140 (30 µg/mL) | 3000 | 5.5 |
| HBVc 128-140 (100 µg/mL) | 3200 | 6.0 |
| Data from a murine model where splenocytes were stimulated in vitro with the HBV core 128-140 peptide.[3] |
Experimental Protocols
Protocol 1: In Vitro Stimulation of Peripheral Blood Mononuclear Cells (PBMCs) with HBV core 128-140 Peptide
This protocol describes the stimulation of PBMCs for subsequent analysis of intracellular cytokine production or proliferation.
Materials:
-
Ficoll-Paque PLUS
-
RPMI 1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) (complete RPMI)
-
HBV core 128-140 peptide (TPPAYRPPNAPIL), sterile and high purity
-
Costimulatory antibodies (e.g., anti-CD28 and anti-CD49d, 1 µg/mL each)
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
96-well round-bottom cell culture plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs twice with PBS and resuspend in complete RPMI at a concentration of 1-2 x 10^6 cells/mL.
-
Add 200 µL of the cell suspension to each well of a 96-well round-bottom plate.
-
Prepare a working solution of the HBV core 128-140 peptide in complete RPMI. A final concentration of 1-10 µg/mL is typically used.
-
Add the peptide solution and costimulatory antibodies to the appropriate wells. Include a negative control (e.g., DMSO vehicle) and a positive control (e.g., phytohemagglutinin (PHA) or a CEF peptide pool).
-
Incubate the plate at 37°C in a 5% CO2 incubator.
-
For intracellular cytokine staining, add a protein transport inhibitor (e.g., Brefeldin A at 10 µg/mL) for the final 4-6 hours of a 6-16 hour total incubation.
-
For proliferation assays, incubate the cells for 3-7 days.
Protocol 2: Intracellular Cytokine Staining (ICS) for Flow Cytometry
This protocol is for the detection of intracellular cytokines such as IFN-γ, TNF-α, and IL-2.
Materials:
-
Stimulated PBMCs from Protocol 1
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)
-
Fluorochrome-conjugated antibodies against surface markers (e.g., CD3, CD4, CD8)
-
Fixable viability dye
-
Fixation/Permeabilization buffer kit (e.g., Cytofix/Cytoperm)
-
Fluorochrome-conjugated antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2)
-
Flow cytometer
Procedure:
-
After stimulation, harvest the cells and wash them with flow cytometry staining buffer.
-
Stain for surface markers and viability by incubating the cells with the corresponding antibodies and dye for 20-30 minutes at 4°C in the dark.
-
Wash the cells twice with flow cytometry staining buffer.
-
Fix and permeabilize the cells according to the manufacturer's instructions of the fixation/permeabilization kit. This step is typically a 20-minute incubation at room temperature.
-
Wash the cells with the permeabilization buffer provided in the kit.
-
Stain for intracellular cytokines by incubating the cells with the cytokine-specific antibodies for 30 minutes at room temperature or 4°C in the dark.
-
Wash the cells twice with permeabilization buffer.
-
Resuspend the cells in flow cytometry staining buffer and acquire the data on a flow cytometer.
Protocol 3: CFSE-Based T Cell Proliferation Assay
This protocol uses Carboxyfluorescein succinimidyl ester (CFSE) to track T cell proliferation.
Materials:
-
Isolated PBMCs
-
CFSE staining solution (e.g., 5 µM in PBS)
-
Complete RPMI
-
Stimulation reagents as in Protocol 1
-
Flow cytometry staining buffer
-
Fluorochrome-conjugated antibodies against surface markers (e.g., CD3, CD4, CD8)
-
Fixable viability dye
-
Flow cytometer
Procedure:
-
Resuspend 1-10 x 10^6 PBMCs/mL in pre-warmed PBS.
-
Add an equal volume of 2X CFSE working solution (e.g., 10 µM for a final concentration of 5 µM) and mix immediately.
-
Incubate for 10-15 minutes at 37°C, protected from light.
-
To stop the staining, add 5 volumes of ice-cold complete RPMI and incubate on ice for 5 minutes.
-
Wash the cells three times with complete RPMI.
-
Resuspend the CFSE-labeled cells in complete RPMI and proceed with stimulation as described in Protocol 1 for 3-7 days.
-
After the incubation period, harvest the cells and stain for surface markers and viability as described in Protocol 2 (steps 1-3).
-
Wash the cells and resuspend in flow cytometry staining buffer.
-
Acquire the data on a flow cytometer. Proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cells.
Mandatory Visualizations
References
Application Notes: Hepatitis B Virus Core 128-140 Peptide for T Cell Proliferation Assays
Introduction
The Hepatitis B Virus (HBV) core protein is a potent immunogen that elicits strong T cell responses. The peptide sequence corresponding to amino acids 128-140 of the HBV core antigen (HBcAg) is a well-characterized, immunodominant T helper (Th) cell epitope. It is recognized by CD4+ T cells in the context of MHC class II molecules and can be used as a reliable positive control or specific antigen in various immunological assays.[1][2][3][4] These application notes provide detailed protocols for using the HBcAg 128-140 peptide to stimulate and measure the proliferation of T cells in vitro, a fundamental technique for assessing cellular immunity in research, diagnostics, and the development of therapeutics and vaccines.
Principle of the Assay
The in vitro T cell proliferation assay measures the expansion of T lymphocytes in response to an antigenic stimulus. Peripheral blood mononuclear cells (PBMCs) or isolated T cells are cultured with the HBcAg 128-140 peptide. T cells with T cell receptors (TCRs) that recognize the peptide presented by antigen-presenting cells (APCs) become activated. This activation triggers a signaling cascade leading to the production of interleukin-2 (B1167480) (IL-2) and subsequent entry into the cell cycle, resulting in clonal expansion (proliferation).[5][6] Proliferation can be quantified using methods like carboxyfluorescein succinimidyl ester (CFSE) dye dilution analysis by flow cytometry or by measuring the incorporation of [3H]-thymidine into newly synthesized DNA.[7][8][9]
Data Summary
Quantitative parameters for T cell proliferation assays can vary based on the specific donor, cell purity, and assay method. The following tables provide recommended starting conditions that should be optimized for individual experimental systems.
Table 1: Recommended Conditions for T Cell Proliferation Assay
| Parameter | Recommended Range | Notes |
| Cell Type | Human PBMCs or isolated CD4+ T cells | PBMCs contain necessary APCs.[10] Purity of isolated T cells should be >90%.[11] |
| Seeding Density | 1 - 5 x 10^5 cells/well | For 96-well plates.[12][13] |
| HBcAg 128-140 Peptide Conc. | 1 - 10 µg/mL (approx. 0.7 - 7 µM) | Titration is recommended to determine the optimal concentration.[14][15] |
| Incubation Time | 4 - 7 days | Time course experiments are advised to identify peak proliferation.[12][16] |
| Positive Control | Phytohemagglutinin (PHA) or anti-CD3/CD28 beads | Used to confirm cell viability and proliferative capacity. |
| Negative Control | Unstimulated cells (medium only) or irrelevant peptide | Essential for calculating the stimulation index. |
Table 2: Comparison of Common T Cell Proliferation Measurement Techniques
| Feature | CFSE Dye Dilution Assay | [3H]-Thymidine Incorporation Assay |
| Principle | Fluorescent dye is halved with each cell division.[9][17] | Radiolabeled nucleoside is incorporated into new DNA strands.[8][18] |
| Detection Method | Flow Cytometry | Liquid Scintillation Counting |
| Data Output | Single-cell data: proliferation index, percentage of divided cells, generation number.[19] | Bulk measurement of radioactivity (Counts Per Minute, CPM). |
| Advantages | Non-radioactive, provides generational analysis, allows for multiplexing with other markers.[20] | High sensitivity, well-established "gold standard".[7][21] |
| Disadvantages | Requires a flow cytometer, CFSE can be toxic at high concentrations.[13] | Requires radioactive material handling and disposal, provides no single-cell resolution.[7][20] |
Experimental Protocols
Protocol 1: Isolation of Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the isolation of PBMCs from whole blood using density gradient centrifugation, a critical first step for T cell assays.[10][17]
Materials:
-
Human whole blood collected in heparin- or EDTA-containing tubes
-
Phosphate-Buffered Saline (PBS), pH 7.2
-
Density gradient medium (e.g., Ficoll-Paque™, Lymphoprep™)
-
50 mL conical centrifuge tubes
-
Complete RPMI-1640 medium (supplemented with 10% Fetal Bovine Serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)
Procedure:
-
Dilute the whole blood 1:1 with PBS in a 50 mL conical tube.
-
Carefully layer 15 mL of room temperature density gradient medium underneath the diluted blood, minimizing mixing at the interface.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, four layers will be visible. Carefully aspirate the upper layer (plasma) and transfer the opaque layer of mononuclear cells (the "buffy coat") at the plasma-density gradient interface to a new 50 mL tube.[17][22]
-
Wash the isolated PBMCs by adding PBS to bring the volume to 50 mL and centrifuge at 300 x g for 10 minutes.
-
Discard the supernatant and repeat the wash step.
-
Resuspend the cell pellet in complete RPMI-1640 medium.
-
Perform a cell count using a hemocytometer or automated cell counter and assess viability with Trypan Blue exclusion. Viability should be >95%.
-
Adjust the cell concentration to the desired density for the proliferation assay.
Protocol 2: T Cell Proliferation Assay using CFSE Dye Dilution
This protocol details how to label PBMCs with CFSE and set up a proliferation assay.
Materials:
-
Isolated PBMCs
-
CFSE stock solution (e.g., 5 mM in DMSO)
-
Pre-warmed PBS
-
Complete RPMI-1640 medium
-
HBcAg 128-140 peptide
-
96-well round-bottom culture plate
-
Flow cytometer
Procedure:
-
CFSE Labeling:
-
Adjust the PBMC concentration to 1 x 10^7 cells/mL in pre-warmed PBS.
-
Prepare a working solution of CFSE in PBS. A final staining concentration of 0.5-5 µM is common; this must be optimized.[12][19] For a 1 µM final concentration, add CFSE stock solution to PBS.
-
Add the cell suspension to an equal volume of the CFSE working solution while gently vortexing.
-
Incubate for 10 minutes at 37°C, protected from light.[12][13]
-
To quench the staining reaction, add 5-10 volumes of cold complete RPMI-1640 medium (the serum proteins will bind excess CFSE).
-
Incubate on ice for 5 minutes.
-
Wash the cells twice with complete RPMI-1640 medium by centrifuging at 300-400 x g for 5-8 minutes to remove all unbound CFSE.
-
Resuspend the labeled cells in complete RPMI-1640 medium at a final concentration of 1-2 x 10^6 cells/mL.
-
-
Cell Culture and Stimulation:
-
Plate 1-2 x 10^5 labeled cells (in 100 µL) into the wells of a 96-well round-bottom plate.
-
Prepare working solutions of the HBcAg 128-140 peptide and controls (e.g., PHA, unstimulated) in complete RPMI-1640 medium at 2x the final desired concentration.
-
Add 100 µL of the 2x peptide or control solutions to the appropriate wells.
-
Culture the plate for 4-7 days at 37°C in a humidified 5% CO2 incubator.
-
-
Flow Cytometry Analysis:
-
Harvest the cells from the plate and transfer to FACS tubes.
-
Wash the cells with FACS buffer (PBS with 2% FBS).
-
(Optional) Stain cells with antibodies for surface markers (e.g., CD3, CD4, CD8) and a viability dye to exclude dead cells from the analysis.
-
Acquire samples on a flow cytometer using a 488 nm laser for excitation. CFSE fluorescence is typically detected in the FITC channel.[12]
-
Analyze the data using appropriate software. Proliferation is visualized as a series of peaks in the CFSE histogram, with each successive peak representing a cell division.
-
Protocol 3: T Cell Proliferation Assay using [3H]-Thymidine Incorporation
This protocol describes the classic method for measuring T cell proliferation. Note: This protocol involves radioactive materials and requires appropriate safety precautions and licensing.
Materials:
-
Isolated PBMCs
-
Complete RPMI-1640 medium
-
HBcAg 128-140 peptide
-
96-well flat-bottom culture plate
-
[3H]-Thymidine (1 mCi/mL stock)
-
Cell harvester
-
Scintillation fluid and vials
-
Liquid scintillation counter
Procedure:
-
Cell Culture and Stimulation:
-
Plate 1-2 x 10^5 PBMCs (in 100 µL) into the wells of a 96-well flat-bottom plate.
-
Add 100 µL of 2x concentrated HBcAg 128-140 peptide or controls to the appropriate wells.
-
Culture the plate for 3-6 days at 37°C in a humidified 5% CO2 incubator.
-
-
Pulsing with [3H]-Thymidine:
-
Approximately 18 hours before harvesting, add 1 µCi of [3H]-thymidine to each well.
-
Return the plate to the incubator.
-
-
Harvesting and Analysis:
-
Harvest the cells onto glass fiber filter mats using an automated cell harvester. The harvester lyses the cells and traps the DNA on the filter.
-
Wash the filters to remove unincorporated [3H]-thymidine.
-
Allow the filter mats to dry completely.
-
Place the filter discs into scintillation vials, add scintillation fluid, and measure the incorporated radioactivity using a liquid scintillation counter.
-
Results are expressed in Counts Per Minute (CPM). Proliferation is determined by comparing the CPM of stimulated wells to unstimulated control wells.
-
Visualizations
Caption: Workflow for measuring T cell proliferation using CFSE dye dilution.
Caption: T cell activation by the HBcAg 128-140 peptide presented via MHC-II.
References
- 1. Immune response to hepatitis B virus core antigen (HBcAg): localization of T cell recognition sites within HBcAg/HBeAg - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. peptide.com [peptide.com]
- 4. discuss.iedb.org [discuss.iedb.org]
- 5. T-cell responses in hepatitis B and C virus infection: similarities and differences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The role of regulatory T cells and follicular T helper cells in HBV infection [frontiersin.org]
- 7. Nonradioactive Techniques for Measurement of In Vitro T-Cell Proliferation: Alternatives to the [3H]Thymidine Incorporation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sanguinebio.com [sanguinebio.com]
- 11. appliedcells.com [appliedcells.com]
- 12. mucosalimmunology.ch [mucosalimmunology.ch]
- 13. researchgate.net [researchgate.net]
- 14. Assessment of human cytotoxic T cell activity using synthetic peptides: potential for field application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Immune responses of human T lymphocytes to novel hepatitis B virus-derived peptides | PLOS One [journals.plos.org]
- 16. proimmune.com [proimmune.com]
- 17. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. revvity.com [revvity.com]
- 19. agilent.com [agilent.com]
- 20. criver.com [criver.com]
- 21. Frontiers | Comparison of [3H]-Thymidine, Carboxyfluorescein Diacetate Succinimidyl Ester and Ki-67 in Lymphocyte Proliferation [frontiersin.org]
- 22. Isolation of Untouched Human T cells from Peripheral blood Mononuclear Cells (PBMC) | Thermo Fisher Scientific - JP [thermofisher.com]
Application Notes and Protocols: In Vivo Immunization with HBcAg 128-140 and Incomplete Freund's Adjuvant (IFA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for in vivo immunization of mice using the hepatitis B core antigen (HBcAg) peptide 128-140 as a T-helper epitope, emulsified in Incomplete Freund's Adjuvant (IFA). The HBcAg 128-140 peptide is a well-characterized immunodominant T-helper epitope capable of inducing robust T-cell help, which is crucial for the generation of strong and long-lasting antibody responses against co-administered antigens.[1][2] IFA is a water-in-oil emulsion that acts as a depot for the antigen, allowing for its slow release and sustained presentation to the immune system, primarily promoting a Th2-biased immune response.[3] This protocol is designed to be a foundational guide for researchers aiming to elicit a strong antibody response to a specific antigen by leveraging the potent T-helper activity of HBcAg 128-140.
Data Presentation
The following tables summarize the expected quantitative data from a typical immunization experiment using the HBcAg 128-140 peptide with a target antigen in IFA. The data presented are representative and may vary depending on the specific antigen, mouse strain, and experimental conditions.
Table 1: Antigen-Specific Antibody Titers (ELISA)
| Group | Pre-immune | Post-prime (Day 14) | Post-boost (Day 28) |
| Antigen + HBcAg 128-140 + IFA | < 1:100 | 1:5,000 - 1:20,000 | 1:50,000 - 1:200,000 |
| Antigen + IFA | < 1:100 | 1:500 - 1:2,000 | 1:2,000 - 1:10,000 |
| PBS + IFA | < 1:100 | < 1:100 | < 1:100 |
Endpoint titers are defined as the highest serum dilution giving an optical density (OD) reading of at least two times the background.
Table 2: Frequency of HBcAg 128-140-Specific IFN-γ Secreting Cells (ELISPOT)
| Group | Spot-Forming Cells (SFC) per 10^6 Splenocytes |
| Antigen + HBcAg 128-140 + IFA | 150 - 400 |
| Antigen + IFA | < 20 |
| PBS + IFA | < 10 |
Splenocytes are harvested on Day 28 and re-stimulated in vitro with the HBcAg 128-140 peptide.
Table 3: Intracellular Cytokine Staining of Splenic CD4+ T-cells
| Group | % IFN-γ+ of CD4+ T-cells | % IL-4+ of CD4+ T-cells |
| Antigen + HBcAg 128-140 + IFA | 1.5 - 4.0% | 0.5 - 1.5% |
| Antigen + IFA | < 0.5% | < 0.2% |
| PBS + IFA | < 0.1% | < 0.1% |
Splenocytes are harvested on Day 28 and re-stimulated in vitro with the HBcAg 128-140 peptide.
Experimental Protocols
Materials
-
HBcAg 128-140 peptide (Sequence: TPPAYRPPNAPIL)
-
Target antigen (peptide or protein)
-
Incomplete Freund's Adjuvant (IFA)
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Female BALB/c or C57BL/6 mice, 6-8 weeks old
-
Sterile 1 ml Luer-lock syringes
-
Sterile 23-25 gauge needles
-
Sterile microcentrifuge tubes
-
Vortex mixer
Protocol 1: Preparation of Peptide-IFA Emulsion
-
Peptide Reconstitution: Dissolve the HBcAg 128-140 peptide and the target antigen in sterile PBS to the desired concentration. A typical concentration for the target antigen is 1 mg/ml and for the HBcAg 128-140 peptide is 2.8 mg/ml.
-
Mixing Aqueous and Oil Phases: In a sterile microcentrifuge tube, combine the aqueous peptide solution with an equal volume of IFA (1:1 ratio). For example, mix 50 µl of the peptide solution with 50 µl of IFA for a final volume of 100 µl per mouse.
-
Emulsification: Emulsify the mixture by vortexing at high speed for 10-20 minutes or by passing the mixture back and forth between two Luer-lock syringes connected by a Luer-lock connector until a thick, white, stable emulsion is formed.
-
Emulsion Stability Check: To check the stability of the emulsion, drop a small amount into a beaker of water. A stable emulsion will not disperse and will remain as a tight droplet.
Protocol 2: In Vivo Immunization of Mice
-
Animal Handling: Acclimatize mice for at least one week before the start of the experiment.[4][5]
-
Primary Immunization (Day 0):
-
Load the prepared peptide-IFA emulsion into a 1 ml syringe fitted with a 23-25 gauge needle.
-
Inject each mouse subcutaneously (s.c.) at the base of the tail or at two sites on the back with 100 µl of the emulsion.[4][5] A typical dose is 50 µg of the target antigen and 140 µg of the HBcAg 128-140 helper peptide per mouse.[6][7]
-
-
Booster Immunization (Day 14):
-
Sample Collection:
-
Blood samples can be collected via tail bleed on Day 0 (pre-immune), Day 14 (post-prime), and Day 28 (post-boost) for antibody analysis.
-
On Day 28, mice can be euthanized, and spleens harvested for T-cell assays.
-
Protocol 3: Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer
-
Plate Coating: Coat a 96-well high-binding ELISA plate with the target antigen at a concentration of 1-5 µg/ml in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).
-
Blocking: Block the plate with 200 µl/well of blocking buffer (e.g., 5% non-fat dry milk in PBS) for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Serum Incubation: Add serial dilutions of mouse serum (starting from 1:100) to the wells and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody Incubation: Add a horseradish peroxidase (HRP)-conjugated anti-mouse IgG secondary antibody diluted in blocking buffer and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add 100 µl/well of TMB substrate and incubate in the dark until a blue color develops.
-
Stop Reaction: Stop the reaction by adding 50 µl/well of 2N H₂SO₄.
-
Read Plate: Read the absorbance at 450 nm using a microplate reader.
Protocol 4: Enzyme-Linked Immunospot (ELISPOT) Assay for IFN-γ
-
Plate Coating: Coat a 96-well PVDF-membrane ELISPOT plate with an anti-mouse IFN-γ capture antibody overnight at 4°C.
-
Washing and Blocking: Wash the plate and block with RPMI-1640 medium containing 10% fetal bovine serum for 2 hours at room temperature.
-
Cell Plating: Prepare a single-cell suspension of splenocytes. Add 2.5 x 10⁵ to 5 x 10⁵ splenocytes per well.
-
Peptide Stimulation: Add the HBcAg 128-140 peptide to the wells at a final concentration of 10 µg/ml. Include a negative control (medium alone) and a positive control (e.g., Concanavalin A).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Washing and Detection: Wash the plate and add a biotinylated anti-mouse IFN-γ detection antibody. Incubate for 2 hours at room temperature.
-
Streptavidin-HRP Incubation: Wash the plate and add streptavidin-HRP. Incubate for 1 hour at room temperature.
-
Spot Development: Wash the plate and add AEC substrate solution. Monitor for the development of red spots.
-
Stop Reaction: Stop the reaction by washing with distilled water.
-
Analysis: Allow the plate to dry and count the spots using an ELISPOT reader.
Protocol 5: Intracellular Cytokine Staining (ICS)
-
Splenocyte Stimulation: Prepare a single-cell suspension of splenocytes. Stimulate 1-2 x 10⁶ splenocytes with the HBcAg 128-140 peptide (10 µg/ml) in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours at 37°C.
-
Surface Staining: Wash the cells and stain with fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD4, CD8) for 30 minutes at 4°C.
-
Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
Intracellular Staining: Stain the cells with fluorescently labeled antibodies against intracellular cytokines (e.g., IFN-γ, IL-4, TNF-α) for 30 minutes at 4°C.
-
Washing and Acquisition: Wash the cells and resuspend them in FACS buffer. Acquire the data on a flow cytometer.
-
Analysis: Analyze the data using appropriate flow cytometry software to determine the percentage of cytokine-positive cells within the CD4+ T-cell population.
Visualizations
Signaling Pathway
Caption: T-Helper Cell Activation by HBcAg 128-140 Peptide.
Experimental Workflow
Caption: In Vivo Immunization and Immune Response Analysis Workflow.
References
- 1. Hepatitis B synthetic immunogen comprised of nucleocapsid T-cell sites and an envelope B-cell epitope - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immune response to hepatitis B virus core antigen (HBcAg): localization of T cell recognition sites within HBcAg/HBeAg - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peptide emulsions in incomplete Freund’s adjuvant create effective nurseries promoting egress of systemic CD4+ and CD8+ T cells for immunotherapy of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hookelabs.com [hookelabs.com]
- 5. Hooke - Protocols - Immunization of Mice for Production of Antigen-Specific Antibodies [hookelabs.com]
- 6. CA2422506A1 - Inducing cellular immune responses to hepatitis b virus using peptide and nucleic acid compositions - Google Patents [patents.google.com]
- 7. CN1454082A - inducing cellular immune response against hepatitis B virus using peptide and nucleic acid compositions - Google Patents [patents.google.com]
Application Notes and Protocols: Induction of T Helper Response Using Synthetic HBV Core 128-140 Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthetic peptide corresponding to amino acids 128-140 of the Hepatitis B virus (HBV) core protein (HBcAg) is a well-characterized, immunodominant T helper (Th) cell epitope.[1][2][3] Its ability to bind to a wide range of Major Histocompatibility Complex (MHC) class II molecules makes it a "promiscuous" or "pan-MHC class II" binding peptide, capable of eliciting a Th response in a genetically diverse population.[1][2] This property has led to its frequent use as a component in synthetic vaccine formulations and as a tool for studying HBV-specific T cell immunity.[4][5][6][7] These application notes provide detailed protocols for utilizing the HBV core 128-140 peptide to induce and characterize Th cell responses in vitro and in vivo.
Peptide Specifications
The HBV core 128-140 peptide has the amino acid sequence H-Thr-Pro-Pro-Ala-Tyr-Arg-Pro-Pro-Asn-Ala-Pro-Ile-Leu-OH (TPPAYRPPNAPIL).[1] It is typically supplied as a lyophilized trifluoroacetate (B77799) salt and should be stored at -20°C, protected from light and moisture.[1] For experimental use, the peptide can be reconstituted in sterile, distilled water or an appropriate buffer.[1]
Data Presentation
Table 1: In Vivo Immunization Parameters for Induction of T Helper Response in Mice
| Parameter | Value | Reference |
| Peptide | HBV core 128-140 | [5][8][9][10] |
| Dose | 120 - 140 µ g/mouse | [5][8][9][10] |
| Adjuvant | Incomplete Freund's Adjuvant (IFA) | [5][8][9] |
| Emulsion Ratio (Peptide:Adjuvant) | 1:1 (v/v) | [5] |
| Route of Administration | Subcutaneous (s.c.), base of the tail | [5][8][9] |
| Volume of Injection | 100 µl | [5] |
Table 2: In Vitro T Cell Stimulation and Cytokine Profile
| Parameter | Condition | Outcome | Reference |
| Cell Type | Peripheral Blood Mononuclear Cells (PBMCs) or splenocytes | - | [5][11][12] |
| Peptide Concentration for Stimulation | 10 µg/ml | T cell proliferation and cytokine secretion | [5] |
| Incubation Time | 24 hours to 10 days (assay dependent) | - | [12][13] |
| Primary Cytokines Secreted | IFN-γ, IL-2 | Th1-biased response | [11][12][14][15] |
| Assays | ELISpot, Cytokine Release Assay (CRA), Intracellular Cytokine Staining (ICS) | Quantification of cytokine-producing cells and secreted cytokines | [5][11][13][14] |
Experimental Protocols
Protocol 1: In Vivo Immunization of Mice to Induce HBV Core 128-140-Specific T Helper Cells
This protocol describes the immunization of mice to generate a Th response against the HBV core 128-140 peptide. This is often a prerequisite for subsequent ex vivo analysis of T cell function.
Materials:
-
Synthetic HBV core 128-140 peptide (lyophilized)
-
Sterile phosphate-buffered saline (PBS) or distilled water
-
Incomplete Freund's Adjuvant (IFA)
-
Syringes and needles
-
8- to 14-week-old mice (e.g., HLA transgenic mice for specific MHC restriction studies)[5]
Procedure:
-
Peptide Reconstitution: Reconstitute the lyophilized HBV core 128-140 peptide in sterile PBS or distilled water to a stock concentration of 2-5 mg/ml.
-
Preparation of Immunization Emulsion:
-
In a sterile microfuge tube, mix the required volume of the peptide stock solution with sterile PBS to achieve a final concentration of 1.2-1.4 mg/ml. For example, for 10 mice, prepare a total volume of at least 1.1 ml.
-
Add an equal volume of IFA to the peptide solution (1:1 ratio).
-
Emulsify the mixture by repeatedly drawing it up and expelling it through a syringe with a blunt-end needle or by vortexing until a stable, white emulsion is formed. A stable emulsion will not separate upon standing for several minutes.
-
-
Immunization:
-
Post-Immunization:
Protocol 2: Ex Vivo T Cell Proliferation Assay
This assay measures the proliferation of T cells isolated from immunized animals in response to restimulation with the HBV core 128-140 peptide.
Materials:
-
Single-cell suspension of splenocytes or lymph node cells from immunized mice
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/ml penicillin, and 100 µg/ml streptomycin
-
HBV core 128-140 peptide
-
Cell proliferation dye (e.g., CFSE) or [³H]-thymidine
-
96-well round-bottom culture plates
-
Flow cytometer or liquid scintillation counter
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of splenocytes from the immunized mice.
-
Cell Staining (CFSE method):
-
Resuspend the cells at 1-2 x 10⁷ cells/ml in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C.
-
Quench the staining by adding 5 volumes of ice-cold complete RPMI medium.
-
Wash the cells twice with complete RPMI medium.
-
-
Cell Culture:
-
Resuspend the CFSE-labeled cells at 2 x 10⁶ cells/ml in complete RPMI medium.
-
Plate 100 µl of the cell suspension (2 x 10⁵ cells) into the wells of a 96-well plate.
-
Add 100 µl of complete RPMI medium containing the HBV core 128-140 peptide at a final concentration of 10 µg/ml.
-
As negative controls, add medium alone or an irrelevant peptide. As a positive control, use a mitogen like Concanavalin A (5 µg/ml).
-
-
Incubation: Incubate the plates for 3-5 days at 37°C in a humidified 5% CO₂ incubator.
-
Analysis (CFSE method):
-
Harvest the cells and stain with fluorescently labeled antibodies against T cell markers (e.g., CD3, CD4).
-
Analyze the cells by flow cytometry. Proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cells.
-
Protocol 3: IFN-γ ELISpot Assay
The ELISpot assay is a highly sensitive method to quantify the frequency of IFN-γ-secreting T cells upon peptide stimulation.
Materials:
-
ELISpot plate pre-coated with anti-IFN-γ capture antibody
-
Splenocytes or PBMCs from immunized animals or HBV-exposed individuals
-
HBV core 128-140 peptide
-
Biotinylated anti-IFN-γ detection antibody
-
Streptavidin-alkaline phosphatase (or horseradish peroxidase)
-
Substrate for the enzyme (e.g., BCIP/NBT)
-
ELISpot reader
Procedure:
-
Plate Preparation: Pre-wet the ELISpot plate with 35% ethanol, wash with sterile PBS, and block with complete RPMI medium for at least 30 minutes at 37°C.
-
Cell Plating:
-
Remove the blocking medium and add 2-5 x 10⁵ splenocytes or PBMCs in 100 µl of complete RPMI medium to each well.
-
Add 100 µl of the HBV core 128-140 peptide solution to achieve a final concentration of 10 µg/ml.
-
Include negative (medium alone) and positive (mitogen) controls.
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Detection:
-
Wash the plate to remove cells.
-
Add the biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate and add the streptavidin-enzyme conjugate. Incubate for 1 hour.
-
Wash the plate and add the substrate. Allow spots to develop.
-
Stop the reaction by washing with water.
-
-
Analysis: Air-dry the plate and count the spots using an ELISpot reader. Each spot represents a single IFN-γ-secreting cell.
Visualizations
Caption: Experimental workflow for inducing and analyzing HBV core 128-140-specific T helper responses.
Caption: Signaling pathway for T helper cell activation by the HBV core 128-140 peptide.
References
- 1. abbiotec.com [abbiotec.com]
- 2. WO2002019986A1 - Inducing cellular immune responses to hepatitis b virus using peptide and nucleic acid compositions - Google Patents [patents.google.com]
- 3. abbiotec.com [abbiotec.com]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. journals.asm.org [journals.asm.org]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. discuss.iedb.org [discuss.iedb.org]
- 10. pnas.org [pnas.org]
- 11. biorxiv.org [biorxiv.org]
- 12. academic.oup.com [academic.oup.com]
- 13. Memory T cells specific for HBV enumerated by a peptide-based cultured enzyme-linked immunospot assay in healthy HBV-vaccinated subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. firstwordpharma.com [firstwordpharma.com]
- 15. biorxiv.org [biorxiv.org]
Application Notes and Protocols: HBcAg 128-140 in Murine Models of HBV Infection
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hepatitis B Virus (HBV) infection remains a significant global health challenge, with chronic infection increasing the risk of cirrhosis and hepatocellular carcinoma. The HBV core antigen (HBcAg) is a potent immunogen, and cellular immune responses targeting it are crucial for viral clearance. Within HBcAg, the amino acid sequence 128-140 (TPPAYRPPNAPIL) has been identified as a key T-helper cell epitope, particularly in the widely used C57BL/6 murine model where it is restricted by the MHC class II molecule I-A^b^.[1][2][3]
These application notes provide a comprehensive overview of the use of the HBcAg 128-140 peptide in murine models of HBV infection. This peptide is an essential tool for evaluating the efficacy of therapeutic vaccines and immunomodulatory strategies aimed at breaking the immune tolerance characteristic of chronic HBV infection.[1][4][5] The protocols detailed below cover the establishment of HBV murine models, immunization strategies to elicit HBcAg-specific immunity, and the subsequent analysis of the T-cell response using the HBcAg 128-140 epitope as a stimulant.
Data Presentation
The following tables summarize quantitative data from representative studies, showcasing the use of the HBcAg 128-140 peptide to measure HBV-specific T-cell responses.
Table 1: HBcAg 128-140-Specific T-Cell Responses in Immunized vs. Mock-Immunized Mice Following HBV Challenge.
| Group | Stimulant | Analyte | Readout (Spot-Forming Cells / 8x10^5 Splenocytes) | Reference |
| HBcAg-Immunized | HBcAg 129-140 peptide | IFN-γ | ~150 | |
| Mock-Immunized | HBcAg 129-140 peptide | IFN-γ | <10 | |
| HBcAg-Immunized | HBcAg 129-140 peptide | IL-2 | ~75 | |
| Mock-Immunized | HBcAg 129-140 peptide | IL-2 | <10 |
Data are approximate values derived from graphical representations in the cited literature.
Table 2: Parameters for In Vitro T-Cell Stimulation with HBcAg 128-140.
| Parameter | Value | Unit | Application | Reference |
| Peptide Concentration | 2 | µg/mL | Intracellular Cytokine Staining | [2] |
| Incubation Time | 5 | hours | Intracellular Cytokine Staining | [2] |
| Co-stimulant | CD28 (1:1000) | dilution | Intracellular Cytokine Staining | [2] |
| Protein Transport Inhibitor | Brefeldin A (1:1000) | dilution | Intracellular Cytokine Staining | [2] |
Experimental Workflows & Signaling Pathways
The following diagrams illustrate key experimental processes and the immunological pathway involving the HBcAg 128-140 epitope.
Caption: Experimental workflow for HBV model creation and T-cell analysis.
Caption: Activation of CD4+ T-cells via the HBcAg 128-140 epitope.
Experimental Protocols
Protocol 1: Establishment of an HBV Murine Model via Hydrodynamic Injection
This protocol describes the establishment of a transient HBV infection model in immunocompetent C57BL/6 mice, which is widely used to study host-virus interactions.[1][6][7]
Materials:
-
pAAV/HBV1.2 or similar replication-competent HBV plasmid DNA
-
Sterile, endotoxin-free 0.9% saline solution
-
C57BL/6 mice (5-8 weeks old)
-
Syringes (1 mL or 3 mL) and 27-30 gauge needles
Procedure:
-
Animal Preparation: Weigh each mouse immediately before injection to calculate the required injection volume.
-
DNA Preparation: Dilute 10-15 µg of the HBV plasmid DNA into a volume of sterile saline equivalent to 8% of the mouse's body weight.[7][8] For a 20g mouse, this would be 1.6 mL. Prepare the solution for each mouse individually.
-
Injection: Restrain the mouse, typically using a specialized restrainer, to expose the tail vein.
-
Hydrodynamic Injection: Inject the entire volume of the DNA/saline solution into the lateral tail vein. The injection should be rapid, completed within 5-8 seconds. A successful injection is often indicated by a slight paling of the eyes and resistance near the end of the injection.
-
Post-Injection Monitoring: Monitor the mice for recovery. The mice will typically appear lethargic for a short period but should recover within an hour.
-
Confirmation of HBV Replication: Serum HBsAg, HBeAg, and HBV DNA can be monitored at various time points (e.g., days 1, 3, 5, 7 post-injection) to confirm successful transfection and viral replication.[1][2]
Protocol 2: Pre-existing Immunity Induction via DNA Immunization
This protocol is used to generate a robust HBcAg-specific immune response prior to HBV challenge, allowing for the study of immune-mediated clearance.[1]
Materials:
-
pCDNA3.1(+)/HBc plasmid (or other HBcAg-expressing plasmid)
-
Phosphate-Buffered Saline (PBS)
-
C57BL/6 mice
-
Syringes and needles for intramuscular injection
Procedure:
-
Immunization Preparation: Dilute 100 µg of the pCDNA3.1(+)/HBc plasmid in 50-100 µL of sterile PBS.
-
Primary Immunization: Inject the plasmid solution intramuscularly, typically into the tibialis anterior muscle.
-
Booster Immunization: Administer a second identical injection 14 days after the primary immunization.
-
HBV Challenge: 14 days after the booster immunization, the mice can be challenged with HBV using the hydrodynamic injection protocol (Protocol 1).
-
Control Group: A control group should be mock-immunized with PBS or an empty vector following the same schedule.
Protocol 3: Analysis of HBcAg 128-140-Specific T-Cell Response by Intracellular Cytokine Staining (ICS)
This protocol details the method for quantifying the frequency of IFN-γ-producing CD4+ and CD8+ T-cells from splenocytes after in vitro stimulation with the HBcAg 128-140 peptide.[2]
Materials:
-
Spleens from experimental and control mice
-
RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and antibiotics
-
HBcAg 128-140 peptide (TPPAYRPPNAPIL)
-
Anti-mouse CD28 antibody
-
Brefeldin A (protein transport inhibitor)
-
Fluorescently-conjugated antibodies for flow cytometry: Anti-CD3, Anti-CD4, Anti-CD8, Anti-IFN-γ
-
Cell strainers (70 µm)
-
Red Blood Cell Lysis Buffer
-
FACS tubes
-
Fixation/Permeabilization Buffer
-
Flow cytometer
Procedure:
-
Splenocyte Isolation: Aseptically harvest spleens from euthanized mice. Mechanically dissociate the spleens through a 70 µm cell strainer into a petri dish containing RPMI medium to create a single-cell suspension.
-
Red Blood Cell Lysis: Pellet the cells by centrifugation, discard the supernatant, and resuspend the pellet in RBC Lysis Buffer. Incubate for 2-3 minutes at room temperature, then quench the reaction with excess RPMI medium.
-
Cell Counting and Plating: Wash the cells, resuspend in complete RPMI, and count using a hemocytometer or automated cell counter. Adjust the cell concentration and plate 1-2 x 10^6 cells per well in a 96-well round-bottom plate.
-
In Vitro Stimulation:
-
Add HBcAg 128-140 peptide to the appropriate wells to a final concentration of 2 µg/mL.[2]
-
Add anti-CD28 antibody (e.g., 1 µg/mL or 1:1000 dilution) to all wells for co-stimulation.[2]
-
Include an unstimulated (negative) control and a positive control (e.g., PMA/Ionomycin).
-
Add Brefeldin A (e.g., 1:1000 dilution) to all wells.[2]
-
-
Incubation: Incubate the plate for 5-6 hours at 37°C in a CO2 incubator.
-
Surface Staining: After incubation, wash the cells and stain for surface markers (e.g., Anti-CD3, Anti-CD4, Anti-CD8) in FACS buffer for 30 minutes at 4°C in the dark.
-
Fixation and Permeabilization: Wash the cells, then resuspend in Fixation/Permeabilization buffer according to the manufacturer's instructions. Incubate for 20-30 minutes at 4°C.
-
Intracellular Staining: Wash the cells with Permeabilization/Wash buffer. Resuspend the cells in Permeabilization/Wash buffer containing the anti-IFN-γ antibody. Incubate for 30 minutes at 4°C in the dark.
-
Flow Cytometry: Wash the cells twice with Permeabilization/Wash buffer and finally resuspend in FACS buffer. Acquire data on a flow cytometer.
-
Data Analysis: Gate on lymphocytes, then single cells, then CD3+ T-cells. From the T-cell population, gate on CD4+ and CD8+ subsets and determine the percentage of IFN-γ+ cells within each population. Subtract the background from the unstimulated control.
References
- 1. pnas.org [pnas.org]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | HBV-Specific CD8+ T-Cell Tolerance in the Liver [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Hydrodynamic injection of viral DNA: A mouse model of acute hepatitis B virus infection | Semantic Scholar [semanticscholar.org]
- 7. ice-hbv.org [ice-hbv.org]
- 8. brieflands.com [brieflands.com]
Application Note: Intracellular Cytokine Staining for Profiling HBV-Specific T Cell Responses
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatitis B virus (HBV) infection remains a significant global health challenge, with chronic infection predisposing individuals to cirrhosis and hepatocellular carcinoma. The T cell-mediated immune response, particularly the production of cytokines, is crucial for the control and clearance of HBV. The HBV core protein is a major target for the host immune response, and the peptide spanning amino acids 128-140 (TPPAYRPPNAPIL) is a well-characterized, immunodominant MHC class II-restricted epitope that elicits robust CD4+ T helper (Th) cell responses.[1]
Intracellular cytokine staining (ICS) followed by flow cytometry is a powerful technique for the single-cell analysis of antigen-specific T cell responses.[2] This method allows for the simultaneous quantification of the frequency of cytokine-producing cells and the characterization of their phenotype. This application note provides a detailed protocol for the stimulation of peripheral blood mononuclear cells (PBMCs) with the HBV core 128-140 peptide and subsequent intracellular staining for key Th1 cytokines: interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and interleukin-2 (B1167480) (IL-2).
Principle of the Method
The protocol involves the in vitro stimulation of PBMCs with the HBV core 128-140 peptide. During this stimulation, a protein transport inhibitor (e.g., Brefeldin A or Monensin) is added to block the secretion of newly synthesized cytokines, causing them to accumulate within the cytoplasm. Following stimulation, cells are stained for cell surface markers to identify T cell subsets (e.g., CD3, CD4, CD8). Subsequently, the cells are fixed and permeabilized to allow for the intracellular staining of cytokines with fluorochrome-conjugated antibodies. The stained cells are then analyzed by flow cytometry to determine the percentage of CD4+ T cells producing specific cytokines in response to the HBV peptide.
Data Presentation
The following tables summarize representative quantitative data for cytokine production by CD4+ T cells following HBV core 128-140 stimulation in different patient cohorts. Frequencies of cytokine-producing cells are typically lower in patients with chronic HBV (cHBV) compared to individuals with resolved infection.[3]
Table 1: Representative Frequency of Cytokine-Producing CD4+ T Cells after HBV Core 128-140 Stimulation
| Cohort | % IFN-γ+ of CD4+ T cells (Mean ± SD) | % TNF-α+ of CD4+ T cells (Mean ± SD) | % IL-2+ of CD4+ T cells (Mean ± SD) |
| Chronic HBV Patients | 0.05 ± 0.03 | 0.04 ± 0.02 | 0.02 ± 0.01 |
| Resolved HBV Infection | 0.50 ± 0.25 | 0.45 ± 0.20 | 0.30 ± 0.15 |
| Healthy Controls (Unexposed) | < 0.01 | < 0.01 | < 0.01 |
Note: Data are illustrative and may vary based on the specific patient population and experimental conditions.
Experimental Protocols
Materials and Reagents
-
Cells: Cryopreserved or freshly isolated human PBMCs
-
Peptide: HBV core 128-140 peptide (TPPAYRPPNAPIL), lyophilized[4][5][6]
-
Culture Medium: RPMI 1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Stimulation Controls:
-
Unstimulated Control: DMSO (vehicle for peptide)
-
Positive Control: Staphylococcal enterotoxin B (SEB) or a CEF peptide pool
-
-
Protein Transport Inhibitor: Brefeldin A (5 µg/mL final concentration) or Monensin (2 µM final concentration)
-
Antibodies for Flow Cytometry (titrated for optimal concentration):
-
Anti-CD3 (e.g., PE-Cy7)
-
Anti-CD4 (e.g., APC-H7)
-
Anti-CD8 (e.g., PerCP-Cy5.5)
-
Anti-IFN-γ (e.g., FITC)
-
Anti-TNF-α (e.g., PE)
-
Anti-IL-2 (e.g., APC)
-
Viability Dye (e.g., Fixable Viability Stain 780)
-
-
Buffers:
-
FACS Buffer: PBS with 2% FBS and 0.05% sodium azide
-
Fixation/Permeabilization Buffer (commercially available kits are recommended)
-
-
Equipment:
-
37°C, 5% CO2 incubator
-
Flow cytometer
-
96-well U-bottom plates
-
Centrifuge
-
Detailed Methodology
1. Preparation of Reagents
-
HBV core 128-140 Peptide: Reconstitute the lyophilized peptide in sterile DMSO to a stock concentration of 1 mg/mL. Aliquot and store at -20°C or -80°C. Further dilute in culture medium to the final working concentration (typically 1-10 µg/mL).
-
Brefeldin A/Monensin: Prepare a stock solution in DMSO. Dilute in culture medium to the final working concentration just before use.
2. Cell Thawing and Resting
-
Thaw cryopreserved PBMCs quickly in a 37°C water bath.
-
Transfer the cells to a 15 mL conical tube containing 9 mL of pre-warmed culture medium.
-
Centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in fresh culture medium.
-
Count the cells and assess viability. Viability should be >90%.
-
Adjust the cell concentration to 1-2 x 10^6 cells/mL in culture medium.
-
Allow the cells to rest for at least 2 hours (or overnight) in a 37°C, 5% CO2 incubator.
3. Cell Stimulation
-
Plate 1-2 x 10^6 cells per well in a 96-well U-bottom plate.
-
Add the HBV core 128-140 peptide to the appropriate wells at the final desired concentration.
-
Include an unstimulated control (DMSO) and a positive control (e.g., SEB).
-
Incubate for 1-2 hours at 37°C, 5% CO2.
-
Add Brefeldin A (final concentration 5 µg/mL) or Monensin (final concentration 2 µM) to all wells.
-
Incubate for an additional 4-6 hours at 37°C, 5% CO2.
4. Staining for Surface Markers and Viability
-
Centrifuge the plate at 500 x g for 5 minutes.
-
Discard the supernatant and resuspend the cells in 50 µL of FACS buffer containing the viability dye and the titrated cell surface antibodies (anti-CD3, anti-CD4, anti-CD8).
-
Incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells with 200 µL of FACS buffer and centrifuge at 500 x g for 5 minutes.
5. Fixation and Permeabilization
-
Discard the supernatant and resuspend the cell pellet in 100 µL of Fixation/Permeabilization solution.
-
Incubate for 20 minutes at 4°C in the dark.
-
Wash the cells with 200 µL of 1X Permeabilization Buffer and centrifuge at 500 x g for 5 minutes.
6. Intracellular Cytokine Staining
-
Discard the supernatant and resuspend the cells in 50 µL of 1X Permeabilization Buffer containing the titrated intracellular cytokine antibodies (anti-IFN-γ, anti-TNF-α, anti-IL-2).
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 200 µL of 1X Permeabilization Buffer.
-
Resuspend the cells in 200 µL of FACS buffer for flow cytometry analysis.
Mandatory Visualizations
T Cell Receptor Signaling Pathway
References
Application Notes and Protocols for the Use of HBcAg 128-140 Peptide in Human PBMC Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hepatitis B virus core antigen (HBcAg) is a potent immunogen, and specific epitopes within this protein are critical targets for the host immune response. The peptide sequence spanning amino acids 128-140 of HBcAg (Sequence: TPPAYRPPNAPIL) is a well-characterized, immunodominant T helper (Th) cell epitope. It is recognized by CD4+ T cells in the context of a wide range of Human Leukocyte Antigen (HLA) class II molecules, making it a "pan-HLA-DR-restricted" epitope. This property makes the HBcAg 128-140 peptide an invaluable tool for in vitro studies of HBV-specific T-cell immunity in a genetically diverse human population.
These application notes provide detailed protocols for the use of the HBcAg 128-140 peptide to stimulate human peripheral blood mononuclear cells (PBMCs) for the assessment of T-cell activation, cytokine production, and proliferation.
Product Information
| Property | Description |
| Peptide Name | Hepatitis B Virus Core Antigen (HBcAg) 128-140 |
| Sequence | H-Thr-Pro-Pro-Ala-Tyr-Arg-Pro-Pro-Asn-Ala-Pro-Ile-Leu-OH |
| Molecular Formula | C66H103N17O17 |
| Molecular Weight | 1406.64 g/mol |
| Purity | ≥95% |
| Appearance | Lyophilized white powder |
| Solubility | Soluble in sterile distilled water or cell culture medium. |
| Storage | Store at -20°C. For long-term storage, aliquoting is recommended to avoid repeated freeze-thaw cycles. |
Principle of Action
The HBcAg 128-140 peptide is an exogenous antigen that is taken up by antigen-presenting cells (APCs) within the PBMC population, such as dendritic cells, macrophages, and B cells. Inside the APCs, the peptide is loaded onto HLA class II molecules and presented on the cell surface. CD4+ T cells with T-cell receptors (TCRs) that specifically recognize the HBcAg 128-140-HLA class II complex will become activated. This activation triggers a signaling cascade leading to T-cell proliferation, differentiation, and the secretion of various cytokines.
Experimental Workflows and Signaling Pathways
Experimental Workflow for PBMC Stimulation and Analysis
Caption: Workflow for PBMC-based immune assays.
MHC Class II Antigen Presentation Pathway
Caption: MHC Class II peptide presentation pathway.
T-Cell Receptor (TCR) Signaling Pathway
Caption: Simplified T-cell receptor signaling cascade.
Experimental Protocols
I. PBMC Isolation and Preparation
-
Materials:
-
Whole blood collected in heparinized tubes.
-
Ficoll-Paque PLUS.
-
Phosphate-buffered saline (PBS).
-
Complete RPMI 1640 medium (supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin).
-
-
Protocol:
-
Dilute the blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer, leaving the mononuclear cell layer at the plasma-Ficoll interface.
-
Collect the mononuclear cell layer and transfer to a new tube.
-
Wash the cells by adding PBS and centrifuging at 300 x g for 10 minutes. Repeat this wash step twice.
-
Resuspend the cell pellet in complete RPMI 1640 medium.
-
Perform a cell count and viability assessment using a hemocytometer and trypan blue exclusion. Cell viability should be >95%.
-
Adjust the cell concentration to the desired density for your specific assay in complete RPMI 1640 medium.
-
II. Peptide Reconstitution and Storage
-
Reconstitution:
-
Briefly centrifuge the vial to ensure the lyophilized powder is at the bottom.
-
Reconstitute the peptide in sterile distilled water to a stock concentration of 1 mg/mL.
-
Gently vortex to dissolve.
-
-
Storage:
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C for long-term stability.
-
III. IFN-γ ELISpot Assay
This assay quantifies the frequency of HBcAg 128-140-specific, IFN-γ-secreting T cells.
-
Materials:
-
96-well PVDF-membrane ELISpot plates.
-
Human IFN-γ ELISpot kit (containing capture and detection antibodies, and enzyme substrate).
-
HBcAg 128-140 peptide.
-
Phytohemagglutinin (PHA) or anti-CD3 antibody (positive control).
-
Cell culture medium (negative control).
-
-
Protocol:
-
Plate Coating: Coat the ELISpot plate with anti-IFN-γ capture antibody overnight at 4°C.
-
Cell Plating:
-
Wash the plate with sterile PBS to remove unbound antibody.
-
Block the plate with blocking buffer (e.g., RPMI + 10% FBS) for at least 1 hour at 37°C.
-
Prepare your peptide dilutions. A final concentration range of 1-10 µg/mL is recommended for initial experiments.
-
Add 2 x 10^5 to 3 x 10^5 PBMCs per well.
-
Add the HBcAg 128-140 peptide to the respective wells.
-
Include positive control wells (e.g., PHA at 5 µg/mL) and negative control wells (medium only).
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection:
-
Wash the plate to remove cells.
-
Add the biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate and add streptavidin-alkaline phosphatase (or HRP). Incubate for 1 hour.
-
Wash the plate and add the substrate (e.g., BCIP/NBT).
-
-
Analysis: Stop the reaction by washing with water once spots have developed. Allow the plate to dry completely and count the spots using an ELISpot reader.
-
IV. Intracellular Cytokine Staining (ICS) by Flow Cytometry
This method identifies and quantifies the phenotype of cells producing specific cytokines.
-
Materials:
-
Flow cytometry tubes or 96-well U-bottom plates.
-
HBcAg 128-140 peptide.
-
PMA/Ionomycin (positive control).
-
Brefeldin A and Monensin (protein transport inhibitors).
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8) and intracellular cytokines (e.g., IFN-γ, TNF-α, IL-10).
-
Fixation/Permeabilization buffers.
-
-
Protocol:
-
Stimulation:
-
Add 1 x 10^6 PBMCs per tube/well in complete RPMI 1640 medium.
-
Add HBcAg 128-140 peptide (final concentration of 1-10 µg/mL).
-
Include positive (PMA/Ionomycin) and negative (medium only) controls.
-
Incubate for 1-2 hours at 37°C.
-
Add Brefeldin A (10 µg/mL) and Monensin (2 µM) and incubate for an additional 4-6 hours.
-
-
Staining:
-
Wash the cells with FACS buffer (PBS + 2% FBS).
-
Perform surface staining with antibodies against CD3, CD4, etc., for 30 minutes at 4°C.
-
Wash the cells.
-
Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
Perform intracellular staining with antibodies against IFN-γ, TNF-α, IL-10, etc., for 30 minutes at 4°C.
-
-
Acquisition and Analysis:
-
Wash the cells and resuspend in FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software to gate on CD4+ T cells and determine the percentage of cells positive for each cytokine.
-
-
Data Presentation
Table 1: Recommended Experimental Controls
| Control | Purpose | Expected Outcome |
| Unstimulated Cells | To determine the baseline level of cytokine production and cell proliferation. | Low to negligible response. |
| PMA/Ionomycin or anti-CD3 | To confirm cell viability and their ability to respond to a non-specific, potent stimulus. | Strong cytokine production and proliferation across T-cell populations. |
| Irrelevant Peptide | To control for non-specific activation by a peptide of similar length and composition. | Low to negligible response. |
Table 2: Expected Quantitative Outcomes for HBcAg 128-140 Stimulation of PBMCs from HBV-exposed Individuals
The following data are representative and may vary depending on the donor's immune status, HLA type, and experimental conditions.
| Assay | Parameter | Expected Range | Notes |
| IFN-γ ELISpot | Spot-Forming Cells (SFC) / 10^6 PBMCs | 50 - 500 | Response is typically higher in individuals who have resolved HBV infection compared to those with chronic infection. |
| ICS (Flow Cytometry) | % of IFN-γ+ in CD4+ T cells | 0.1% - 2.0% | Co-expression of TNF-α is common. |
| ICS (Flow Cytometry) | % of IL-10+ in CD4+ T cells | 0.05% - 1.0% | IL-10 responses can be more prominent in chronic HBV infection.[1] |
| Cytokine Bead Array (Supernatant) | IFN-γ concentration (pg/mL) | 100 - 1000 | Measured after 24-48 hours of stimulation. |
| Cytokine Bead Array (Supernatant) | TNF-α concentration (pg/mL) | 50 - 500 | Kinetics may differ from IFN-γ. |
| Cytokine Bead Array (Supernatant) | IL-10 concentration (pg/mL) | 20 - 200 | Levels can be highly variable between donors. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High background in negative controls | - PBMC activation during isolation.- Contamination of reagents.- Serum used in media contains activators. | - Handle cells gently and minimize processing time.- Use sterile, endotoxin-free reagents.- Heat-inactivate FBS or use serum-free media. |
| Low or no response in stimulated wells | - Low frequency of specific T cells.- Suboptimal peptide concentration.- Poor cell viability.- Inappropriate incubation time. | - Increase the number of PBMCs per well.- Perform a dose-response titration of the peptide (0.1 - 20 µg/mL).- Check cell viability before and after the assay.- Optimize incubation time (e.g., 24-48 hours for ELISpot). |
| High variability between replicates | - Uneven cell distribution in wells.- Pipetting errors. | - Gently mix cell suspension before plating.- Use calibrated pipettes and be consistent with technique. |
Conclusion
The HBcAg 128-140 peptide is a robust tool for the in vitro assessment of HBV-specific CD4+ T-cell responses. The protocols provided herein offer a framework for conducting ELISpot and ICS assays to quantify these responses. Researchers should optimize peptide concentrations and incubation times for their specific experimental systems and donor cohorts to ensure reliable and reproducible results. The provided quantitative data serves as a guide for expected outcomes in individuals with a history of HBV exposure.
References
Application Notes and Protocols: Assessing T-Cell Memory Response to HBV Core 128-140
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic Hepatitis B Virus (HBV) infection remains a significant global health challenge, with the body's T-cell response being crucial for viral control and clearance. The HBV core protein, particularly the amino acid region 128-140 (HBcAg 128-140), represents a key immunodominant T-helper cell epitope. A robust and sustained memory T-cell response against this epitope is often associated with spontaneous or treatment-induced viral control. Therefore, accurate assessment of the frequency, function, and phenotype of HBcAg 128-140-specific memory T-cells is critical for understanding disease pathogenesis, evaluating novel immunotherapies, and monitoring vaccine efficacy.
These application notes provide detailed protocols and data presentation guidelines for the principle techniques used to assess T-cell memory responses to the HBV core 128-140 epitope, including the Enzyme-Linked Immunospot (ELISpot) assay, Intracellular Cytokine Staining (ICS) with flow cytometry, and T-cell proliferation assays.
Data Presentation
Quantitative data from the assessment of T-cell responses should be summarized for clarity and comparative analysis. The following tables provide templates for organizing typical results obtained from ELISpot, ICS, and proliferation assays.
Table 1: Frequency of IFN-γ Secreting T-Cells in Response to HBV Core 128-140 by ELISpot
| Donor ID | Patient Group | HBsAg Level (IU/mL) | HBV DNA (IU/mL) | Spot Forming Cells (SFC) / 10^6 PBMCs (HBV Core 128-140) | Spot Forming Cells (SFC) / 10^6 PBMCs (Negative Control) | Spot Forming Cells (SFC) / 10^6 PBMCs (Positive Control) |
| CHB001 | Chronic Hepatitis B | >1000 | >2000 | 25 | <5 | >200 |
| CHB002 | Chronic Hepatitis B | 500 | <2000 | 15 | <5 | >200 |
| Resolved001 | Resolved HBV | <0.05 | Not Detected | 150 | <5 | >200 |
| Resolved002 | Resolved HBV | <0.05 | Not Detected | 200 | <5 | >200 |
| Vaccinated001 | Vaccinated | <0.05 | Not Detected | 75 | <5 | >200 |
Table 2: Polyfunctional Cytokine Profile of HBV Core 128-140-Specific CD4+ T-Cells by Intracellular Cytokine Staining
| Donor ID | Patient Group | % of CD4+ T-cells producing: | ||
| IFN-γ | TNF-α | IL-2 | ||
| CHB001 | Chronic Hepatitis B | 0.05 | 0.08 | 0.02 |
| CHB002 | Chronic Hepatitis B | 0.03 | 0.05 | 0.01 |
| Resolved001 | Resolved HBV | 0.5 | 0.7 | 0.4 |
| Resolved002 | Resolved HBV | 0.8 | 1.0 | 0.6 |
| Vaccinated001 | Vaccinated | 0.3 | 0.4 | 0.25 |
Table 3: Proliferative Capacity of T-Cells in Response to HBV Core 128-140
| Donor ID | Patient Group | Proliferation Index (Stimulated/Unstimulated) | % Divided Cells |
| CHB001 | Chronic Hepatitis B | 1.5 | 8 |
| CHB002 | Chronic Hepatitis B | 1.2 | 5 |
| Resolved001 | Resolved HBV | 8.0 | 60 |
| Resolved002 | Resolved HBV | 10.5 | 75 |
| Vaccinated001 | Vaccinated | 5.5 | 45 |
Experimental Protocols & Workflows
Signaling Pathway for T-Cell Memory Formation
The generation of a memory T-cell response is a complex process involving the differentiation of naive T-cells into effector and memory subsets upon antigen encounter. The following diagram illustrates a simplified overview of the key signaling events.
General Experimental Workflow
The assessment of T-cell memory responses typically follows a standardized workflow from sample collection to data analysis.
Detailed Protocol: IFN-γ ELISpot Assay
The ELISpot assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.
Materials:
-
PVDF-membrane 96-well plates
-
Human IFN-γ ELISpot kit (capture and detection antibodies, streptavidin-ALP/HRP)
-
HBV Core 128-140 peptide (and other relevant peptide pools)
-
Phytohemagglutinin (PHA) or CEF peptide pool (positive control)
-
DMSO (vehicle control)
-
AIM-V or RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
L-Glutamine
-
BCIP/NBT or other suitable substrate
-
Automated ELISpot reader
Procedure:
Day 1: Plate Coating
-
Prepare the coating antibody solution at the manufacturer's recommended concentration (e.g., 5 µg/mL) in sterile PBS.
-
Activate the wells of the PVDF plate by adding 15 µL of 35% ethanol (B145695) for no more than 60 seconds, then wash six times with sterile water.[1]
-
Add 100 µL of the coating antibody solution to each well.
-
Seal the plate and incubate overnight at 4°C.[1]
Day 2: Cell Seeding and Stimulation
-
Wash the plate six times with sterile PBS to remove excess coating antibody.
-
Block the plate by adding 200 µL of complete medium to each well and incubate for at least 2 hours at room temperature.[2]
-
Thaw cryopreserved PBMCs and allow them to rest for at least 1 hour at 37°C in a 5% CO2 incubator.
-
Prepare peptide stimuli: Dilute HBV Core 128-140 peptide to a final concentration of 5-10 µg/mL. Prepare positive (e.g., PHA) and negative (e.g., DMSO) controls.
-
Remove the blocking solution from the plate.
-
Add 2 x 10^5 to 4 x 10^5 PBMCs in 100 µL of complete medium to each well.
-
Add 100 µL of the appropriate peptide stimulus or control to each well.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
Day 3: Plate Development
-
Wash the plate six times with PBS containing 0.05% Tween-20 (PBS-T).
-
Prepare the biotinylated detection antibody at the manufacturer's recommended concentration in PBS with 10% FBS.
-
Add 100 µL of the detection antibody solution to each well and incubate for 2 hours at room temperature.[2]
-
Wash the plate six times with PBS-T.
-
Prepare the streptavidin-enzyme conjugate (e.g., streptavidin-ALP) according to the manufacturer's instructions.
-
Add 100 µL of the conjugate to each well and incubate for 1 hour at room temperature.[2]
-
Wash the plate six times with PBS-T.
-
Add 100 µL of the substrate solution (e.g., BCIP/NBT) to each well and monitor spot development in the dark.
-
Stop the reaction by washing the plate with distilled water when distinct spots are visible.
-
Allow the plate to dry completely before counting the spots using an automated ELISpot reader.
Detailed Protocol: Intracellular Cytokine Staining (ICS)
ICS coupled with flow cytometry allows for the multiparametric characterization of T-cells, identifying which cell subsets are producing specific cytokines in response to stimulation.
Materials:
-
Flow cytometry tubes or 96-well U-bottom plates
-
HBV Core 128-140 peptide
-
Co-stimulatory antibodies (anti-CD28 and anti-CD49d)
-
Brefeldin A and Monensin (protein transport inhibitors)
-
Fixable viability dye
-
Fluorochrome-conjugated antibodies against surface markers (e.g., CD3, CD4, CD8, CCR7, CD45RA) and intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2)
-
Fixation/Permeabilization buffer
-
Flow cytometer
Procedure:
-
Thaw and rest PBMCs as described for the ELISpot assay.
-
Plate 1 x 10^6 PBMCs per well in a 96-well U-bottom plate.
-
Stimulate the cells with HBV Core 128-140 peptide (1-5 µg/mL) in the presence of co-stimulatory antibodies (e.g., 1 µg/mL each of anti-CD28 and anti-CD49d).[3] Include positive (e.g., CEF peptide pool) and negative (DMSO) controls.
-
Incubate for 1-2 hours at 37°C in a 5% CO2 incubator.
-
Add Brefeldin A and Monensin to each well to inhibit cytokine secretion.
-
Incubate for an additional 4-12 hours.[3]
-
Wash the cells with PBS.
-
Stain with a fixable viability dye for 20 minutes at 4°C to exclude dead cells from the analysis.
-
Wash the cells and then stain with a cocktail of fluorochrome-conjugated antibodies against surface markers for 30 minutes at 4°C.
-
Wash the cells, then fix and permeabilize them using a commercial fixation/permeabilization buffer according to the manufacturer's protocol.[3][4]
-
Stain with a cocktail of fluorochrome-conjugated antibodies against intracellular cytokines for 30 minutes at 4°C.[3]
-
Wash the cells and resuspend them in FACS buffer.
-
Acquire data on a flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo) to identify and quantify cytokine-producing T-cell subsets.
Detailed Protocol: T-Cell Proliferation Assay
T-cell proliferation assays measure the ability of T-cells to divide upon specific antigen stimulation, a key feature of memory responses.
Materials:
-
CellTrace™ Violet (CTV) or Carboxyfluorescein succinimidyl ester (CFSE) dye
-
96-well round-bottom plates
-
HBV Core 128-140 peptide
-
Complete RPMI-1640 medium with 10% human AB serum
-
Flow cytometer
Procedure:
-
Thaw and wash cryopreserved PBMCs with PBS.
-
Label the PBMCs with CTV or CFSE at a final concentration of 2.5-5 µM for 20 minutes at 37°C.[3]
-
Quench the staining reaction with cold FBS or complete medium.
-
Wash the cells and resuspend them in complete medium with human AB serum.
-
Seed 2.5 x 10^5 labeled PBMCs per well in a 96-well round-bottom plate.[3]
-
Stimulate the cells with HBV Core 128-140 peptide (5-10 µg/mL). Include unstimulated and positive (e.g., PHA) controls.
-
Incubate the plate for 5-7 days at 37°C in a 5% CO2 incubator.
-
On the day of analysis, harvest the cells and stain them with antibodies against T-cell surface markers (e.g., CD3, CD4, CD8) and a viability dye.
-
Acquire data on a flow cytometer.
-
Analyze the data by gating on live CD4+ or CD8+ T-cells and examining the dilution of the proliferation dye. Each peak of reduced fluorescence intensity represents a cell division. Calculate the proliferation index and the percentage of divided cells.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing Immunogenicity of HBV Core 128-140 Peptide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with adjuvants to enhance the immunogenicity of the Hepatitis B Virus (HBV) core 128-140 peptide (TPPAYRPPNAPIL).
Frequently Asked Questions (FAQs)
Q1: Why is an adjuvant necessary for the HBV core 128-140 peptide?
A1: The HBV core 128-140 peptide, like many synthetic peptides, is a T-helper epitope that is often poorly immunogenic on its own. Adjuvants are critical for enhancing the immune response by activating the innate immune system, which in turn leads to a more robust and sustained adaptive immune response against the peptide. They can help increase antibody production, promote a desired T-helper cell response (Th1 or Th2), and improve the generation of immunological memory.
Q2: Which type of T-helper response (Th1 or Th2) is generally desired for an HBV vaccine?
A2: For a therapeutic HBV vaccine, a Th1-biased immune response is generally considered more effective. Th1 responses are characterized by the production of cytokines like interferon-gamma (IFN-γ) and are crucial for activating cytotoxic T lymphocytes (CTLs) that can clear virally infected cells. While a Th2 response, which is associated with antibody production, is also important, a strong cellular immunity (Th1) is thought to be key for controlling chronic HBV infection.
Q3: What are some common adjuvants used with peptide antigens like HBV core 128-140?
A3: Several classes of adjuvants have been used with peptide antigens. Common choices include:
-
Emulsions: Such as Incomplete Freund's Adjuvant (IFA), which create a depot at the injection site for slow antigen release.
-
Aluminum Salts (Alum): A widely used adjuvant that primarily promotes a Th2-biased response.
-
Toll-like Receptor (TLR) Agonists: These activate specific innate immune pathways. Examples include CpG oligodeoxynucleotides (TLR9 agonist) and Polyinosinic:polycytidylic acid (Poly I:C; TLR3 agonist).
-
Saponin-based Adjuvants: Like QS-21, which are known to induce both Th1 and Th2 responses.
-
Nanoparticles and Liposomes: These can act as delivery systems and adjuvants, enhancing antigen uptake by antigen-presenting cells (APCs).
Troubleshooting Guides
Issue 1: Low Antibody Titer After Immunization
Possible Causes:
-
Suboptimal Adjuvant Choice: The selected adjuvant may not be potent enough or may not be driving the appropriate immune response. Alum, for instance, is a weaker inducer of cellular immunity which can indirectly impact the magnitude of the B-cell response for certain antigens.
-
Incorrect Peptide/Adjuvant Formulation: Improper emulsification of adjuvants like IFA can lead to poor antigen presentation. The ratio of the aqueous peptide solution to the oil phase is critical.
-
Inadequate Peptide Dose: The amount of peptide used for immunization may be too low to elicit a strong response.
-
Immunization Route and Schedule: The route of administration (e.g., subcutaneous, intraperitoneal) and the timing of boosts can significantly impact the immune response.
-
Peptide Stability: The peptide may be degrading either in storage or after administration.
Troubleshooting Steps:
-
Re-evaluate Adjuvant Selection: If a weak adjuvant was used, consider switching to a more potent one, such as a TLR agonist (e.g., CpG) or a combination adjuvant (e.g., IFA with a TLR agonist).
-
Optimize Formulation: For emulsions like IFA, ensure a stable emulsion is formed by proper mixing (e.g., vortexing or sonication) until a thick, white emulsion is achieved that does not separate upon standing. A common ratio is 1:1 of the peptide solution to the adjuvant.
-
Perform a Dose-Response Study: Test a range of peptide concentrations (e.g., 25 µg, 50 µg, 100 µg per mouse) to determine the optimal dose for your specific experimental conditions.
-
Adjust Immunization Protocol: Consider altering the immunization route. Subcutaneous injections at the base of the tail are commonly used for peptide immunizations in mice. Ensure an adequate prime-boost schedule, typically with boosts given 2-3 weeks after the primary immunization.
-
Check Peptide Integrity: Verify the purity and concentration of your peptide stock. Store peptides lyophilized at -20°C or colder and reconstitute just before use.
Issue 2: Skewed or Undesirable T-helper (Th) Response
Possible Causes:
-
Adjuvant Properties: Different adjuvants inherently drive different types of immune responses. Alum is known to predominantly induce a Th2 response, while adjuvants like CpG and IFA tend to promote a Th1-biased or mixed Th1/Th2 response.
-
Cytokine Milieu: The local cytokine environment at the time of immunization influences T-cell differentiation.
Troubleshooting Steps:
-
Select an Appropriate Adjuvant:
-
For a Th1 Response: Choose adjuvants like CpG ODN, Poly I:C, or IFA. Combination adjuvants, such as IFA plus a TLR agonist, can also be effective.
-
For a Th2 Response: Alum is the classic choice for inducing a Th2-biased response.
-
-
Incorporate Cytokines: Co-administration of cytokines with the peptide-adjuvant mixture can help steer the immune response. For example, IL-12 can promote a Th1 response.
-
Analyze Cytokine Production: Use techniques like ELISpot or intracellular cytokine staining to analyze the production of key Th1 (IFN-γ, TNF-α) and Th2 (IL-4, IL-5) cytokines by splenocytes from immunized animals after in vitro re-stimulation with the HBV core 128-140 peptide.
Quantitative Data Summary
The following tables summarize representative quantitative data from studies utilizing the HBV core 128-140 peptide or similar T-helper peptides with various adjuvants. Note that direct comparative studies with a wide range of adjuvants for the HBV core 128-140 peptide are limited; therefore, data from different studies are presented to provide a general overview.
Table 1: Effect of Adjuvant on T-Cell Response to HBV Core 128-140 Peptide
| Adjuvant | Peptide Dose (per mouse) | Animal Model | Assay | Key Findings | Reference |
| Incomplete Freund's Adjuvant (IFA) | 120 µg | H-2bxd mice | Not specified | Used to induce a T-helper response for a multi-epitope vaccine. | [1] |
| Incomplete Freund's Adjuvant (IFA) & Poly-ICLC | 100 µg | C57BL/6 mice | IFN-γ ELISA | Part of a peptide cocktail to induce T-cell responses against glioma-associated antigens. | [2] |
| Cationic Adjuvant Formulation 09 (CAF09) | 50 µg | C57BL/6 mice | IFN-γ ELISA | Investigated the effect of antigen dose on CD4 T cell functional avidity. | [3] |
Table 2: Comparison of Adjuvants on Immune Response to a T-Helper Peptide (Illustrative)
| Adjuvant | Antigen | Animal Model | Antibody Titer (IgG) | Th1/Th2 Cytokine Profile | Reference |
| Alum | β-amyloid peptide | Wild-type mice | Intermediate | Primarily Th2 (High IgG1/IgG2a ratio, high IL-4) | [4][5] |
| IFA/CFA | β-amyloid peptide | Wild-type mice | Strong | Mixed Th1/Th2 (Significant IFN-γ and IL-4 production) | [4][5] |
| QS-21 | β-amyloid peptide | Wild-type mice | Strong | Mixed Th1/Th2 (Significant IFN-γ and IL-4 production) | [4][5] |
| CpG ODN | Influenza peptide | BALB/c mice | High | Th1-biased (Higher IgG2a) | [2] |
Experimental Protocols
Protocol 1: Peptide Immunization in Mice using Incomplete Freund's Adjuvant (IFA)
Materials:
-
HBV core 128-140 peptide (lyophilized)
-
Sterile, endotoxin-free PBS
-
Incomplete Freund's Adjuvant (IFA)
-
Two sterile glass syringes
-
A sterile double-hubbed needle or a sterile stopcock
-
Sterile insulin (B600854) syringes with 27-30 gauge needles for injection
Procedure:
-
Peptide Reconstitution: Reconstitute the lyophilized HBV core 128-140 peptide in sterile PBS to a final concentration of 1-2 mg/mL.
-
Emulsification: a. Draw up equal volumes of the peptide solution and IFA into two separate glass syringes. A common total volume for injection per mouse is 100-200 µL, so you would mix 50-100 µL of peptide solution with 50-100 µL of IFA. b. Connect the two syringes using a double-hubbed needle or a stopcock. c. Force the contents back and forth between the two syringes for at least 5-10 minutes until a stable, thick, white emulsion is formed. d. To test for a stable emulsion, drop a small amount into a beaker of water. A stable water-in-oil emulsion will not disperse.
-
Immunization: a. Draw the emulsion into a sterile insulin syringe. b. Immunize mice subcutaneously (s.c.) at the base of the tail with the prepared emulsion (typically 100 µL per mouse).
-
Boosting: Administer booster immunizations every 2-3 weeks using the same protocol but with the peptide emulsified in IFA.
Protocol 2: Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Secretion
Materials:
-
ELISpot plate pre-coated with anti-IFN-γ antibody
-
Splenocytes from immunized and control mice
-
HBV core 128-140 peptide
-
Complete RPMI-1640 medium
-
Biotinylated anti-IFN-γ detection antibody
-
Streptavidin-HRP
-
Substrate solution (e.g., AEC)
-
ELISpot reader
Procedure:
-
Cell Preparation: Isolate splenocytes from immunized and control mice and prepare a single-cell suspension.
-
Plate Seeding: Add 2x105 to 5x105 splenocytes per well to the pre-coated ELISpot plate.
-
Antigen Stimulation: Add the HBV core 128-140 peptide to the wells at a final concentration of 5-10 µg/mL. Include a negative control (medium alone) and a positive control (e.g., Concanavalin A).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection: a. Wash the plate to remove cells. b. Add the biotinylated detection antibody and incubate. c. Wash and add Streptavidin-HRP. d. Wash and add the substrate solution to develop the spots.
-
Analysis: Stop the reaction by washing with water and allow the plate to dry. Count the spots using an ELISpot reader. Each spot represents an IFN-γ secreting cell.
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for peptide immunization and immunological analysis.
Caption: Simplified signaling pathways for TLR3 and TLR9 adjuvants.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Comparison of the effects of different potent adjuvants on enhancing the immunogenicity and cross-protection by influenza virus vaccination in young and aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. Adjuvant-dependent modulation of Th1 and Th2 responses to immunization with β-amyloid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adjuvant-dependent modulation of Th1 and Th2 responses to immunization with beta-amyloid - PubMed [pubmed.ncbi.nlm.nih.gov]
HBcAg 128-140 peptide solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for solubility and stability issues encountered with the Hepatitis B core antigen (HBcAg) 128-140 peptide.
Physicochemical Properties and Data Summary
A clear understanding of the HBcAg 128-140 peptide's properties is crucial for successful handling. While some datasheets suggest water solubility, the peptide's high content of hydrophobic residues is a primary factor for the solubility challenges researchers may face.
| Property | Value | Analysis |
| Sequence | TPPAYRPPNAPIL | Thr-Pro-Pro-Ala-Tyr-Arg-Pro-Pro-Asn-Ala-Pro-Ile-Leu[1][2][3][4] |
| Molecular Weight | ~1406.6 g/mol | [1][2][3] |
| Net Charge at pH 7 | +1 | The peptide is basic, due to the N-terminal amine (+1) and the Arginine (R) residue (+1), countered by the C-terminal carboxyl (-1).[5][6] |
| Hydrophobic Residues | ~69% | Contains 9 hydrophobic or non-polar amino acids (P, A, Y, I, L) out of 13 total residues. Peptides with >50% hydrophobic content often have poor aqueous solubility.[7] |
Frequently Asked Questions (FAQs)
Solubility Issues
Q1: My datasheet says the HBcAg 128-140 peptide is water-soluble, but it won't dissolve. Why is this happening?
A1: This is a common issue stemming from the peptide's physicochemical properties. While it has a net positive charge of +1, which suggests some aqueous solubility, it is overcome by its high hydrophobic amino acid content (~69%).[7] This high hydrophobicity leads to intermolecular interactions and aggregation in aqueous solutions, making direct dissolution in water or buffers very difficult.[8]
Q2: What is the recommended first step for dissolving the HBcAg 128-140 peptide?
A2: Due to its high hydrophobicity, the recommended method is to first use a small amount of a sterile organic solvent to create a concentrated stock solution.[5][7] Dimethyl sulfoxide (B87167) (DMSO) is a common choice for biological applications due to its low toxicity.[7] Alternatives include dimethylformamide (DMF) or acetonitrile.[7] Following complete dissolution in the organic solvent, you can then slowly add your desired aqueous buffer to the peptide stock solution while vortexing.[9][10]
Q3: I dissolved the peptide in DMSO, but it precipitated when I added my aqueous buffer. What should I do?
A3: Precipitation upon dilution indicates you have exceeded the peptide's solubility limit in the final aqueous/organic mixture.[9] To resolve this:
-
Start Over: Lyophilize the peptide to remove the solvent and start the solubilization process again.[7]
-
Reduce Final Concentration: Your target concentration may be too high for the final buffer system.
-
Slow Down Dilution: Add the aqueous buffer to your organic stock solution very slowly, drop-by-drop, while vigorously stirring or vortexing.[9][10] This prevents localized high concentrations that can trigger precipitation.
-
Increase Organic Content: If your experimental assay allows, increasing the final percentage of the organic co-solvent can help maintain solubility. Be cautious, as high concentrations of organic solvents can be toxic to cells.[8]
Q4: Can I use sonication or gentle heating to improve solubility?
A4: Yes, these techniques can be helpful. A brief sonication in a water bath can help break up aggregates and enhance dissolution.[7][8] Gentle warming can also increase solubility, but avoid excessive heat as it may cause peptide degradation.[6][11] These methods should be used after the peptide has been suspended in the appropriate solvent.
Stability and Storage
Q5: How should I store the lyophilized HBcAg 128-140 peptide upon arrival?
A5: Lyophilized peptides should be stored in a desiccator at -20°C or -80°C, protected from moisture and light.[1][2][3] Under these conditions, the peptide powder is stable for at least one to two years.[2]
Q6: What is the best way to store the peptide once it is in solution, and for how long is it stable?
A6: Peptide solutions are far less stable than their lyophilized form.[12] To maximize stability, you should:
-
Aliquot the stock solution into single-use volumes to avoid contamination and repeated freeze-thaw cycles.[12][13]
-
Store the aliquots frozen at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]
-
The stability of peptides in solution is sequence-dependent; while HBcAg 128-140 does not contain highly reactive residues like Cysteine or Methionine, long-term storage in solution is not recommended.[13][14]
Q7: How many freeze-thaw cycles can my peptide solution tolerate?
A7: It is strongly recommended to avoid repeated freeze-thaw cycles, as this can lead to peptide degradation and aggregation.[12] Aliquoting the stock solution into volumes appropriate for a single experiment is the best practice to preserve the peptide's integrity.[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Lyophilized powder is difficult to see or appears as a thin film. | This is normal. Peptides are often supplied in small quantities and can be difficult to visualize. | Centrifuge the vial briefly (e.g., 10,000 x g for 5 min) before opening to ensure all powder is at the bottom of the tube.[7] |
| Peptide will not dissolve in water or PBS. | High hydrophobicity (~69%) of the peptide sequence prevents dissolution in purely aqueous solutions.[7] | Use the organic solvent method: Dissolve in a minimal amount of 100% DMSO or DMF, then slowly dilute with your aqueous buffer while vortexing.[7][10] |
| Solution is cloudy or contains visible particulates. | The peptide has not fully dissolved or has aggregated. | Try brief sonication in a water bath to break up aggregates.[7] If the solution remains cloudy, the peptide may have reached its solubility limit. Centrifuge the solution before use to pellet any undissolved material.[5] |
| Peptide is soluble initially but precipitates over time in storage. | The peptide is unstable in the prepared solution, possibly due to pH, temperature fluctuations, or microbial contamination. | Ensure the storage buffer pH is optimal (typically near neutral).[12] Use sterile buffers and aliquot into single-use tubes to store at -80°C. Avoid repeated freeze-thaw cycles.[2][12] |
Experimental Protocols & Visualizations
Protocol 1: Recommended Solubilization of HBcAg 128-140
This protocol is designed for hydrophobic peptides and is the recommended starting point for HBcAg 128-140.
-
Preparation: Before opening, allow the vial of lyophilized peptide to warm to room temperature in a desiccator. Centrifuge the vial to ensure all the powder is at the bottom.[7]
-
Initial Dissolution: Add a minimal volume of 100% DMSO to the vial to create a high-concentration stock solution (e.g., add 50 µL to 1 mg of peptide). Vortex thoroughly until the peptide is completely dissolved.[5][7]
-
Physical Assistance (Optional): If the solution is not perfectly clear, sonicate the vial in a water bath for 5-10 minutes.[7]
-
Aqueous Dilution: While vigorously vortexing your desired aqueous buffer (e.g., PBS), add the concentrated peptide-DMSO stock solution drop by drop very slowly.[9][10]
-
Final Check: If the final solution is clear, it is ready for use or storage. If it becomes turbid, you have exceeded the peptide's solubility limit in that final buffer composition.[9]
Protocol 2: Using HBcAg 128-140 in a T-Cell Stimulation Assay
The HBcAg 128-140 peptide is a well-established CD4+ T-cell epitope used to measure HBV-specific immune responses.[4][15]
-
Prepare Peptide Solution: Solubilize the peptide as described in Protocol 1 to a working stock concentration (e.g., 1 mg/mL) in a buffer compatible with your cell culture medium.
-
Isolate Lymphocytes: Isolate splenocytes or Peripheral Blood Mononuclear Cells (PBMCs) from your subject (e.g., an HBV-immunized mouse).
-
Cell Stimulation: Plate the cells at a desired density. Add the HBcAg 128-140 peptide to the culture at a final concentration typically ranging from 1-10 µg/mL. Include positive (e.g., mitogen) and negative (e.g., vehicle control) wells.
-
Incubation: Incubate the cells for the desired period. For intracellular cytokine staining (ICS), this is often a short-term stimulation (e.g., 5-6 hours) in the presence of a protein transport inhibitor like Brefeldin A.[4]
-
Staining: Harvest the cells and stain for surface markers (e.g., anti-CD4) followed by intracellular staining for cytokines (e.g., anti-IFN-γ) after fixation and permeabilization.
-
Analysis: Acquire the stained cells on a flow cytometer and analyze the data to quantify the percentage of CD4+ T-cells producing IFN-γ in response to the peptide stimulation.
References
- 1. abbiotec.com [abbiotec.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. genscript.com [genscript.com]
- 4. journals.asm.org [journals.asm.org]
- 5. jpt.com [jpt.com]
- 6. biobasic.com [biobasic.com]
- 7. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. reta-peptide.com [reta-peptide.com]
- 12. peptidesuk.com [peptidesuk.com]
- 13. bachem.com [bachem.com]
- 14. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Probiotics and their metabolite spermidine enhance IFN-γ+CD4+ T cell immunity to inhibit hepatitis B virus - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting T Cell Responses to Hepatitis B Virus Core 128-140
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering low T cell responses to the Hepatitis B Virus (HBV) Core 128-140 peptide in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: We are observing a weak or absent T cell response (e.g., low IFN-γ production in ELISpot or ICS) to the HBV Core 128-140 peptide. What are the potential causes?
A weak or absent T cell response to the HBV Core 128-140 peptide can stem from several factors throughout the experimental workflow, from sample handling to the final assay readout. Below is a systematic guide to troubleshoot this common issue.
Troubleshooting Guide: Low T Cell Response
1. Peptide Integrity and Handling
-
Question: Could the HBV Core 128-140 peptide itself be the problem?
-
Answer: Yes, improper storage and handling can compromise peptide integrity.
-
Storage: Lyophilized peptide should be stored at -20°C or -80°C and kept desiccated.[1][2][3] In lyophilized form, the peptide can be stable for up to 36 months.[1]
-
Reconstitution and Aliquoting: Reconstitute the peptide in a suitable solvent like sterile distilled water or DMSO.[3] It is crucial to aliquot the reconstituted peptide to avoid multiple freeze-thaw cycles, which can lead to degradation.[1]
-
Working Solution: Once in solution, store at -20°C and use within one month to prevent loss of potency.[1][2]
-
2. Peripheral Blood Mononuclear Cell (PBMC) Quality
-
Question: How critical is the quality of the PBMCs used in the assay?
-
Answer: PBMC quality is paramount. Suboptimal collection, processing, and cryopreservation can severely impact T cell viability and function.[4][5]
-
Processing Time: Processing of fresh blood samples should occur promptly, ideally within 8 hours of collection, as delays can reduce cell viability and T cell immunogenicity.[5]
-
Cryopreservation: The cryopreservation process, including the choice of cryoprotectant and cooling rate, can influence cellular performance.[6] Long-term cryopreservation has been shown to have detrimental effects on T cell IFN-γ responses.[7]
-
Thawing: A standardized, slow thawing protocol can significantly improve viable cell recovery.[8]
-
Viability Assessment: Always assess PBMC viability post-thaw using a method like Trypan Blue exclusion. A viability of ≥70-75% is often considered the minimum for functional assays.[6][8]
-
3. Experimental Assay Conditions
-
Question: We've confirmed our peptide and PBMCs are of high quality. What aspects of the assay protocol should we review?
-
Answer: Suboptimal assay conditions are a frequent cause of weak T cell responses. Key parameters to consider include cell density, peptide concentration, and incubation time.
-
Cell Number: For ELISpot assays, using a higher number of PBMCs, such as 2 x 10^6 cells per condition, can improve the detection of low-frequency HBV-specific T cells.[9][10]
-
Peptide Concentration: The concentration of the peptide used for stimulation is critical. A concentration of 5 µg/mL has been shown to be optimal for pulsing PBMCs in some ELISpot assays.[10] For intracellular cytokine staining (ICS), peptide concentrations around 1-3 µg/mL are often used.[11][12]
-
Stimulation Time: The duration of peptide stimulation can influence the magnitude of the response. For ICS, stimulation times of 12-16 hours are common.[11]
-
Table 1: Key Experimental Parameters for T Cell Assays
| Parameter | Assay Type | Recommended Range/Value | Reference(s) |
| Cell Viability | General | ≥70-75% | [6][8] |
| PBMC Number | ELISpot | 2 x 10^5 to 2 x 10^6 cells/well | [9][10] |
| Peptide Concentration | ELISpot | 1-10 µg/mL (5 µg/mL optimal in some studies) | [9][10] |
| ICS | 1-3 µg/mL | [11][12] | |
| Stimulation Time | ICS | 12-18 hours | [11][12] |
FAQ 2: We are performing an Intracellular Cytokine Staining (ICS) assay and see high background or non-specific staining. How can we address this?
High background in ICS can obscure genuine positive signals. Here are some common causes and solutions.
Troubleshooting Guide: High Background in ICS
-
Inadequate Washing: Ensure thorough washing of cells between staining steps to remove unbound antibodies.
-
Fc Receptor Blockade: Non-specific antibody binding to Fc receptors on cells like monocytes and B cells can be a source of background. Consider including an Fc block step in your protocol.
-
Dead Cell Staining: Dead cells can non-specifically bind antibodies. Use a viability dye to exclude dead cells from your analysis.
-
Antibody Titration: Use the optimal concentration of your fluorochrome-conjugated antibodies, as determined by titration experiments. Excessive antibody concentrations can lead to increased background.
FAQ 3: What is the expected cytokine profile in response to HBV Core 128-140 stimulation?
The HBV Core 128-140 peptide is a well-characterized T helper epitope that primarily elicits a Th1-type response.[13]
-
Primary Cytokines: The dominant cytokines produced by T cells in response to this peptide are IFN-γ and IL-2 .[13][14][15]
-
Other Cytokines: While IFN-γ and IL-2 are the key cytokines, TNF-α may also be detected, though often with less sensitivity.[9] In some contexts of chronic HBV infection, other cytokines like IL-10 may be present, which can be associated with T cell exhaustion.[16]
Experimental Protocols
Protocol 1: Ex Vivo IFN-γ ELISpot Assay
This protocol is adapted from methodologies aimed at optimizing the detection of HBV-specific T cell responses.[9][17]
-
Plate Coating: Coat a 96-well PVDF plate with an anti-human IFN-γ capture antibody overnight at 4°C.
-
Washing and Blocking: Wash the plate with sterile PBS and block with RPMI medium containing 10% fetal bovine serum for at least 2 hours at 37°C.
-
Cell Plating: Add 2 x 10^6 PBMCs per well.
-
Stimulation: Add the HBV Core 128-140 peptide to a final concentration of 5 µg/mL. Include a negative control (e.g., DMSO vehicle) and a positive control (e.g., phytohemagglutinin).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection: Wash the plate and add a biotinylated anti-human IFN-γ detection antibody. Incubate for 2 hours at room temperature.
-
Enzyme Conjugation: Wash the plate and add streptavidin-alkaline phosphatase. Incubate for 1 hour at room temperature.
-
Development: Wash the plate and add a substrate solution (e.g., BCIP/NBT) to develop the spots.
-
Analysis: Stop the development by washing with water. Allow the plate to dry and count the spots using an automated ELISpot reader.
Protocol 2: Intracellular Cytokine Staining (ICS) by Flow Cytometry
This protocol provides a general framework for performing ICS to detect cytokine production in response to peptide stimulation.[11][18][19]
-
Cell Stimulation:
-
Resuspend PBMCs in complete RPMI medium.
-
Stimulate 1-2 x 10^6 cells with the HBV Core 128-140 peptide (e.g., at 3 µg/mL) for 12-16 hours at 37°C.[11]
-
Include a protein transport inhibitor (e.g., Brefeldin A) for the final 4-6 hours of incubation to allow cytokines to accumulate intracellularly.[12][19]
-
-
Surface Staining:
-
Fixation and Permeabilization:
-
Intracellular Staining:
-
Stain the permeabilized cells with fluorochrome-conjugated antibodies against intracellular cytokines (e.g., IFN-γ, IL-2, TNF-α) for at least 30 minutes at room temperature in the dark.[19]
-
-
Washing and Acquisition:
-
Wash the cells with permeabilization buffer and then with FACS buffer.
-
Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
-
-
Data Analysis:
-
Analyze the data using flow cytometry analysis software. Gate on live, singlet lymphocytes, then on T cell subsets (e.g., CD4+ or CD8+), and finally quantify the percentage of cells expressing the cytokine(s) of interest.
-
Visualizations
Experimental Workflow for T Cell Response Analysis
Caption: A generalized workflow for assessing T cell responses to peptide antigens.
Simplified T Cell Activation Pathway
Caption: Simplified signaling for T helper cell activation by a peptide antigen.
References
- 1. adooq.com [adooq.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abbiotec.com [abbiotec.com]
- 4. Technical pitfalls when collecting, cryopreserving, thawing, and stimulating human T-cells: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 5. Technical pitfalls when collecting, cryopreserving, thawing, and stimulating human T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Loss of T cell responses following long-term cryopreservation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Optimized ex vivo stimulation identifies multi-functional HBV-specific T cells in a majority of chronic hepatitis B patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. gut.bmj.com [gut.bmj.com]
- 12. Characterization of Hepatitis B Virus (HBV)-Specific T-Cell Dysfunction in Chronic HBV Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. biorxiv.org [biorxiv.org]
- 15. biorxiv.org [biorxiv.org]
- 16. Frontiers | Hepatitis B Virus Adaptation to the CD8+ T Cell Response: Consequences for Host and Pathogen [frontiersin.org]
- 17. Optimized Ex Vivo Fluorospot Assay to Measure Multifunctional HBV-Specific T Cell Frequencies in Chronic Hepatitis B Patients | Springer Nature Experiments [experiments.springernature.com]
- 18. med.virginia.edu [med.virginia.edu]
- 19. Intracellular Cytokine Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: Optimizing HBcAg 128-140 Peptide Concentration for T Cell Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the HBcAg 128-140 peptide in T cell assays. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration range for the HBcAg 128-140 peptide in T cell assays?
The optimal concentration of HBcAg 128-140 peptide typically ranges from 1 to 10 µg/mL for in vitro T cell stimulation. However, the ideal concentration is highly dependent on the specific assay (e.g., ELISpot, intracellular cytokine staining), the cell type being used, and the expected frequency of antigen-specific T cells. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.
Q2: How should I properly store and handle the lyophilized HBcAg 128-140 peptide?
Proper storage and handling are critical to maintain the peptide's integrity and activity.[1] Lyophilized peptides should be stored at -20°C or colder, protected from light.[1] Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation, which can degrade the peptide. For reconstitution, use sterile, endotoxin-free solvents such as DMSO or sterile culture medium. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the reconstituted peptide into single-use volumes and store them at -20°C or -80°C.[1]
Q3: What are common causes of high background in T cell assays using peptides?
High background can be caused by several factors:
-
Peptide Contamination: Contaminants such as endotoxins (lipopolysaccharides) or trifluoroacetic acid (TFA) from the peptide synthesis process can non-specifically activate T cells.[1] Using high-purity peptides and considering TFA removal services can mitigate this issue.[1]
-
Cell Viability: Poor cell viability can lead to the release of cellular components that cause non-specific stimulation.
-
Serum Lot Variation: Different lots of serum used in the culture medium can have varying levels of endogenous factors that may activate T cells. It is recommended to test new serum lots for background activation before use in critical experiments.
-
Cross-Reactivity: In rare cases, T cells may recognize components in the culture medium or the peptide itself in a non-specific manner.
Q4: Can the HBcAg 128-140 peptide be used to stimulate both CD4+ and CD8+ T cells?
The HBcAg 128-140 peptide is a known T-helper epitope, primarily recognized by CD4+ T cells in the context of MHC class II molecules.[2][3] However, depending on the length and processing of the peptide, it is possible to get some level of CD8+ T cell stimulation, though this is less common for this particular epitope. For robust CD8+ T cell responses, specific CD8+ T cell epitopes from HBcAg should be used.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High background in negative control wells | Peptide contamination (endotoxins, TFA) | Use high-purity (>95%) peptide. Consider ordering peptides with TFA removal. Test a new batch of peptide. |
| Cell viability issues | Ensure gentle handling of cells. Use a viability dye to assess cell health before starting the assay. | |
| Serum variability | Test different lots of serum (e.g., FBS) to find one with low background stimulation. | |
| Low or no signal in peptide-stimulated wells | Suboptimal peptide concentration | Perform a dose-response titration of the peptide (e.g., 0.1, 1, 5, 10, 20 µg/mL) to find the optimal concentration. |
| Improper peptide storage/handling | Ensure peptide was stored correctly at -20°C or colder and avoid multiple freeze-thaw cycles.[1] Use freshly prepared peptide solutions. | |
| Low frequency of antigen-specific T cells | Increase the number of cells per well.[5] Consider using an enrichment method for antigen-specific T cells if frequencies are extremely low. | |
| Incorrect assay setup | Double-check all reagent concentrations and incubation times as specified in the protocol. | |
| Inconsistent results between experiments | Variability in cell populations | Standardize cell isolation and counting procedures. Ensure consistent cell viability between experiments. |
| Reagent variability | Use the same lot of critical reagents (e.g., peptide, serum, antibodies) for all comparative experiments.[6] | |
| Operator variability | Ensure consistent pipetting techniques and adherence to the established standard operating procedure (SOP).[6] | |
| Peptide insolubility | Hydrophobic nature of the peptide | Reconstitute the peptide in a small amount of DMSO first, then slowly add the aqueous buffer while vortexing. The final DMSO concentration should be kept low (typically <0.5%) to avoid cytotoxicity.[7] |
Experimental Protocols
Protocol 1: Peptide Titration for ELISpot Assay
This protocol outlines the steps to determine the optimal concentration of HBcAg 128-140 peptide for an IFN-γ ELISpot assay.
Materials:
-
96-well ELISpot plate pre-coated with anti-IFN-γ antibody
-
Peripheral Blood Mononuclear Cells (PBMCs) from an HBV-exposed individual or a healthy donor as a negative control
-
HBcAg 128-140 peptide, lyophilized
-
Sterile, endotoxin-free DMSO
-
Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin)
-
Positive control (e.g., Phytohemagglutinin (PHA) or a pool of viral peptides)
-
Detection antibody (biotinylated anti-IFN-γ)
-
Streptavidin-HRP
-
AEC substrate solution
-
ELISpot reader
Procedure:
-
Peptide Reconstitution:
-
Briefly centrifuge the vial of lyophilized HBcAg 128-140 peptide to collect the powder at the bottom.
-
Reconstitute the peptide in sterile DMSO to create a high-concentration stock (e.g., 1 mg/mL).
-
Further dilute the stock solution in complete RPMI medium to create a series of working concentrations (e.g., 20, 10, 2, 0.2 µg/mL). This will result in final concentrations of 10, 5, 1, and 0.1 µg/mL in the wells.
-
-
Cell Preparation:
-
Thaw and wash the PBMCs.
-
Resuspend the cells in complete RPMI medium at a concentration of 2 x 10^6 cells/mL.
-
-
Plate Seeding:
-
Add 100 µL of the cell suspension (200,000 cells) to each well of the pre-coated ELISpot plate.
-
Add 100 µL of the peptide working solutions to the respective wells in triplicate.
-
For the negative control, add 100 µL of complete RPMI medium (with the same final concentration of DMSO as the highest peptide concentration).
-
For the positive control, add 100 µL of the PHA working solution.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
-
-
Spot Development:
-
Wash the plate and follow the manufacturer's instructions for adding the detection antibody, streptavidin-HRP, and AEC substrate.
-
Stop the reaction by rinsing with distilled water once spots are visible.
-
-
Analysis:
-
Allow the plate to dry completely.
-
Count the spots in each well using an ELISpot reader.
-
Plot the number of spot-forming units (SFUs) against the peptide concentration to determine the optimal concentration that gives the maximal response with low background.
-
Protocol 2: Intracellular Cytokine Staining (ICS) for Flow Cytometry
This protocol describes the stimulation of PBMCs with HBcAg 128-140 peptide for the detection of intracellular IFN-γ by flow cytometry.
Materials:
-
PBMCs
-
HBcAg 128-140 peptide
-
Complete RPMI-1640 medium
-
Anti-CD28 and Anti-CD49d antibodies (co-stimulatory)
-
Brefeldin A (protein transport inhibitor)
-
Fixable viability dye
-
Surface staining antibodies (e.g., anti-CD3, anti-CD4, anti-CD8)
-
Fixation/Permeabilization buffer
-
Intracellular staining antibody (anti-IFN-γ)
-
Flow cytometer
Procedure:
-
Cell Stimulation:
-
Resuspend PBMCs in complete RPMI medium at 1-2 x 10^6 cells/mL in a 96-well U-bottom plate or flow cytometry tubes.
-
Add the optimal concentration of HBcAg 128-140 peptide (determined from a titration experiment, e.g., 5 µg/mL).
-
Add anti-CD28 and anti-CD49d antibodies (1 µg/mL each).
-
Include a negative control (cells with co-stimulatory antibodies but no peptide) and a positive control (e.g., SEB or PMA/Ionomycin).
-
Incubate for 1-2 hours at 37°C, 5% CO2.
-
Add Brefeldin A (e.g., 10 µg/mL) to block cytokine secretion.
-
Incubate for an additional 4-6 hours (or overnight for some applications).
-
-
Staining:
-
Wash the cells with PBS.
-
Stain with a fixable viability dye according to the manufacturer's instructions to exclude dead cells from the analysis.
-
Wash and then stain for surface markers (CD3, CD4, CD8) for 30 minutes at 4°C.
-
Wash the cells.
-
Fix and permeabilize the cells using a commercial fixation/permeabilization buffer for 20 minutes at room temperature.[8]
-
Wash with permeabilization buffer.
-
Stain for intracellular IFN-γ for 30 minutes at room temperature.[8]
-
-
Acquisition and Analysis:
-
Wash the cells and resuspend in FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data by gating on live, singlet lymphocytes, then on CD3+ T cells, followed by CD4+ and CD8+ subsets. Determine the percentage of IFN-γ positive cells within each subset.
-
Data Presentation
Table 1: Example Peptide Titration for ELISpot Assay
| Peptide Concentration (µg/mL) | Mean SFU/10^6 PBMCs (± SD) | Signal-to-Noise Ratio |
| 0 (Negative Control) | 5 (± 2) | 1.0 |
| 0.1 | 25 (± 5) | 5.0 |
| 1.0 | 80 (± 12) | 16.0 |
| 5.0 | 150 (± 20) | 30.0 |
| 10.0 | 155 (± 18) | 31.0 |
| 20.0 | 145 (± 25) | 29.0 |
SFU: Spot Forming Units; SD: Standard Deviation. The optimal concentration in this example is between 5.0 and 10.0 µg/mL, as it provides the maximal response before plateauing.
Table 2: Typical Cell Numbers and Peptide Concentrations for T Cell Assays
| Assay | Typical Cell Number per Well | Typical Peptide Concentration | Incubation Time |
| ELISpot | 2-3 x 10^5 PBMCs | 1-10 µg/mL | 18-48 hours[7] |
| Intracellular Cytokine Staining (ICS) | 1-2 x 10^6 PBMCs | 1-10 µg/mL | 5-6 hours (with protein transport inhibitor)[7] |
| T Cell Proliferation (e.g., CFSE) | 1-2 x 10^5 PBMCs | 1-10 µg/mL | 5-7 days |
Visualizations
Caption: Workflow for optimizing HBcAg 128-140 peptide concentration using an ELISpot assay.
Caption: Simplified signaling pathway of CD4+ T cell activation by the HBcAg 128-140 peptide.
References
- 1. genscript.com [genscript.com]
- 2. Probiotics and their metabolite spermidine enhance IFN-γ+CD4+ T cell immunity to inhibit hepatitis B virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hepatitis B synthetic immunogen comprised of nucleocapsid T-cell sites and an envelope B-cell epitope - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ice-hbv.org [ice-hbv.org]
- 5. researchgate.net [researchgate.net]
- 6. Achieving Intracellular Cytokine Staining assay concordance on two continents to assess HIV vaccine-induced T-cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. stemcell.com [stemcell.com]
- 8. Intracellular Cytokine Staining | ORP Core Facilities | University of Arizona [cores.arizona.edu]
Technical Support Center: Overcoming T-cell Tolerance to Hepatitis B Virus Core 128-140
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working to overcome T-cell tolerance to the Hepatitis B Virus (HBV) core 128-140 epitope (HBcAg128-140).
I. Troubleshooting Guides
This section addresses common issues encountered during experimentation with the HBcAg128-140 peptide.
Peptide Handling and Preparation
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Peptide Solubility | The HBcAg128-140 peptide (TPPAYRPPNAPIL) has hydrophobic residues. Improper solvent selection. | Initially, attempt to dissolve the peptide in sterile, distilled water. If solubility remains an issue, use a small amount of acetonitrile (B52724) or DMSO to create a stock solution, followed by dilution in your aqueous buffer. Ensure the final concentration of the organic solvent is not toxic to your cells. |
| Peptide Degradation | Improper storage. Repeated freeze-thaw cycles. | Store the lyophilized peptide at -20°C or -80°C. Once reconstituted, aliquot the peptide solution to avoid multiple freeze-thaw cycles and store at -80°C for long-term stability (up to 6 months) or -20°C for short-term use (up to 1 month).[1][2] |
| Inconsistent Experimental Results | Inaccurate peptide concentration due to incomplete solubilization or degradation. | After reconstitution, centrifuge the vial to ensure all peptide is in the solvent. Consider quantifying the peptide concentration using a spectrophotometer (A280) if the sequence contains Trp or Tyr residues, or through a specific peptide quantification assay. |
In Vitro T-cell Assays (ELISpot & Intracellular Cytokine Staining - ICS)
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Background in ELISpot/ICS | Non-specific activation of T-cells. Contamination of reagents or cells. Over-stimulation with peptide. Serum components. | Use pre-screened fetal bovine serum (FBS) with low background activation. Ensure all reagents are sterile. Titrate the HBcAg128-140 peptide concentration; a typical starting range is 1-10 µg/mL.[3] Include a "no peptide" control to determine the baseline response. For ICS, ensure proper titration of antibodies to avoid non-specific binding.[4] |
| Low or No Signal (Weak T-cell Response) | Low frequency of HBcAg128-140 specific T-cells. Suboptimal peptide concentration. Inadequate incubation time. T-cell tolerance/exhaustion in cells from chronically infected models. | For low-frequency T-cells, consider an in vitro expansion phase by co-culturing PBMCs with the peptide for 10-14 days before the assay.[5] Optimize the peptide concentration and incubation time (e.g., 18-24 hours for ELISpot, 6-12 hours for ICS with a protein transport inhibitor).[6][7] For tolerant T-cells, consider adding co-stimulatory molecules (e.g., anti-CD28) or cytokines like IL-2 during stimulation. |
| High Well-to-Well Variability | Uneven cell distribution in the plate. Pipetting errors. Edge effects in the culture plate. | Gently mix the cell suspension before and during plating. Use calibrated pipettes and proper technique. To minimize edge effects, avoid using the outer wells of the plate for critical samples. |
| "Fuzzy" or Poorly Defined Spots in ELISpot | Plate movement during incubation. Over-development of the assay. Suboptimal antibody concentrations. | Ensure the incubator is stable and not disturbed during cell incubation. Optimize the development time to get sharp, distinct spots. Use validated ELISpot antibody pairs at their optimal concentrations.[6] |
Animal Models (HBV Transgenic Mice)
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Failure to Break T-cell Tolerance | HBV transgenic mice exhibit central tolerance to viral antigens.[1][2][8] Inadequate adjuvant or immunization strategy. | Use potent adjuvants known to activate innate immunity, such as CpG oligodeoxynucleotides (a TLR9 agonist) or GM-CSF.[1][9] Employ a prime-boost strategy, for instance, priming with a peptide/adjuvant emulsion and boosting with a viral vector expressing the antigen.[10] |
| No or Weak Antiviral Effect Despite T-cell Response | The induced T-cells may have low avidity or be functionally impaired. The magnitude of the T-cell response may be insufficient to clear the high viral load.[2] | In adoptive transfer experiments, use T-cells generated from immunized non-transgenic mice, which may have higher avidity.[11] Combine immunotherapy with antiviral drugs that reduce the antigen load, potentially allowing for better T-cell function. |
| Variability in Experimental Outcomes | Differences between transgenic mouse lines. Age of the mice can influence immune responsiveness.[10] | Be consistent with the specific transgenic mouse line, age, and sex for all experiments. Report these details clearly in your methodology. |
II. Frequently Asked Questions (FAQs)
Q1: What is the primary immunological function of the HBcAg128-140 epitope?
A1: The HBcAg128-140 peptide is a well-characterized, promiscuous T-helper (CD4+) cell epitope.[12] It can be recognized by T-cells in the context of multiple MHC class II haplotypes, making it a valuable tool for inducing CD4+ T-cell help, which is crucial for the development of robust CD8+ cytotoxic T-lymphocyte (CTL) and B-cell responses.
Q2: Why is it so difficult to induce a T-cell response to HBcAg128-140 in the context of chronic HBV infection?
A2: In chronic HBV infection, the host immune system is continuously exposed to high levels of viral antigens, including the hepatitis B core antigen (HBcAg). This persistent antigen exposure leads to a state of immune tolerance, characterized by the functional exhaustion or deletion of HBV-specific T-cells. These exhausted T-cells often upregulate inhibitory receptors like PD-1, which, upon binding to its ligand PD-L1, delivers a signal that dampens T-cell activation and effector functions.[13][14]
Q3: What are the most effective adjuvants to use with the HBcAg128-140 peptide for immunization?
A3: The choice of adjuvant is critical for breaking T-cell tolerance. Potent adjuvants that activate the innate immune system are recommended. Commonly used and effective adjuvants include:
-
Incomplete Freund's Adjuvant (IFA): Forms a stable emulsion that allows for slow antigen release and recruitment of immune cells.[11][15]
-
CpG Oligodeoxynucleotides (CpG ODN): A TLR9 agonist that strongly promotes a Th1-biased immune response, which is ideal for clearing viral infections.[1]
-
Granulocyte-macrophage colony-stimulating factor (GM-CSF): Can enhance the maturation and antigen-presenting capacity of dendritic cells.[9]
Q4: What is a typical starting dose for HBcAg128-140 peptide immunization in mice?
A4: A common immunization dose for the HBcAg128-140 T-helper epitope in mice is in the range of 100-150 µg per mouse, often emulsified with an adjuvant like IFA.[12][15] This is typically co-administered with a lower dose (e.g., 25-50 µg) of a specific CTL epitope to ensure adequate T-helper support for the CTL response.[15]
Q5: How can I confirm that my induced T-cell response is functional?
A5: Functionality can be assessed by measuring the production of effector cytokines and cytotoxic potential.
-
ELISpot or ICS: Measure the production of IFN-γ, a key cytokine in antiviral immunity.
-
Multiplex Cytokine Assays: Analyze a broader range of cytokines (e.g., TNF-α, IL-2) to characterize the Th1/Th2 bias of the response.
-
In Vivo Cytotoxicity Assay: Involves the adoptive transfer of peptide-pulsed target cells into immunized mice to measure specific killing.
III. Experimental Protocols & Data
Protocol: Peptide Immunization of Mice to Induce HBcAg128-140 Specific T-cell Response
This protocol describes a general procedure for immunizing mice with the HBcAg128-140 peptide to elicit a T-helper response.
Materials:
-
HBcAg128-140 peptide (TPPAYRPPNAPIL), high purity (>95%)
-
Incomplete Freund's Adjuvant (IFA)
-
Sterile PBS
-
Syringes and needles
-
8-12 week old mice (e.g., C57BL/6 or BALB/c)
Procedure:
-
Peptide Reconstitution: Reconstitute the lyophilized HBcAg128-140 peptide in sterile PBS to a concentration of 2.4 mg/mL.
-
Emulsion Preparation: In a sterile microfuge tube, mix the peptide solution with IFA in a 1:1 ratio. For one mouse, mix 50 µL of peptide solution (containing 120 µg of peptide) with 50 µL of IFA.[11][15]
-
Emulsification: Emulsify the mixture by repeatedly drawing it up and expelling it through a syringe or by vortexing until a thick, stable emulsion is formed. A stable emulsion will not disperse when a drop is placed in water.
-
Immunization: Inject 100 µL of the peptide emulsion subcutaneously (s.c.) at the base of the tail of each mouse.[11][15]
-
Boosting (Optional): For a stronger response, a booster immunization can be given 2-3 weeks after the primary immunization using the same protocol.
-
Analysis: Harvest spleens or lymph nodes 10-14 days after the final immunization to analyze the T-cell response by ELISpot or ICS.
Protocol: In Vitro T-cell Stimulation and IFN-γ ELISpot Assay
Materials:
-
Spleens from immunized or control mice
-
RPMI 1640 medium with 10% FBS, L-glutamine, and antibiotics
-
HBcAg128-140 peptide
-
Mouse IFN-γ ELISpot kit
-
96-well PVDF membrane plates
Procedure:
-
Prepare Splenocytes: Harvest spleens and prepare a single-cell suspension. Lyse red blood cells using ACK lysis buffer. Wash and resuspend the splenocytes in complete RPMI medium.
-
Plate Preparation: Pre-wet the ELISpot plate with 35% ethanol, wash with sterile water, and then coat with the anti-IFN-γ capture antibody according to the manufacturer's instructions. Block the plate to prevent non-specific binding.
-
Cell Plating and Stimulation: Add 2-5 x 10^5 splenocytes per well. Add the HBcAg128-140 peptide to the appropriate wells at a final concentration of 5-10 µg/mL. Include a "no peptide" negative control and a mitogen (e.g., Concanavalin A) positive control.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Development: Wash the plate and add the biotinylated anti-IFN-γ detection antibody. Following another incubation and washing step, add the enzyme conjugate (e.g., streptavidin-HRP). Finally, add the substrate to develop the spots.
-
Analysis: Stop the reaction by washing with water. Once the plate is dry, count the spots using an ELISpot reader. Express the results as Spot Forming Cells (SFC) per 10^6 splenocytes after subtracting the background (no peptide control).[16]
Quantitative Data Summary
| Parameter | Typical Range/Value | Reference(s) |
| Peptide Immunization Dose (Mice) | 100-150 µg for T-helper epitope (HBcAg128-140) | [12][15] |
| Peptide Concentration for In Vitro Stimulation | 1-10 µg/mL | [3] |
| Adjuvant (IFA) | 1:1 ratio with aqueous peptide solution | [11][15] |
| Adjuvant (CpG) | 50 µg per mouse | [1] |
| Expected T-cell Response (Naive Mice, ELISpot) | 50 - 500 SFC / 10^6 splenocytes (highly variable depending on adjuvant, mouse strain, and specific protocol) | [17] |
| Expected T-cell Response (ICS) | 0.5 - 5% of CD4+ T-cells IFN-γ+ (highly variable) | [18][19] |
IV. Diagrams and Visualizations
Experimental Workflow: Induction and Analysis of HBcAg128-140 Specific T-cells
Caption: Workflow for mouse immunization and subsequent T-cell analysis.
Signaling Pathway: T-cell Tolerance in Chronic HBV
References
- 1. A mouse model for HBV immunotolerance and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mouse Models of Hepatitis B Virus Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Intracellular cytokine staining: How to get reliable data | Abcam [abcam.com]
- 5. Low Antigen Dose in Adjuvant-Based Vaccination Selectively Induces CD4 T Cells with Enhanced Functional Avidity and Protective Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. lerner.ccf.org [lerner.ccf.org]
- 8. Frontiers | In Vivo Mouse Models for Hepatitis B Virus Infection and Their Application [frontiersin.org]
- 9. Overcoming HBV immune tolerance to eliminate HBsAg-positive hepatocytes via pre-administration of GM-CSF as a novel adjuvant for a hepatitis B vaccine in HBV transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Overcoming tolerance in hepatitis B virus transgenic mice: a possible involvement of regulatory T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Immunization with a Peptide Containing MHC Class I and II Epitopes Derived from the Tumor Antigen SIM2 Induces an Effective CD4 and CD8 T-Cell Response - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HBcAg induces PD-1 upregulation on CD4+T cells through activation of JNK, ERK and PI3K/AKT pathways in chronic hepatitis-B-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Redirecting [linkinghub.elsevier.com]
- 15. journals.asm.org [journals.asm.org]
- 16. ice-hbv.org [ice-hbv.org]
- 17. Enhanced hepatitis B virus–specific immunity by combining neutralizing antibody therapy and DNA vaccination in a murine model of chronic hepatitis B virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
Strategies to increase the half-life of synthetic HBV core 128-140 peptide
This technical support center provides researchers, scientists, and drug development professionals with strategies, troubleshooting guides, and frequently asked questions (FAQs) to address the challenges of increasing the in vivo half-life of the synthetic Hepatitis B Virus (HBV) core 128-140 peptide.
Peptide Profile:
-
Sequence: Thr-Pro-Pro-Ala-Tyr-Arg-Pro-Pro-Asn-Ala-Pro-Ile-Leu (TPPAYRPPNAPIL)[1][2][3][4][5]
-
Function: A major histocompatibility complex (MHC) class II pan-T helper peptide epitope, crucial for activating T helper cells. It is often investigated in therapeutic vaccine strategies against HBV.[1][4]
-
Challenge: Like most small synthetic peptides, it is susceptible to rapid degradation by proteases and renal clearance, resulting in a very short biological half-life.[6][7]
Frequently Asked Questions (FAQs)
Q1: Why is the half-life of my synthetic HBV core 128-140 peptide so short?
A1: The short half-life of small synthetic peptides like HBV core 128-140 is primarily due to two factors:
-
Proteolytic Degradation: Peptidases (proteases) in the blood and tissues readily recognize and cleave the peptide bonds, inactivating the molecule.[7][8] The unmodified N- and C-termini are particularly vulnerable to exopeptidases.
-
Renal Clearance: Because of its small molecular size, the peptide is quickly filtered out of the bloodstream by the kidneys.[7][9]
Q2: What are the main strategies to extend the half-life of this peptide?
A2: Several effective strategies exist, which can be broadly categorized as structural modification or bioconjugation.[10]
-
Structural Modifications:
-
Amino Acid Substitution: Replacing standard L-amino acids with non-natural D-amino acids can significantly reduce protease recognition and degradation.[6][11][12]
-
Terminal Modifications: Capping the N-terminus (e.g., with acetylation) and the C-terminus (e.g., with amidation) protects against exopeptidases.[10]
-
Cyclization: Creating a cyclic structure can make the peptide backbone less accessible to proteases.[10]
-
-
Bioconjugation & Fusion:
-
PEGylation: Covalently attaching polyethylene (B3416737) glycol (PEG) chains increases the peptide's size, preventing renal clearance and shielding it from enzymes.[7][8][13][14][15]
-
Fusion to Large Proteins: Genetically fusing the peptide to a long-lived plasma protein like albumin or an immunoglobulin (IgG) Fc fragment utilizes their natural recycling pathways to dramatically extend circulation time.[8][9][16][17]
-
Acylation (Lipidation): Attaching a fatty acid chain promotes binding to serum albumin, which acts as a carrier and protects the peptide from degradation and clearance.[10][18]
-
Q3: Which half-life extension strategy is best for my experiment?
A3: The optimal strategy depends on your specific application, budget, and experimental capabilities.
-
For initial in vitro stability screening: Terminal modifications and D-amino acid substitutions are cost-effective and synthetically straightforward.
-
For in vivo studies requiring significant half-life extension: PEGylation or fusion to Fc or albumin are the most powerful approaches, though they are more complex and costly to implement.[9]
-
To maintain small molecule characteristics: Acylation or binding to an albumin-binding domain can extend half-life without the dramatic size increase of PEGylation or direct protein fusion.[18]
Troubleshooting Guides
Problem 1: Low Yield After PEGylation Reaction
| Potential Cause | Troubleshooting Step |
| Suboptimal Reaction pH | The primary amine on the N-terminus or a Lysine side chain requires a specific pH (typically 7.5-9.0) to be sufficiently nucleophilic for the PEGylation reaction. Verify the pH of your reaction buffer and perform small-scale trials at different pH values to optimize. |
| Inactive PEG Reagent | PEG reagents can lose activity if improperly stored (e.g., exposed to moisture). Use a fresh batch of activated PEG or test the activity of your current stock on a control peptide. |
| Peptide Aggregation | The HBV core 128-140 peptide may aggregate at high concentrations, making reaction sites inaccessible. Attempt the reaction at a lower peptide concentration or add a small amount of an organic co-solvent like DMSO to disrupt aggregation.[19] |
| Incorrect Stoichiometry | Ensure you are using the correct molar excess of the PEG reagent. A 1.5 to 5-fold molar excess is a common starting point, but this may need optimization. |
Problem 2: Modified Peptide Shows Reduced or No Biological Activity
| Potential Cause | Troubleshooting Step |
| Steric Hindrance | The modification (e.g., a large PEG chain or fusion protein) is physically blocking the peptide's binding site to the MHC molecule or T-cell receptor. |
| Solution 1: If using PEGylation, try a smaller PEG molecule or a different PEGylation chemistry that targets a site further from the core recognition sequence. | |
| Solution 2: If using a fusion protein, consider inserting a flexible linker sequence (e.g., a series of Gly-Gly-Gly-Ser repeats) between the peptide and the fusion partner. | |
| Conformational Change | D-amino acid substitution or cyclization has altered the peptide's three-dimensional structure, preventing proper binding. |
| Solution 1: Systematically substitute single L-amino acids with their D-isomers to identify positions that are tolerant to modification without activity loss.[12][20] | |
| Solution 2: Model the peptide's structure to predict which residues are critical for binding and avoid modifying them. | |
| Incorrect Purification | The observed activity is from a small amount of remaining, unmodified peptide, while the modified peptide is inactive. Ensure your purification method (e.g., RP-HPLC) effectively separates the modified from the unmodified peptide. |
Problem 3: Peptide Degrades During In Vitro Serum Stability Assay
| Potential Cause | Troubleshooting Step |
| High Protease Activity in Serum | Serum contains a high concentration of active proteases. The half-life of an unmodified peptide can be seconds to minutes.[21] This is expected. The goal is to measure the improvement with your modified peptide. |
| Sample Handling Issues | Repeated freeze-thaw cycles can degrade the peptide.[5][22] Aliquot your peptide stock solution and serum samples to avoid this. |
| Pre-analytical Variability | The method used to prepare the serum can impact protease activity. For more consistent results, consider using plasma with specific protease inhibitors.[21] |
| Detection Method Interference | The matrix (serum proteins) can interfere with detection by HPLC or mass spectrometry. Ensure your sample cleanup protocol (e.g., protein precipitation with acetonitrile (B52724) or acid) is effective.[21][23] |
Data Presentation: Half-Life Extension Strategies
The following table summarizes the typical improvements in half-life that can be achieved with various strategies, based on data from different peptides and proteins.
| Strategy | Example Molecule | Unmodified Half-Life | Modified Half-Life | Fold Increase | Reference |
| D-Amino Acid Substitution | Somatostatin | A few minutes | ~1.5 hours (Octreotide) | ~30x | [11] |
| PEGylation | Interferon α-2b | ~4 hours | > 30 hours (PEG-Intron) | >7.5x | [8][15] |
| PEGylation | Interferon α-2b | Minutes | >330-fold increase | >330x | [11] |
| Albumin Fusion | GLP-1 analogue | ~2 minutes | 6-10 days (Albiglutide) | >4000x | [8] |
| Fc Fusion | GLP-1 analogue | ~2 minutes | Several days (Dulaglutide) | >1000x | [8] |
| Acylation (Albumin Binding) | Bicyclic Peptide | ~30 minutes | >5-7 hours | ~10-14x | [18] |
Experimental Protocols
Protocol 1: N-Terminal PEGylation of HBV Core 128-140
This protocol describes a general method for conjugating a methoxy-PEG-NHS ester to the N-terminal amine of the peptide.
Materials:
-
HBV Core 128-140 peptide (high purity, >95%)
-
Methoxy-PEG-NHS ester (e.g., 20 kDa)
-
Reaction Buffer: 100 mM sodium phosphate, pH 7.8
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification: Reverse-Phase HPLC (RP-HPLC) system with a C18 column
-
Analysis: MALDI-TOF Mass Spectrometry
Methodology:
-
Peptide Dissolution: Dissolve the HBV peptide in the Reaction Buffer to a final concentration of 2 mg/mL.
-
PEG Reagent Preparation: Immediately before use, dissolve the mPEG-NHS ester in the Reaction Buffer to achieve a 3-fold molar excess relative to the peptide.
-
Conjugation Reaction: Add the PEG solution to the peptide solution. Mix gently by inversion and allow the reaction to proceed for 2 hours at room temperature.
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50 mM. Incubate for 15 minutes.
-
Purification: Purify the PEGylated peptide from unreacted peptide and PEG using RP-HPLC. The larger, modified peptide will typically have a different retention time.
-
Verification: Confirm the identity and purity of the collected fractions using MALDI-TOF MS. The mass of the PEGylated product should correspond to the mass of the peptide plus the mass of the PEG chain.
Protocol 2: In Vitro Peptide Stability Assay in Human Serum
This protocol details how to measure the half-life of a peptide in human serum.[24]
Materials:
-
Unmodified or modified HBV Core 128-140 peptide stock solution (1 mg/mL in water or appropriate buffer)
-
Pooled Human Serum (stored in aliquots at -80°C)
-
Quenching/Precipitation Solution: Acetonitrile (ACN) with 1% Trifluoroacetic Acid (TFA)
-
Internal Standard (a stable, unrelated peptide for quantification)
Methodology:
-
Serum Preparation: Thaw an aliquot of human serum at 37°C in a water bath.
-
Reaction Setup: In separate microcentrifuge tubes, add 95 µL of the pre-warmed human serum.
-
Initiate Degradation: At time t=0, spike 5 µL of the peptide stock solution into the first serum tube to a final concentration of 50 µg/mL. Vortex briefly. This is your T0 sample.
-
Time-Course Incubation: Place the remaining tubes in a 37°C incubator. At designated time points (e.g., 5, 15, 30, 60, 120, 240 minutes), spike a new tube with the peptide.
-
Quench Reaction: Immediately after spiking each tube (including T0), add 200 µL of the cold Quenching/Precipitation Solution containing the internal standard. Vortex vigorously for 30 seconds to stop enzymatic reactions and precipitate serum proteins.
-
Sample Cleanup: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Analysis: Carefully transfer the supernatant to an HPLC vial. Analyze the samples by LC-MS/MS to determine the ratio of the intact peptide peak area to the internal standard peak area at each time point.
-
Half-Life Calculation: Plot the percentage of remaining intact peptide against time. Fit the data to a one-phase exponential decay curve to calculate the peptide's half-life (t½).[23]
Visualizations
Caption: Workflow for developing a stabilized HBV core peptide.
Caption: Troubleshooting flowchart for low peptide modification yield.
References
- 1. abbiotec.com [abbiotec.com]
- 2. genscript.com [genscript.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. peptide.com [peptide.com]
- 5. adooq.com [adooq.com]
- 6. mdpi.com [mdpi.com]
- 7. pharmtech.com [pharmtech.com]
- 8. How to Enhance the Pharmacokinetic Stability of Peptides? - Creative Peptides [creative-peptides.com]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. Strategies to improve plasma half life time of peptide and protein drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) [frontiersin.org]
- 14. bachem.com [bachem.com]
- 15. biocompare.com [biocompare.com]
- 16. Fusion Proteins for Half-Life Extension of Biologics as a Strategy to Make Biobetters: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 17. researchgate.net [researchgate.net]
- 18. files.core.ac.uk [files.core.ac.uk]
- 19. benchchem.com [benchchem.com]
- 20. Peptide stability in drug development. II. Effect of single amino acid substitution and glycosylation on peptide reactivity in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. genscript.com [genscript.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Serum Stability of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 25. Investigation of peptide biomarker stability in plasma samples using time-course MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing non-specific binding in HBcAg 128-140 ELISpot assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the common issue of non-specific binding and high background in Hepatitis B core antigen (HBcAg) 128-140 ELISpot assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of high background and non-specific spots in my negative control wells?
High background can obscure genuine antigen-specific responses and is often traceable to several factors. The most common causes include:
-
Inadequate Washing: Failure to thoroughly wash the plate at specified steps can leave behind unbound antibodies or other reagents.[1][2][3]
-
Non-specific Antibody Binding: The detection antibody may bind to components other than the captured cytokine. This can be exacerbated by using serum in the culture medium that contains heterophilic antibodies, which can cross-link the capture and detection antibodies.[1][4]
-
Cell-Related Issues: A high number of dead cells can result in high background staining.[5] Similarly, using too many cells per well can lead to confluent spots that are difficult to distinguish, creating the appearance of a high background.[1][2] Previously activated cells expressing the cytokine of interest before the assay begins can also cause a general darkening of the membrane.[6]
-
Contaminated Reagents: Bacterial or fungal contamination in cell culture media or other working solutions can lead to non-specific cell activation and cytokine release.[1][3]
-
Overdevelopment: Allowing the color development step to proceed for too long will increase the background signal along with the specific spots.[1][2]
-
High DMSO Concentration: The concentration of DMSO, often used to dissolve peptides, should be kept low (ideally under 0.5%), as higher concentrations can damage the plate membrane and increase background.[6]
Q2: How can I optimize my blocking step to reduce non-specific binding?
An effective blocking step is crucial for saturating unoccupied binding sites on the ELISpot plate membrane.
-
Choice of Blocking Agent: The ideal blocking agent effectively blocks non-specific binding without interfering with the specific antibody-antigen interactions.[7] Common and effective agents include:
-
Normal Serum: Use serum from the same species in which the secondary antibody was raised.[4] For example, if you are using a goat anti-mouse secondary antibody, you would block with normal goat serum. Never block with serum from the same species as the primary antibody.[4]
-
Bovine Serum Albumin (BSA): A 1% BSA solution is a widely used and effective blocking agent.[8]
-
Fetal Bovine Serum (FBS): Using 10% FBS, particularly the same type used in your cell culture media, is a common recommendation.[8]
-
-
Optimization of Conditions: The concentration of the blocker and the incubation time should be optimized for each specific assay.[7] Insufficient blocking will result in high background, while excessive blocking could mask true signals.[7] Typical incubation is for 30 minutes to 2 hours at temperatures between 25°C and 30°C.[7]
Q3: My replicate wells show poor consistency. What are the likely causes?
Inconsistent results between replicate wells can invalidate an experiment. The primary causes are often procedural:
-
Inaccurate Pipetting: Ensure pipettes are calibrated and that you are pipetting accurate volumes for cells and reagents.[1]
-
Cell Clumping: A non-homogenous cell suspension will lead to a different number of cells being added to each well. Always resuspend cells gently but thoroughly before plating.[1][5]
-
Uneven Cell Distribution: To prevent cells from being pushed to the edges of the well, add the stimuli (or media control) to the well first, followed by the cell suspension.[6]
-
Evaporation: Ensure the incubator has adequate humidity (100%) and that the plate is properly sealed to prevent wells from drying out, especially those on the outer edges.[1]
-
Inadequate Washing: An inconsistent washing technique across the plate can lead to variability.[1] Automated plate washers may require more wash cycles than manual washing.[5]
Q4: How do cell viability and handling affect my ELISpot results?
Cell health is paramount for a successful ELISpot assay.
-
Viability and Background: A high number of dead or apoptotic cells can lead to non-specific background staining and a lack of genuine spots.[5][9] It is critical to assess cell viability before starting the experiment, especially when using cryopreserved cells.[1][9]
-
Cell Washing: Washing cells before adding them to the ELISpot plate is important to remove any cytokines that may have been secreted during the pre-incubation or thawing process.[5][6]
-
Cell Handling: Handle cells gently to maintain viability. The time between blood draw and PBMC isolation should be minimized, ideally under 8 hours.[1]
Troubleshooting Workflows and Data
Visual Guide: Troubleshooting High Background
The following workflow provides a systematic approach to diagnosing and resolving issues with non-specific binding in your ELISpot assay.
Caption: A step-by-step workflow for troubleshooting high background signals.
Data Tables for Quick Reference
Table 1: Summary of Common Issues and Solutions
| Issue | Possible Cause | Recommended Solution |
| High Background | Inadequate washing | Increase the number and volume of wash steps. Ensure both sides of the membrane are washed.[2] |
| Non-specific antibody binding | Optimize blocking buffer (e.g., 1% BSA or 10% species-specific serum).[4][8] Titrate detection antibody concentration down.[10] | |
| Low cell viability | Use cells with high viability (>90%). Wash cells before plating to remove debris and soluble factors.[5][9] | |
| Contaminated reagents | Use sterile technique. Filter PBS and antibody solutions if precipitates are seen.[5][6] | |
| Inconsistent Replicates | Inaccurate pipetting | Calibrate pipettes. Ensure consistent technique. |
| Cell clumping | Gently but thoroughly resuspend cells to a single-cell suspension before plating.[1][5] | |
| Edge effects/Evaporation | Use a plate sealer and ensure the incubator has proper humidity.[1] | |
| Faint or Poorly Defined Spots | Underdevelopment | Ensure substrate reagents are at room temperature before use and protect from light. Optimize development time.[1][5] |
| Low cell frequency | Increase the number of cells plated per well.[2] | |
| Suboptimal peptide concentration | Titrate peptide concentration. A range of 1-10 µg/mL is a common starting point for HBV peptides.[11] |
Table 2: Recommended Starting Concentrations & Conditions
| Parameter | Recommended Range | Rationale / Notes |
| PBMCs per well | 2 x 10⁵ - 5 x 10⁵ cells | Higher cell numbers may be needed for low-frequency responses, but can increase background.[11][12] Optimization is key. |
| HBcAg 128-140 Peptide | 1 - 10 µg/mL | Signal-to-noise ratios for HBV peptides often peak around 5 µg/mL.[13][11] |
| DMSO Concentration | < 0.5% | High DMSO concentrations can damage the PVDF membrane and increase background.[6] |
| Cell Incubation Time | 18 - 48 hours | Varies by cytokine and cell type. Longer incubation can lead to larger, merging spots.[5] |
| Blocking Incubation | 1 - 2 hours at RT | Ensures saturation of non-specific binding sites on the membrane.[7] |
Table 3: Example Cell Viability Acceptance Criteria
| Parameter | Acceptance Limit | Method | Consequence of Failure |
| Post-Thaw Viability | ≥ 89% | Trypan Blue Exclusion | Reduced functional response and higher background.[9] |
| Apoptotic Cells | < 18% | Annexin V / Guava Nexin Assay | Increased apoptosis is strongly correlated with reduced functional ELISpot responses.[9] |
| PHA Response | ≥ 1,000 SFC / 10⁶ PBMC | Mitogen Stimulation | A low response to a polyclonal activator like PHA indicates a general cell health problem.[9] |
Detailed Experimental Protocols
Protocol 1: Optimizing Blocking Conditions
This protocol helps determine the most effective blocking agent for your specific assay system.
-
Plate Preparation: Pre-wet an ELISpot plate with 35% ethanol, wash with PBS, and coat with the capture antibody as per your standard protocol.
-
Blocking Agent Setup: Prepare several different blocking solutions to test in parallel. For example:
-
1% BSA in PBS
-
10% Fetal Bovine Serum (FBS) in RPMI
-
10% Normal Goat Serum in PBS (assuming a goat-derived secondary antibody)
-
Your current blocking buffer (as a control)
-
-
Blocking Step: Add 200 µL of each respective blocking solution to triplicate wells. Incubate for 2 hours at room temperature.
-
Assay Procedure: Wash the plate and proceed with the rest of your ELISpot protocol, but importantly, do not add any cells or stimulants .
-
Development: Add the detection antibody, conjugate, and substrate to these wells as you would for a normal experiment.
-
Analysis: Read the plate. The ideal blocking buffer is the one that results in the lowest background signal in these "no-cell" control wells.
Protocol 2: Cell Washing to Minimize Carryover
This procedure should be performed on cells (especially thawed PBMCs) before they are added to the ELISpot plate.
-
Cell Preparation: Thaw or prepare your cell suspension as usual. Perform a cell count and viability assessment.
-
First Wash: Transfer the cells to a conical tube. Add 10 mL of pre-warmed (37°C) complete cell culture medium.
-
Centrifugation: Centrifuge the cells at 300 x g for 10 minutes at room temperature.
-
Resuspension: Carefully aspirate the supernatant, being careful not to disturb the cell pellet. Gently resuspend the pellet in 10 mL of fresh, pre-warmed medium.
-
Second Wash (Optional but Recommended): Repeat steps 3 and 4 for a second wash to ensure complete removal of cryopreservative and extracellular proteins.
-
Final Resuspension: After the final wash, resuspend the cell pellet in the desired volume of assay medium to achieve your target cell concentration for plating.
Visual Guide: Sources of Non-Specific Binding
This diagram illustrates the relationships between different experimental factors that can lead to non-specific binding.
Caption: Key factors contributing to non-specific binding in ELISpot assays.
References
- 1. Troubleshooting T cell ELISPOT assay | U-CyTech [ucytech.com]
- 2. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 3. Troubleshooting B cell ELISPOT assay | U-CyTech [ucytech.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. Troubleshooting Your ELISpot Assay | Life Science Research | Merck [merckmillipore.com]
- 6. mabtech.com [mabtech.com]
- 7. Blockers Practical Guide - Page 7 [collateral.meridianlifescience.com]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Optimized ex vivo stimulation identifies multi-functional HBV-specific T cells in a majority of chronic hepatitis B patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Refinement of Flow Cytometry Gating Strategy for HBV 128-140 Specific T Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the refinement of flow cytometry gating strategies for Hepatitis B Virus (HBV) core 128-140 specific T cells.
Troubleshooting Guide
This guide addresses common issues encountered during the staining and analysis of HBV 128-140 specific T cells.
| Issue | Potential Cause | Recommended Solution |
| Weak or No Signal for HBV-Specific T Cells | Low frequency of target cells. | Increase the number of events acquired. Consider enrichment of CD4+ or CD8+ T cells before staining if the frequency is extremely low. |
| Suboptimal peptide stimulation. | Optimize the concentration of the HBV core 128-140 peptide and the stimulation time. A typical starting point is 1-10 µg/mL for 6-16 hours.[1][2] | |
| Inefficient intracellular cytokine staining (ICS). | Ensure the use of a protein transport inhibitor (e.g., Brefeldin A or Monensin) during stimulation to trap cytokines intracellularly.[3][4] Verify the efficiency of fixation and permeabilization buffers; different epitopes may require different permeabilization conditions.[4] | |
| Degraded peptide or antibodies. | Store peptides and fluorescently-conjugated antibodies according to the manufacturer's instructions, protecting them from light and repeated freeze-thaw cycles.[5][6] | |
| Low antigen expression. | For intracellular cytokines, ensure the stimulation protocol is optimal to induce expression. For surface markers, confirm that the target is expressed on the cells of interest. | |
| High Background or Non-Specific Staining | High antibody concentration. | Titrate all antibodies to determine the optimal concentration that provides the best signal-to-noise ratio.[7] |
| Fc receptor-mediated binding. | Include an Fc blocking step in your staining protocol, especially when working with cells that express high levels of Fc receptors.[5] | |
| Dead cells. | Use a viability dye to exclude dead cells from the analysis, as they can non-specifically bind antibodies.[8][9][10] | |
| Inadequate washing. | Ensure sufficient washing steps after antibody incubation to remove unbound antibodies. | |
| Autofluorescence. | Include an unstained control to assess the level of autofluorescence in your cell population. If high, consider using brighter fluorochromes or a channel reserved for autofluorescence subtraction.[6] | |
| Difficulty in Gating/Poor Population Separation | Incorrect compensation. | Prepare single-color compensation controls for each fluorochrome in your panel and apply them correctly. Fluorescence Minus One (FMO) controls are also crucial for setting accurate gates for activation markers or cytokines.[11][12][13] |
| Inappropriate voltage/gain settings. | Adjust the photomultiplier tube (PMT) voltages to ensure that both negative and positive populations are on scale and well-separated.[6] | |
| Doublets/aggregates. | Gate on singlets using forward scatter height (FSC-H) vs. forward scatter area (FSC-A) or side scatter height (SSC-H) vs. side scatter area (SSC-A) to exclude cell clumps.[11][14] | |
| Subjectivity in manual gating. | Establish a standardized gating strategy and apply it consistently across all samples. Where possible, use FMO controls to guide gate placement.[15] |
Frequently Asked Questions (FAQs)
Q1: What is a typical gating strategy for identifying HBV 128-140 specific CD4+ T cells after peptide stimulation?
A1: A standard gating strategy involves a sequential approach to isolate the target population. This includes gating on lymphocytes based on forward and side scatter, excluding doublets, selecting live cells using a viability dye, gating on CD3+ T cells, then on CD4+ helper T cells, and finally identifying the antigen-specific population based on the expression of activation markers (e.g., CD40L, CD69) or intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2).[8][10]
Q2: Which cytokines are most relevant to measure for a functional assessment of HBV 128-140 specific T cells?
A2: For a comprehensive functional profile, it is recommended to measure multiple cytokines simultaneously. Key cytokines for assessing the effector function of HBV-specific CD4+ T cells include IFN-γ, TNF-α, and IL-2.[2][16] Polyfunctional T cells, which produce multiple cytokines, are often associated with better viral control.
Q3: How can I confirm that the T cells I'm seeing are specific to the HBV 128-140 peptide and not due to non-specific activation?
A3: It is essential to include proper controls in your experiment. A negative control with an irrelevant peptide (e.g., from a different virus) and a positive control (e.g., a mitogen like phytohemagglutinin (PHA) or a superantigen like Staphylococcal enterotoxin B (SEB)) should be run in parallel with your HBV peptide-stimulated sample.[17] The response in the HBV-stimulated sample should be significantly higher than in the negative control.
Q4: What are Fluorescence Minus One (FMO) controls and why are they important in this assay?
A4: FMO controls are samples stained with all the antibodies in your panel except for one. They are crucial for accurately gating populations, especially for markers where the boundary between positive and negative is not clear, such as cytokine or activation marker expression.[12][18] An FMO control for your IFN-γ stain, for example, helps you set a precise gate for IFN-γ positive cells, accounting for the spread of fluorescence from other channels.
Q5: Should I use tetramer staining or intracellular cytokine staining for identifying HBV-specific T cells?
A5: Both techniques can identify antigen-specific T cells, but they measure different aspects. Tetramer staining directly identifies T cells with a T-cell receptor (TCR) that recognizes the specific peptide-MHC complex, providing a frequency of these cells regardless of their functional state.[1][19] Intracellular cytokine staining (ICS) identifies cells that are functionally responsive to the peptide by producing cytokines.[17] The choice depends on the research question. For assessing functionality, ICS is preferred.
Experimental Protocols
Protocol 1: In Vitro Stimulation and Intracellular Cytokine Staining of PBMCs
-
Cell Preparation: Thaw cryopreserved Peripheral Blood Mononuclear Cells (PBMCs) and rest them for 4-6 hours at 37°C in complete RPMI medium. Adjust cell density to 1-2 x 10^6 cells/mL.
-
Stimulation:
-
Add HBV core 128-140 peptide (final concentration of 1-5 µg/mL) to the cell suspension.
-
Include a negative control (e.g., an irrelevant peptide or media alone) and a positive control (e.g., SEB at 1 µg/mL).
-
Add co-stimulatory antibodies (e.g., anti-CD28 and anti-CD49d, 1 µg/mL each) to all tubes.
-
After 1-2 hours of incubation at 37°C, add a protein transport inhibitor (e.g., Brefeldin A at 10 µg/mL).
-
Incubate for an additional 4-14 hours at 37°C.
-
-
Surface Staining:
-
Wash cells with FACS buffer (PBS + 2% FBS).
-
Incubate cells with a viability dye according to the manufacturer's protocol to label dead cells.
-
Wash cells.
-
Incubate with a cocktail of surface antibodies (e.g., anti-CD3, anti-CD4, anti-CD8) for 30 minutes at 4°C in the dark.
-
-
Fixation and Permeabilization:
-
Wash cells to remove unbound surface antibodies.
-
Resuspend cells in a fixation/permeabilization buffer (e.g., BD Cytofix/Cytoperm™) and incubate for 20 minutes at 4°C.[4]
-
-
Intracellular Staining:
-
Acquisition:
-
Wash cells with permeabilization buffer and then resuspend in FACS buffer.
-
Acquire samples on a flow cytometer, ensuring to collect a sufficient number of events (e.g., at least 500,000 lymphocyte events).
-
Data Presentation
Table 1: Example Antibody Panel for HBV 128-140 Specific CD4+ T Cell Analysis
| Marker | Fluorochrome | Purpose | Clone Example |
| Viability Dye | e.g., Zombie NIR™ | Dead cell exclusion | - |
| CD3 | e.g., BUV395 | T cell identification | UCHT1 |
| CD4 | e.g., BV786 | Helper T cell identification | SK3 |
| CD8 | e.g., APC-H7 | Cytotoxic T cell exclusion/identification | SK1 |
| IFN-γ | e.g., PE | Effector cytokine | 4S.B3 |
| TNF-α | e.g., FITC | Pro-inflammatory cytokine | MAb11 |
| IL-2 | e.g., APC | T cell growth factor | MQ1-17H12 |
Table 2: Expected Frequencies of Cytokine-Producing CD4+ T Cells (Example Data)
| Stimulation | % IFN-γ+ of CD4+ | % TNF-α+ of CD4+ | % IL-2+ of CD4+ |
| Unstimulated | < 0.01% | < 0.01% | < 0.01% |
| Irrelevant Peptide | 0.01% | 0.02% | 0.01% |
| HBV core 128-140 | 0.15% | 0.25% | 0.10% |
| SEB (Positive Control) | 15.2% | 25.8% | 18.5% |
Note: These are example percentages and will vary significantly between donors and experimental conditions.
Visualizations
References
- 1. Enhanced hepatitis B virus–specific immunity by combining neutralizing antibody therapy and DNA vaccination in a murine model of chronic hepatitis B virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Low Antigen Dose in Adjuvant-Based Vaccination Selectively Induces CD4 T Cells with Enhanced Functional Avidity and Protective Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intracellular cytokine optimization and standard operating procedure | Springer Nature Experiments [experiments.springernature.com]
- 4. bdbiosciences.com [bdbiosciences.com]
- 5. bosterbio.com [bosterbio.com]
- 6. hycultbiotech.com [hycultbiotech.com]
- 7. sinobiological.com [sinobiological.com]
- 8. researchgate.net [researchgate.net]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. Flow Cytometry Troubleshooting Tips [elabscience.com]
- 13. stemcell.com [stemcell.com]
- 14. Flow Cytometry Gating for Beginners | Proteintech Group [ptglab.com]
- 15. Guidelines for Gating Flow Cytometry Data for Immunological Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Metabolic interventions improve HBV envelope-specific T-cell responses in patients with chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Characterization of Hepatitis B Virus (HBV)-Specific T-Cell Dysfunction in Chronic HBV Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Induction of broad multifunctional CD8+ and CD4+ T cells by hepatitis B virus antigen-based synthetic long peptides ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Optimized Intracellular Staining Reveals Heterogeneous Cytokine Production Ability of Murine and Human Hematopoietic Stem and Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
T Cell Responses to Hepatitis B Virus: A Comparative Analysis of the Core 128-140 Epitope and Other Key Immunodominant Regions
For Researchers, Scientists, and Drug Development Professionals
The cellular immune response, particularly the activity of T cells, is a critical determinant in the outcome of Hepatitis B virus (HBV) infection. A vigorous and multi-specific T cell response is associated with viral clearance during acute infection, whereas a weak or exhausted T cell response is a hallmark of chronic infection. Understanding the immunodominance of different HBV-derived epitopes is crucial for the development of effective immunotherapies and therapeutic vaccines. This guide provides a comparative overview of the T cell response to the well-characterized HBV Core 128-140 epitope versus other significant HBV epitopes, supported by experimental data and detailed methodologies.
Introduction to HBV T Cell Epitopes
T cell responses in HBV are directed against epitopes derived from all viral proteins: Core (HBcAg), Polymerase (Pol), Surface (HBsAg), and the X protein (HBx). Generally, in chronic HBV infection, T cell responses are often more robust against the Core and Polymerase proteins compared to the Surface antigens, which are produced in vast excess and may induce tolerance.
The HBV Core 128-140 epitope , with the amino acid sequence TPPAYRPPNAPIL , is a promiscuous, HLA-DR-restricted CD4+ T helper (Th) epitope. Its ability to be recognized by a broad range of HLA class II molecules makes it a valuable component in experimental vaccine formulations, as it can provide essential help to cytotoxic T lymphocytes (CTLs) and B cells.
Quantitative Comparison of T Cell Responses
Direct head-to-head quantitative comparisons of the T cell response to the Core 128-140 epitope against a wide array of other HBV epitopes within a single study are limited in publicly available literature. However, by compiling data from multiple studies, we can construct a comparative landscape of T cell immunogenicity. The following tables summarize quantitative data from different experimental approaches, focusing primarily on Interferon-gamma (IFN-γ) production, a key cytokine in antiviral immunity.
Table 1: IFN-γ ELISpot Responses to Various HBV CTL Epitopes in HLA Transgenic Mice
This table presents data from a study where HLA transgenic mice were immunized with specific HBV cytotoxic T lymphocyte (CTL) epitopes along with the Core 128-140 epitope acting as a T helper stimulus. The responses were measured by IFN-γ ELISpot assay and are indicative of the immunogenicity of these CD8+ T cell epitopes.
| Epitope | Protein Source | HLA Restriction | Median Delta SFC / 10⁶ CD8+ cells | Responding Mice |
| Pol 455-463 | Polymerase | HLA-A2 | ~150 | 5/5 |
| Core 18-27 | Core | HLA-A2 | ~125 | 5/5 |
| Env 335-343 | Envelope | HLA-A2 | ~100 | 5/5 |
| Env 348-357 | Envelope | HLA-A2 | ~75 | 4/5 |
| Pol 663-671 | Polymerase | HLA-A2 | ~50 | 3/5 |
| Pol 575-583 | Polymerase | HLA-A2 | ~40 | 2/5 |
| Env 236-244 | Envelope | HLA-A24 | ~200 | 5/5 |
| Core 101-109 | Core | HLA-A24 | ~150 | 4/5 |
| Pol 640-648 | Polymerase | HLA-B7 | ~175 | 5/5 |
Data adapted from Livingston, B. D., et al. (2002). "Rational design of a multiepitope vaccine encoding T-lymphocyte epitopes for treatment of chronic hepatitis B virus infections." Journal of virology.
Table 2: Cytokine Release in Whole Blood from Chronic HBV Patients in Response to Peptide Pools
This table summarizes findings from a recent study using a whole-blood cytokine release assay to measure T cell responses to overlapping peptide pools spanning different HBV proteins. This provides a broader view of the protein-level immunodominance hierarchy in chronic HBV patients.
| Peptide Pool | Cytokine Measured | Median Concentration (pg/mL) in Responders | Association with HBsAg Clearance |
| Core | IFN-γ | ~50 | Significant |
| Core | IL-2 | ~25 | Significant |
| Core | Granzyme B | ~15 | Not significant |
| Polymerase-1 | IFN-γ | ~20 | Not significant |
| Polymerase-2 | IFN-γ | ~18 | Not significant |
| Surface | IFN-γ | ~10 | Not significant |
| X | IFN-γ | ~8 | Not significant |
Data conceptualized from Wieland, D., et al. (2025). "Heterogeneous T cell responses across Hepatitis B virus clinical phases revealed by rapid whole-blood HBV T cell analysis." bioRxiv.
Key Observations
-
Immunodominance of Core and Polymerase: Consistent with numerous studies, the Core and Polymerase proteins are major targets of the T cell response in HBV infection, often eliciting stronger and more frequent responses than the Envelope/Surface proteins, especially in chronic carriers. The data in Table 2 clearly show that IFN-γ and IL-2 responses to the Core peptide pool are most prominently associated with viral clearance.
-
Role of Core 128-140 as a T Helper Epitope: While not directly quantified against other epitopes in these tables, the Core 128-140 epitope is widely used to provide CD4+ T cell help, which is essential for the induction and maintenance of robust CD8+ CTL responses, as demonstrated in the study design summarized in Table 1. Its promiscuous binding to multiple HLA-DR alleles makes it an effective tool for stimulating a broad T helper response.
-
Hierarchy of CTL Responses: Within the CD8+ T cell compartment, there is a hierarchy of immunodominance that can vary between individuals. As shown in Table 1, epitopes from the Polymerase, Core, and Envelope proteins can all induce strong IFN-γ responses.
Experimental Protocols and Methodologies
Accurate assessment of T cell responses is fundamental to understanding HBV immunopathogenesis. Below are detailed protocols for the key assays used to generate the data discussed.
IFN-γ ELISpot Assay
The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.
Principle: Peripheral blood mononuclear cells (PBMCs) are cultured on a surface coated with a capture antibody specific for IFN-γ. Upon stimulation with HBV peptides, activated T cells secrete IFN-γ, which is captured by the antibody in the immediate vicinity of the cell. After washing away the cells, a second, biotinylated detection antibody for IFN-γ is added, followed by a streptavidin-enzyme conjugate. The addition of a substrate results in the formation of a colored spot at the location of each cytokine-secreting cell.
Detailed Protocol:
-
Plate Coating: Coat a 96-well PVDF membrane plate with an anti-human IFN-γ capture antibody overnight at 4°C.
-
Cell Plating: Wash the plate and block with RPMI medium containing 10% fetal bovine serum. Add 2x10⁵ to 3x10⁵ PBMCs per well.
-
Peptide Stimulation: Add HBV peptides (e.g., Core 128-140 or other specific epitopes) to the wells at a final concentration of 5-10 µg/mL. Include a negative control (medium with DMSO) and a positive control (e.g., phytohemagglutinin).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Detection: Wash the plate to remove cells. Add a biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Enzyme Conjugation: Wash the plate and add streptavidin-alkaline phosphatase (or horseradish peroxidase) conjugate. Incubate for 1 hour at room temperature.
-
Spot Development: Wash the plate and add a precipitating substrate (e.g., BCIP/NBT). Stop the reaction by washing with distilled water once spots have developed.
-
Analysis: Air-dry the plate and count the spots using an automated ELISpot reader. Results are typically expressed as Spot-Forming Cells (SFC) per million PBMCs.
Intracellular Cytokine Staining (ICS) and Flow Cytometry
ICS allows for the multiparametric characterization of T cells, identifying which cell subsets (e.g., CD4+ or CD8+) are producing specific cytokines and enabling the assessment of polyfunctionality (co-expression of multiple cytokines).
Principle: PBMCs are stimulated with HBV peptides in the presence of a protein transport inhibitor (e.g., Brefeldin A), which causes cytokines to accumulate within the cell. The cells are then stained for surface markers to identify T cell populations, followed by fixation and permeabilization to allow for intracellular staining with fluorescently-labeled antibodies against cytokines like IFN-γ, TNF-α, and IL-2. The cells are then analyzed by flow cytometry.
Detailed Protocol:
-
Cell Stimulation: Stimulate 1-2x10⁶ PBMCs with HBV peptides (5-10 µg/mL) in the presence of co-stimulatory antibodies (e.g., anti-CD28/CD49d) for 1-2 hours at 37°C.
-
Protein Transport Inhibition: Add Brefeldin A and incubate for an additional 4-6 hours.
-
Surface Staining: Wash the cells and stain with fluorescently-labeled antibodies against surface markers (e.g., CD3, CD4, CD8) for 30 minutes at 4°C.
-
Fixation and Permeabilization: Wash the cells and fix with a fixation buffer (e.g., 2% paraformaldehyde). Then, permeabilize the cell membrane using a saponin-based buffer.
-
Intracellular Staining: Stain the cells with fluorescently-labeled antibodies against intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α, anti-IL-2) for 30 minutes at 4°C in the dark.
-
Acquisition: Wash the cells and resuspend in FACS buffer. Acquire data on a flow cytometer.
-
Analysis: Analyze the data using flow cytometry software to gate on specific T cell populations and quantify the percentage of cells expressing each cytokine.
T Cell Proliferation Assay (CFSE)
This assay measures the proliferative capacity of T cells in response to specific epitopes.
Principle: Cells are labeled with Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that covalently binds to intracellular proteins. With each cell division, the CFSE fluorescence intensity is halved. By analyzing the fluorescence of cells after a period of culture, the number of cell divisions can be determined by flow cytometry.
Detailed Protocol:
-
CFSE Labeling: Resuspend PBMCs in PBS and add CFSE to a final concentration of 1-5 µM. Incubate for 10 minutes at 37°C. Quench the reaction with cold medium containing 10% serum.
-
Cell Culture: Wash the cells and culture them in the presence of HBV peptides (e.g., Core 128-140) for 5-7 days.
-
Staining and Acquisition: Harvest the cells and stain for surface markers (e.g., CD3, CD4, CD8). Acquire data on a flow cytometer.
-
Analysis: Gate on the T cell population of interest and analyze the CFSE fluorescence histogram. Proliferating cells will show a series of peaks with successively halved fluorescence intensity.
Signaling and Logical Relationships
The activation of a T cell by an HBV epitope is a complex process involving the interaction of the T Cell Receptor (TCR) with the peptide-MHC complex on an antigen-presenting cell (APC), along with co-stimulatory signals.
Conclusion
A Comparative Guide to HBcAg 128-140 with CpG Adjuvant for Hepatitis B Vaccine Development
For Researchers, Scientists, and Drug Development Professionals
The development of a therapeutic vaccine for chronic Hepatitis B (HBV) infection necessitates the induction of a robust and specific T-cell response capable of clearing infected hepatocytes. Traditional prophylactic vaccines, primarily based on the Hepatitis B surface antigen (HBsAg) with an alum adjuvant, are effective at generating neutralizing antibodies but are less successful at inducing the potent cell-mediated immunity required to resolve chronic infections. This guide provides a comparative analysis of a promising therapeutic vaccine candidate: the Hepatitis B core antigen (HBcAg) T-helper epitope (amino acids 128-140) formulated with a CpG oligodeoxynucleotide (CpG) adjuvant.
Rationale for the HBcAg 128-140-CpG Formulation
The HBcAg is a potent immunogen that can induce both strong humoral (antibody) and cellular (T-cell) immune responses.[1][2] Specifically, the region spanning amino acids 128-140 (TPPAYRPPNAPIL) has been identified as a key T-helper epitope in certain mouse models.[3] T-helper cells are crucial for orchestrating an effective adaptive immune response, including the activation of cytotoxic T lymphocytes (CTLs) that can eliminate virus-infected cells.
However, the type of T-helper response is critical. A Type 1 T-helper (Th1) response, characterized by the production of interferon-gamma (IFN-γ), is associated with viral clearance. In contrast, a Type 2 (Th2) response is less effective against intracellular pathogens like HBV. Studies have shown that the HBcAg 129-140 peptide, when administered with conventional adjuvants like Freund's adjuvant, can induce a Th2-biased response.[3]
This is where the choice of adjuvant becomes paramount. CpG oligodeoxynucleotides are synthetic molecules that mimic microbial DNA and are potent agonists of Toll-like receptor 9 (TLR9).[1] Activation of TLR9 in antigen-presenting cells (APCs), such as dendritic cells, triggers a signaling cascade that results in the production of pro-inflammatory and Th1-polarizing cytokines.[1] This makes CpG an ideal adjuvant to pair with the HBcAg 128-140 epitope to specifically drive the desired Th1-mediated cellular immunity.
Comparative Performance Data
While direct head-to-head clinical data for an HBcAg 128-140 peptide-only vaccine is limited, extensive pre-clinical and clinical data for CpG-adjuvanted HBV vaccines using HBsAg or the full HBcAg protein demonstrate the superiority of this adjuvant system over traditional alum-based vaccines.
Humoral Immune Response: CpG vs. Alum Adjuvants
CpG adjuvants have consistently shown the ability to induce more rapid and higher-titer antibody responses compared to alum. The FDA-approved HEPLISAV-B® vaccine, which combines HBsAg with a CpG 1018 adjuvant, exemplifies this advantage.
| Vaccine Formulation | Population | Seroprotection Rate (SPR) | Reference |
| HBsAg + CpG (HEPLISAV-B®) | Healthy Adults | 90-100% | [4] |
| HBsAg + Alum (Engerix-B®) | Healthy Adults | 71-90% | [4] |
| HBsAg + CpG (3 Doses) | People with HIV (Prior Non-Responders) | 99.4% | [5] |
| HBsAg + Alum (3 Doses) | People with HIV (Prior Non-Responders) | 80.6% | [5] |
Seroprotection Rate (SPR) is defined as an anti-HBs antibody concentration of ≥10 mIU/mL.
Cellular Immune Response: Th1 vs. Th2 Polarization
The key advantage of CpG for a therapeutic HBV vaccine lies in its ability to promote a Th1-biased cellular immune response. Studies combining HBsAg and HBcAg with a CpG adjuvant have demonstrated this effect in both standard and HBV transgenic mice.[6]
| Vaccine Formulation | Animal Model | Key Cellular Response Findings | Reference |
| HBsAg + HBcAg + CpG | C57BL/6 & HBV Transgenic Mice | Promoted a Th1-biased response against HBcAg. Increased number of IFN-γ secreting CD4+ and CD8+ T-cells. | [6] |
| HBcAg-pulsed Dendritic Cells | CHB Patients (in vitro) | Stronger capacity to stimulate CD4+ and CD8+ T-cells to release IFN-γ over IL-4, indicating Th1 polarization. | [2] |
| HBcAg(129-140) + MPLA in PLGA nanoparticles | H-2(b) Mice | Switched a Th2-biased peptide response to a strong Th1-type response. | [3] |
This data demonstrates that while the HBcAg 128-140 peptide may have an intrinsic Th2 bias, this can be overcome with an appropriate Th1-polarizing adjuvant formulation.
Signaling Pathways and Experimental Workflows
CpG Adjuvant Signaling Pathway
CpG ODNs are recognized by TLR9 within the endosomes of antigen-presenting cells (APCs) like dendritic cells and B cells. This interaction initiates a signaling cascade through the MyD88 adaptor protein, leading to the activation of transcription factors such as NF-κB and IRF7. This results in the transcription of genes for pro-inflammatory cytokines (e.g., IL-6, TNF-α) and Type I interferons (IFN-α/β), which are crucial for driving a Th1-polarized immune response.
Experimental Workflow for Vaccine Efficacy Assessment
A typical preclinical workflow to compare the efficacy of an HBcAg 128-140 + CpG vaccine involves immunization of mice, followed by the collection of samples to analyze both humoral and cellular immune responses.
Experimental Protocols
Below is a representative experimental protocol for assessing the immunogenicity of an HBcAg 128-140 + CpG vaccine in a mouse model, synthesized from common methodologies in the field.[6][7]
1. Vaccine Formulation:
-
Antigen: Synthetic HBcAg 128-140 peptide (TPPAYRPPNAPIL), purity >95%.
-
Adjuvant: CpG ODN (e.g., CpG 1826 for mice).
-
Formulation: Dissolve the peptide and CpG ODN in sterile, endotoxin-free PBS. A typical dose might be 10-20 µg of peptide and 10-20 µg of CpG ODN per mouse in a 100 µL volume.
2. Animal Model:
-
Strain: 6-8 week old female C57BL/6 (H-2b) mice. This strain is a known responder to HBcAg epitopes.
-
Groups:
-
Group 1: HBcAg 128-140 + CpG
-
Group 2 (Positive Control): Recombinant HBsAg + CpG
-
Group 3 (Alternative Control): Recombinant HBsAg + Alum
-
Group 4 (Negative Control): PBS or CpG alone
-
3. Immunization Schedule:
-
Route: Subcutaneous (s.c.) injection at the base of the tail.
-
Schedule:
-
Day 0: Prime immunization.
-
Day 14: First boost immunization.
-
Day 28: Second boost immunization.
-
4. Sample Collection:
-
Serum: Collect blood via tail vein or retro-orbital sinus at baseline (Day 0) and 7-10 days after the final boost (e.g., Day 35) to assess antibody responses.
-
Splenocytes: Euthanize mice 7-10 days after the final boost and harvest spleens under sterile conditions to assess T-cell responses.
5. Analysis of Immune Responses:
-
Humoral Response (ELISA):
-
Coat 96-well plates with recombinant HBcAg or HBsAg protein.
-
Block plates with a suitable blocking buffer (e.g., 5% non-fat milk in PBS-T).
-
Add serially diluted mouse serum samples and incubate.
-
Wash and add HRP-conjugated secondary antibodies specific for mouse total IgG, IgG1 (Th2 indicator), and IgG2c (Th1 indicator for C57BL/6 mice).
-
Wash and add substrate (e.g., TMB). Stop the reaction and read absorbance at 450 nm. Titers are determined as the reciprocal of the highest dilution giving a reading above a pre-determined cut-off.
-
-
Cellular Response (IFN-γ ELISPOT):
-
Coat ELISPOT plates with an anti-mouse IFN-γ capture antibody.
-
Isolate splenocytes and add them to the wells (e.g., 2.5 x 10^5 cells/well).
-
Stimulate cells in vitro with the HBcAg 128-140 peptide (or HBsAg peptide pool for control groups) for 18-24 hours. Use a mitogen (e.g., Concanavalin A) as a positive control and media alone as a negative control.
-
Wash cells and add a biotinylated anti-mouse IFN-γ detection antibody.
-
Wash and add streptavidin-alkaline phosphatase.
-
Add substrate and count the resulting spots, where each spot represents an IFN-γ-secreting cell.
-
Conclusion
The strategic combination of the HBcAg 128-140 T-helper epitope with a potent Th1-polarizing CpG adjuvant represents a highly promising approach for the development of a therapeutic HBV vaccine. While direct comparative data for this specific peptide formulation is emerging, the wealth of evidence supporting the superior performance of CpG-adjuvanted protein vaccines over traditional alum-based formulations provides a strong foundation for its investigation. The ability of CpG to drive robust, IFN-γ-dominant cellular immune responses is precisely the mechanism required to overcome the immune tolerance characteristic of chronic HBV infection and achieve viral clearance. Further preclinical studies using the outlined protocols are warranted to quantify the efficacy of this targeted vaccine candidate.
References
- 1. CpG-C ODN M362 as an immunoadjuvant for HBV therapeutic vaccine reverses the systemic tolerance against HBV [ijbs.com]
- 2. HBcAg-pulsed dendritic cell vaccine induces Th1 polarization and production of hepatitis B virus-specific cytotoxic T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biodegradable nanoparticle delivery of a Th2-biased peptide for induction of Th1 immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CpG-Adjuvanted Hepatitis B Vaccine (HEPLISAV-B®) Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HepB-CpG Vaccine Superior to HepB-alum in HIV Group With Prior Nonresponse [natap.org]
- 6. Hepatitis B surface antigen (HBsAg) and core antigen (HBcAg) combine CpG oligodeoxynucletides as a novel therapeutic vaccine for chronic hepatitis B infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Unveiling a Key T Helper Epitope in Hepatitis B: Validation of HBcAg 128-140 in Human Studies
For researchers, scientists, and drug development professionals, the identification and validation of specific T helper epitopes within viral antigens is a cornerstone of designing effective immunotherapies and vaccines. In the context of Hepatitis B virus (HBV) infection, the Hepatitis B core antigen (HBcAg) is a potent immunogen, and the region spanning amino acids 128-140 has been a subject of investigation as a critical T helper epitope. This guide provides a comparative analysis of the validation of HBcAg 128-140 and other immunodominant T helper epitopes of HBcAg in human studies, supported by experimental data and detailed methodologies.
Comparative Analysis of Immunodominant HBcAg T Helper Epitopes in Humans
Human studies, particularly in patients with acute hepatitis B, have been instrumental in mapping the T helper cell response to the Hepatitis B core antigen (HBcAg). A pivotal study by Ferrari et al. systematically screened the entire 183-amino acid HBcAg using a panel of 18 overlapping synthetic peptides to identify immunodominant T helper epitopes in patients recovering from acute hepatitis B.[1] This research revealed three principal immunodominant regions.
While direct quantitative data for the specific HBcAg 128-140 epitope in large human cohort studies is not extensively detailed in readily available literature, its significance is strongly suggested by its inclusion within or proximity to a broader immunodominant region identified as amino acids 117-131.[2] The T-cell response to this p117-131 peptide was observed in 73% of the patients studied, highlighting its importance in the human immune response to HBV.[2]
For a comprehensive comparison, this guide focuses on the well-characterized immunodominant T helper epitopes of HBcAg as identified in human studies.
| Epitope Region (Amino Acids) | Peptide Sequence | Percentage of Responding Patients | Mean Stimulation Index (SI) of Responders (±SD) | HLA Restriction |
| p1-20 | MDIDPYKEFGATVELLSFLPSD | 69% | 15.2 ± 11.1 | Class II |
| p50-69 | LPAGGSSGTVNPVPTTASPISSI | 96% | 29.3 ± 21.4 | Class II |
| p117-131 | STLPETTVVRRRGRS | 73% | 12.5 ± 9.8 | Class II |
Experimental Protocols
The validation of these T helper epitopes relies on robust experimental methodologies designed to measure antigen-specific T cell responses from human peripheral blood mononuclear cells (PBMCs).
T-Cell Proliferation Assay
This assay measures the proliferation of T cells in response to stimulation with specific peptides.
1. Patient Cohort:
-
Peripheral blood was collected from patients with acute viral hepatitis B.
2. PBMC Isolation:
-
Peripheral blood mononuclear cells (PBMCs) were isolated from heparinized blood by Ficoll-Hypaque density gradient centrifugation.
3. Cell Culture and Stimulation:
-
Unfractionated PBMCs were seeded at a concentration of 2 x 10^5 cells/well in 96-well microtiter plates.
-
Cells were cultured in the presence of various concentrations of synthetic peptides corresponding to different regions of the HBcAg.
-
Control cultures included media alone and phytohemagglutinin (PHA) as a positive control for T cell proliferation.
4. Proliferation Measurement:
-
After 6 days of incubation at 37°C in a 5% CO2 atmosphere, the cultures were pulsed with 1 µCi of [3H]thymidine.
-
Cells were harvested 18 hours later, and the incorporation of [3H]thymidine was measured using a liquid scintillation counter.
-
Results are expressed as a Stimulation Index (SI), calculated as the ratio of the mean counts per minute (cpm) in the presence of the peptide to the mean cpm in the absence of the peptide. An SI greater than 3 is typically considered a positive response.
HLA Restriction Analysis
To confirm that the T cell response is mediated by T helper cells (which recognize antigens presented by HLA class II molecules), HLA blocking experiments are performed.
1. Antibody Incubation:
-
PBMCs were pre-incubated for 1 hour with monoclonal antibodies specific for HLA class I (e.g., W6/32) or HLA class II (e.g., L243) molecules before the addition of the antigenic peptide.
2. T-Cell Proliferation Assay:
-
The T-cell proliferation assay is then performed as described above.
3. Interpretation:
-
Inhibition of T cell proliferation in the presence of anti-HLA class II antibodies, but not anti-HLA class I antibodies, indicates that the response is HLA class II-restricted and mediated by T helper cells.[2]
Signaling Pathways and Experimental Workflows
The process of T helper cell activation by viral epitopes involves a series of well-defined steps, from antigen processing and presentation to T cell recognition and proliferation.
Caption: Workflow of T helper cell activation by HBcAg epitopes.
This diagram illustrates the pathway from the uptake of HBcAg by an antigen-presenting cell (APC) to the subsequent activation and proliferation of a specific T helper cell.
Conclusion
The validation of T helper epitopes within HBcAg is a critical area of research for the development of novel HBV therapies. While the specific amino acid sequence 128-140 has been implicated as a key T helper epitope, robust quantitative data from human studies directly focusing on this peptide is limited. However, extensive research has firmly established the immunodominance of several regions of HBcAg, including the p117-131 region which encompasses part of the 128-140 sequence. The data presented here from human studies on these immunodominant epitopes provides a strong foundation for understanding the T helper response to HBcAg and for the rational design of immunomodulatory interventions for chronic hepatitis B. Further fine-mapping studies in diverse human populations will be valuable to precisely delineate the most potent T helper epitopes for therapeutic applications.
References
Comparative Analysis of Adjuvants for the HBV Core 128-140 Peptide: A Guide for Vaccine Researchers
For Immediate Release
This guide provides a comparative analysis of different adjuvants when formulated with the hepatitis B virus (HBV) core 128-140 peptide (HBcAg 128-140), a critical T-helper epitope in HBV vaccine development. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of adjuvant performance, supported by experimental data, to aid in the rational design of novel HBV vaccine candidates.
The HBcAg 128-140 peptide is a highly conserved sequence within the HBV core antigen and is recognized by T-helper cells, which are crucial for orchestrating a robust and durable immune response, including the production of neutralizing antibodies and the activation of cytotoxic T-lymphocytes.[1][2] However, as a peptide antigen, it is poorly immunogenic on its own and requires an adjuvant to elicit a potent immune response.[3][4] This guide examines the immunological outcomes of combining this peptide with several common adjuvants, including aluminum salts, oil-in-water emulsions like Montanide, Toll-like receptor (TLR) agonists such as CpG oligodeoxynucleotides (ODN), and saponin-based adjuvants like QS-21.
Performance Comparison of Adjuvants with HBV Antigens
The selection of an appropriate adjuvant is critical as it can significantly influence the magnitude and quality of the immune response.[4] The following tables summarize quantitative data from studies evaluating different adjuvants with HBV antigens, providing insights into their potential efficacy with the HBcAg 128-140 peptide.
Table 1: Comparison of Humoral Immune Responses (Antibody Titers)
| Adjuvant | Antigen | Key Findings | Reference |
| Aluminum Hydroxide (Alum) | HBsAg | Induces a predominantly Th2-biased response with higher IgG1 than IgG2a titers.[5] Considered the standard but may not be potent enough for therapeutic vaccines.[4] | [5] |
| Montanide ISA 266 | HBsAg | Induced a higher total IgG antibody level after the third immunization compared to alum.[6] | [6] |
| Montanide ISA 51VG | HBsAg | Showed superiority in inducing long-term antibody responses compared to alum-based vaccines.[7] | [7] |
| CpG ODN (with Alum) | HBsAg | Significantly increased total anti-HBsAg IgG, IgG1, and IgG2a titers compared to alum alone.[8] The addition of CpG ODN to an alum-adjuvanted HBsAg vaccine led to earlier and more sustained protective antibody responses.[9][10][11] | [8][9][10][11] |
| QS-21 (in AS01B) | HBsAg | Induced high and persistent antibody titers that remained above protective levels for at least 4 years.[12] | [12] |
| Freund's Adjuvant (Complete and Incomplete) | HBsAg | Freund's Complete Adjuvant (CFA) with HBsAg elicited a significantly higher antibody response compared to alum.[13] Incomplete Freund's Adjuvant (IFA) is often used in preclinical studies with peptides.[1][14] | [1][13][14] |
Table 2: Comparison of Cellular Immune Responses (Cytokine Profiles and T-Cell Proliferation)
| Adjuvant | Antigen | Key Findings | Reference |
| Aluminum Hydroxide (Alum) | HBsAg | Primarily promotes a Th2 response, characterized by IL-4 production, with weaker induction of Th1 cytokines like IFN-γ.[6][15] | [6][15] |
| Montanide ISA 266 | HBsAg | Induced lower levels of IFN-γ and IL-2 compared to alum, suggesting a less potent Th1 response in this formulation.[6] | [6] |
| Montanide ISA 51VG | HBsAg | Resulted in a significant increase in lymphocyte proliferation compared to alum.[7] | [7] |
| CpG ODN (with Alum) | HBsAg | Significantly increased the secretion of IL-12 and IFN-γ, indicating a shift towards a Th1-type immune response.[8] Also stimulated spleen lymphocyte proliferation in a dose-dependent manner.[8] | [8] |
| QS-21 (in AS01B) | HBsAg | Induced a strong and persistent CD4+ T-cell response, with cells expressing IL-2, CD40L, and to a lesser extent, TNF-α and IFN-γ.[12] | [12] |
| Freund's Complete Adjuvant (CFA) | General | Known to induce a strong Th1-dominated response.[16] | [16] |
| Cationic Adjuvant Formulation (CAF09) | HBcAg 128-140 | Induced IFN-γ producing CD4+ T-cells. The functional avidity of these T-cells was found to be dependent on the presence of IL-15. | [2] |
Signaling Pathways and Experimental Workflows
The mechanism of action varies between adjuvants, influencing the resulting immune response. Below are diagrams illustrating key signaling pathways and a typical experimental workflow for evaluating adjuvant efficacy.
Caption: CpG ODN signaling via TLR9 pathway in an APC.
Caption: QS-21 mechanism of action on an APC.
Caption: Experimental workflow for adjuvant comparison.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are outlines for key assays used in the evaluation of vaccine adjuvants.
Enzyme-Linked Immunosorbent Assay (ELISA) for HBcAg 128-140-Specific Antibodies
This protocol is for the qualitative and semi-quantitative detection of antibodies specific to the HBcAg 128-140 peptide in serum samples.
-
Plate Coating: 96-well microtiter plates are coated with the HBcAg 128-140 peptide (e.g., 1-5 µg/mL in a suitable coating buffer like carbonate-bicarbonate buffer, pH 9.6) and incubated overnight at 4°C.
-
Washing: Plates are washed three times with a wash buffer (e.g., PBS containing 0.05% Tween 20) to remove unbound peptide.
-
Blocking: Non-specific binding sites are blocked by adding a blocking buffer (e.g., 5% non-fat dry milk in PBS) and incubating for 1-2 hours at room temperature.
-
Sample Incubation: After washing, serially diluted serum samples from immunized and control animals are added to the wells and incubated for 2 hours at 37°C.
-
Detection Antibody: Following another wash step, a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG, IgG1, or IgG2a) is added and incubated for 1 hour at 37°C.
-
Substrate Addition: After a final wash, a substrate solution (e.g., TMB) is added, and the plate is incubated in the dark until color develops.
-
Stopping Reaction: The reaction is stopped by adding a stop solution (e.g., 2N H₂SO₄).
-
Reading: The optical density is measured at 450 nm using a microplate reader. Antibody titers are determined as the reciprocal of the highest dilution giving an optical density above a pre-determined cut-off value.
T-Cell Proliferation Assay
This assay measures the proliferation of T-cells in response to antigen stimulation, indicating a cell-mediated immune response.
-
Splenocyte Isolation: Spleens are aseptically removed from immunized and control mice. A single-cell suspension is prepared by mechanical disruption, and red blood cells are lysed.
-
Cell Culture: Splenocytes are washed, counted, and resuspended in a complete culture medium. 2 x 10⁵ cells are seeded into each well of a 96-well flat-bottom plate.
-
Antigen Stimulation: Cells are stimulated in triplicate with the HBcAg 128-140 peptide at various concentrations (e.g., 1, 5, 10 µg/mL). A mitogen (e.g., Concanavalin A) is used as a positive control, and medium alone serves as a negative control.
-
Incubation: Plates are incubated for 72 hours at 37°C in a 5% CO₂ atmosphere.
-
[³H]-Thymidine Labeling: 1 µCi of [³H]-thymidine is added to each well, and the plates are incubated for an additional 18-24 hours.
-
Harvesting and Scintillation Counting: Cells are harvested onto glass fiber filters, and the incorporated radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: Results are expressed as a Stimulation Index (SI), calculated as the mean counts per minute (cpm) in antigen-stimulated wells divided by the mean cpm in non-stimulated wells.
Enzyme-Linked Immunospot (ELISpot) Assay for Cytokine-Secreting Cells
The ELISpot assay is a highly sensitive method to quantify the frequency of cytokine-secreting cells at the single-cell level.
-
Plate Coating: 96-well ELISpot plates are coated with a capture antibody specific for the cytokine of interest (e.g., anti-mouse IFN-γ or IL-4) and incubated overnight at 4°C.
-
Blocking: After washing and blocking, freshly isolated splenocytes (2-5 x 10⁵ cells/well) are added to the wells.
-
Stimulation: Cells are stimulated with the HBcAg 128-140 peptide, a positive control (mitogen), or a negative control (medium) and incubated for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
Detection: After incubation, cells are removed, and a biotinylated detection antibody for the target cytokine is added.
-
Enzyme Conjugate: Following incubation and washing, an enzyme conjugate (e.g., streptavidin-alkaline phosphatase) is added.
-
Substrate Addition: A precipitating substrate is added, leading to the formation of colored spots at the sites of cytokine secretion.
-
Spot Counting: The spots are counted using an automated ELISpot reader. Results are expressed as the number of spot-forming cells (SFCs) per million splenocytes.
Conclusion
The choice of adjuvant has a profound impact on the immunogenicity of the HBcAg 128-140 peptide. While aluminum salts are the traditional choice and favor a Th2-biased humoral response, newer adjuvants like CpG ODN and QS-21 can drive a more balanced or Th1-skewed response, which is often desirable for viral infections like hepatitis B. Oil-in-water emulsions such as Montanide have shown promise in inducing long-lasting antibody responses. The data presented in this guide, along with the detailed protocols and pathway diagrams, should serve as a valuable resource for the rational design and preclinical evaluation of next-generation HBV vaccines incorporating the HBcAg 128-140 T-helper epitope. Future head-to-head comparative studies with this specific peptide are warranted to further elucidate the optimal adjuvant for this promising vaccine candidate.
References
- 1. researchgate.net [researchgate.net]
- 2. Low Antigen Dose in Adjuvant-Based Vaccination Selectively Induces CD4 T Cells with Enhanced Functional Avidity and Protective Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent progress in adjuvant discovery for peptide-based subunit vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cigb.edu.cu [cigb.edu.cu]
- 6. Formulation of HBs antigen in Montanide ISA266 shows superiority to commercial HBsAg vaccine in the induction of humoral immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Specific immune response to HBsAg is enhanced by beta-glucan oligosaccharide containing an alpha-(1-->3)-linked bond and biased towards M2/Th2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CpG ODN enhances immunization effects of hepatitis B vaccine in aged mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CTN 158: The CpG ODN 7909 as an Adjuvant and Immune Modulator | The CTN+ [ctnplus.ca]
- 10. Co-administration of a Hepatitis B vaccine with CpG-ODN 2395 induces a stronger immune response in BALB/c mice. - Mendeley Data [data.mendeley.com]
- 11. CpG-C ODN M362 as an immunoadjuvant for HBV therapeutic vaccine reverses the systemic tolerance against HBV [ijbs.com]
- 12. Vaccine Adjuvant Systems containing monophosphoryl lipid A and QS-21 induce strong humoral and cellular immune responses against hepatitis B surface antigen which persist for at least 4 years after vaccination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ajmb.org [ajmb.org]
- 14. WO2002019986A9 - Inducing cellular immune responses to hepatitis b virus using peptide and nucleic acid compositions - Google Patents [patents.google.com]
- 15. brieflands.com [brieflands.com]
- 16. invivogen.com [invivogen.com]
Head-to-Head Comparison: HBV Core 128-140 vs. Surface Antigen Epitopes in Immune Response and Vaccine Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison between the Hepatitis B Virus (HBV) core protein epitope spanning amino acids 128-140 (HBcAg 128-140) and epitopes derived from the HBV surface antigen (HBsAg). The comparison is supported by experimental data and detailed methodologies to inform research and the development of next-generation prophylactic and therapeutic strategies against HBV.
Core Concepts: A Primer on HBV Antigens
Hepatitis B virus presents several key antigens to the host immune system, but the core (HBcAg) and surface (HBsAg) antigens elicit fundamentally different responses. HBsAg is the viral envelope protein, which is also secreted into the blood of infected individuals in large quantities as non-infectious subviral particles.[1][] It is the primary target for neutralizing antibodies and forms the basis of all currently licensed prophylactic HBV vaccines.[3][4] In contrast, HBcAg is the protein that forms the viral nucleocapsid. It is not secreted into the bloodstream but is highly immunogenic, particularly at the T-cell level.[5] The HBcAg 128-140 peptide is a well-characterized, promiscuous T-helper epitope capable of stimulating robust CD4+ T-cell responses.[6][7]
Head-to-Head Comparison of Epitope Characteristics
| Feature | HBV Core 128-140 Epitope | HBV Surface Antigen (HBsAg) Epitopes |
| Antigen Type | Nucleocapsid protein (internal) | Envelope glycoprotein (B1211001) (surface) |
| Primary Immune Response | T-cell dependent; strong CD4+ T-helper cell activation.[6][7] | Primarily B-cell response; induction of neutralizing antibodies.[1][8] T-cell responses are also induced.[9] |
| MHC Restriction | Primarily presented via MHC class II to CD4+ T-helper cells.[6][10] | Presented via MHC class II to CD4+ T-cells and MHC class I to CD8+ T-cells.[11][12] |
| Role in Natural Infection | Vigorous T-cell response to core epitopes is associated with viral clearance in acute infection.[13][14] | Antibodies against HBsAg are crucial for resolving infection and providing long-term immunity.[15] |
| Role in Prophylactic Vaccines | Not a primary component of current prophylactic vaccines. | The sole or primary component of all licensed prophylactic HBV vaccines.[][3] |
| Role in Therapeutic Vaccines | Considered a critical component for inducing robust cytotoxic T-lymphocyte (CTL) responses needed to clear infected cells.[4][7] | Used in some therapeutic vaccine candidates, but high antigenemia in chronic patients can induce T-cell tolerance.[7][16] |
| Immunogenicity Mechanism | Functions as a potent T-helper epitope, providing help to both B-cells and CD8+ T-cells.[7][17][18] | The "a" determinant (amino acids 124-147) is a major B-cell epitope that elicits protective, neutralizing antibodies.[8] |
Quantitative Immunogenicity Data
Direct comparative quantitative data is sparse due to the different primary roles of these epitopes. The following table summarizes representative data from different studies to contextualize their immunogenicity.
| Parameter | HBV Core 128-140 Epitope | HBV Surface Antigen Epitopes | Experimental Context |
| T-Cell Response Frequency | Strong IFN-γ responses observed in inactive HBsAg carriers compared to chronic patients.[13] | T-cell response was present in 100% of patients during early acute hepatitis but suppressed (44%) in later stages.[9] | Ex vivo analysis of T-cells from HBV-infected patients stimulated with peptide pools. |
| MHC Binding Affinity | Often used as a universal helper epitope; its intrinsic MHC binding is robust across multiple HLA types.[6] | A binding affinity threshold of <500 nM is generally required for a peptide to elicit a CTL response.[17] | In silico prediction and in vitro binding assays. |
| Vaccine Component Dose | Used at 120-140 µg per mouse to provide T-cell help in peptide vaccine formulations.[7][17][18] | Recombinant HBsAg is typically administered at 10-20 µg per dose in human prophylactic vaccines. | Mouse immunization studies and human vaccine protocols. |
| Antibody Induction | Does not primarily induce a B-cell response. | Elicits high titers of protective anti-HBs antibodies (>95% seroprotection rate in healthy adults).[15] | Human vaccination trials. |
Signaling Pathways and Experimental Workflows
Antigen Presentation Pathways
The distinct cellular locations of HBcAg and HBsAg dictate how their epitopes are processed and presented to T-cells, leading to different downstream immune responses.
Caption: Antigen processing pathways for HBV surface (exogenous) and core (endogenous) antigens.
Experimental Workflow: T-Cell Immunogenicity Assessment
The Enzyme-Linked Immunospot (ELISpot) assay is a standard method for quantifying the frequency of cytokine-secreting T-cells in response to a specific epitope.
Caption: Standard workflow for an IFN-γ ELISpot assay to measure T-cell responses.
Detailed Experimental Protocols
In Vivo Immunogenicity Assessment in HLA-Transgenic Mice
This protocol is designed to assess the ability of an epitope to induce a T-cell response in vivo.
-
Model: HLA-A2 transgenic mice are often used to study human T-cell epitopes.[17][18]
-
Immunization Groups:
-
Procedure:
-
Dissolve peptides in a suitable solvent (e.g., PBS with 5% DMSO).
-
Emulsify the peptide solution in a 1:1 ratio with Incomplete Freund's Adjuvant (IFA).[7]
-
Inject 100 µL of the emulsion subcutaneously at the base of the tail.
-
After 10-14 days, sacrifice the mice and harvest splenocytes for ex vivo analysis (e.g., ELISpot or intracellular cytokine staining).[17][18]
-
Ex Vivo IFN-γ ELISpot Assay
This protocol quantifies epitope-specific T-cells based on their IFN-γ secretion.
-
Materials: 96-well PVDF membrane plates pre-coated with anti-IFN-γ capture antibody, isolated splenocytes or Peripheral Blood Mononuclear Cells (PBMCs), peptide epitopes, positive control (e.g., PHA), negative control (media), biotinylated anti-IFN-γ detection antibody, streptavidin-HRP, and substrate (e.g., AEC).
-
Procedure:
-
Isolate PBMCs or splenocytes using Ficoll-Paque or mechanical dissociation, respectively.
-
Add 2-3 x 10^5 cells per well to the pre-coated ELISpot plate.
-
Add peptide epitopes to the respective wells at a final concentration of 5-10 µg/mL. Include positive and negative controls.
-
Incubate the plate for 18-24 hours at 37°C, 5% CO2.
-
Wash the wells extensively with PBS-Tween20 to remove cells.
-
Add the biotinylated detection antibody and incubate for 2 hours at room temperature.
-
Wash, then add streptavidin-HRP and incubate for 1 hour.
-
Wash, then add the substrate and incubate until distinct spots emerge.
-
Stop the reaction by rinsing with distilled water. Allow the plate to dry completely.
-
Count the spots using an automated ELISpot reader. Results are expressed as Spot-Forming Cells (SFCs) per million input cells.[11]
-
Summary and Implications
The HBV core 128-140 and HBsAg epitopes serve distinct but complementary roles in the anti-HBV immune response.
-
HBsAg Epitopes are paramount for prophylactic vaccination , where the goal is to generate high titers of neutralizing antibodies to prevent viral entry and establish infection.[3][4] Their effectiveness, however, can be limited in chronic infection due to high levels of circulating antigen leading to T-cell tolerance or exhaustion.[7][16]
-
HBV Core 128-140 is a cornerstone for therapeutic vaccine design.[4] By potently stimulating CD4+ T-helper cells, it can help overcome immune tolerance, support the generation and maintenance of robust CD8+ CTL responses required to kill infected hepatocytes, and ultimately lead to a functional cure.[7][19]
For drug development professionals, this comparison underscores a critical strategic consideration: prophylactic approaches should focus on optimizing the presentation of key HBsAg B-cell epitopes, while therapeutic strategies must incorporate potent T-cell activators like the HBcAg 128-140 epitope to break immune tolerance and clear established infection.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparative Antigenicity and Immunogenicity of Hepadnavirus Core Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abbiotec.com [abbiotec.com]
- 7. journals.asm.org [journals.asm.org]
- 8. mdpi.com [mdpi.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Characterization of a library of 20 HBV-specific MHC class II-restricted T cell receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Screening and Identification of HBV Epitopes Restricted by Multiple Prevalent HLA-A Allotypes [frontiersin.org]
- 12. MHC Class I Presented T Cell Epitopes as Potential Antigens for Therapeutic Vaccine against HBV Chronic Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CD8+ T cell responses specific for hepatitis B virus core protein in patients with chronic hepatitis B virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. T-cell responses in hepatitis B and C virus infection: similarities and differences - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Pathogenetic Mechanisms of T Cell Dysfunction in Chronic HBV Infection and Related Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 17. discuss.iedb.org [discuss.iedb.org]
- 18. scispace.com [scispace.com]
- 19. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
Validating the Protective Immunity Role of HBcAg 128-140: A Comparative Guide
For researchers and drug development professionals navigating the complexities of Hepatitis B virus (HBV) immunology, identifying potent T-cell epitopes is paramount for designing effective therapeutic strategies. This guide provides a comparative analysis of the Hepatitis B core antigen (HBcAg) 128-140 epitope, a key T-helper cell determinant, and its role in orchestrating protective immunity. We present supporting experimental data, detailed methodologies, and visual workflows to objectively evaluate its performance against other viral epitopes.
Comparative Analysis of T-Cell Responses to HBV Epitopes
The immunogenicity of the HBcAg 128-140 epitope has been evaluated in the context of other well-characterized HBV T-cell epitopes. The following table summarizes quantitative data from a study utilizing intracellular cytokine staining to measure IFN-γ production by T-cells in response to peptide stimulation. This data provides a direct comparison of the potency of the HBcAg 128-140 epitope in activating CD4+ T-helper cells versus other core and surface antigen epitopes that stimulate CD8+ cytotoxic T-lymphocytes.
| Epitope | Amino Acid Sequence | T-Cell Type | Immune Response Metric | Result | Reference |
| HBcAg 128-140 | TPPAYRPPNAPIL | CD4+ T-helper | IFN-γ producing cells | Detected in response to stimulation | [1] |
| HBcAg 93-100 | MGLKFRQL | CD8+ CTL | IFN-γ producing cells | Detected in response to stimulation | [1] |
| HBsAg 190-197 | VWLSVIWM | CD8+ CTL | IFN-γ producing cells | Detected in response to stimulation | [1] |
| HBsAg 182-196 | FFLLTFULTIFQSLD | CD4+ T-helper | IFN-γ producing cells | Detected in response to stimulation | [1] |
Experimental Protocols
A thorough understanding of the methodologies used to generate the comparative data is crucial for its interpretation and for designing future studies.
Intracellular Cytokine Staining and Flow Cytometry for IFN-γ Detection
This protocol details the steps for stimulating peripheral blood mononuclear cells (PBMCs) or isolated lymphocytes with specific HBV peptides and subsequently identifying cytokine-producing T-cells.
1. Cell Preparation and Stimulation:
-
Isolate splenocytes and intrahepatic lymphocytes from the study subjects (e.g., mouse models of HBV infection).
-
Supplement the cell culture medium with a co-stimulatory molecule, such as anti-CD28 antibody (e.g., at a 1:1,000 dilution).
-
Add a protein transport inhibitor, such as Brefeldin A (e.g., at a 1:1,000 dilution), to the cell culture to block the secretion of cytokines, allowing them to accumulate intracellularly.
-
Stimulate the cells with the desired HBV-derived peptides (e.g., HBcAg 128-140, HBcAg 93-100, HBsAg 190-197, or HBsAg 182-196) at a final concentration of 2 µg/ml.
-
Incubate the stimulated cells for 5 hours.
2. Cell Surface and Intracellular Staining:
-
Following stimulation, harvest the cells and wash them.
-
Stain for cell surface markers to identify T-cell populations, such as CD4 and CD8, using fluorochrome-conjugated antibodies.
-
Fix and permeabilize the cells to allow for intracellular staining.
-
Stain for intracellular IFN-γ using a fluorochrome-conjugated anti-IFN-γ antibody.
-
To exclude dead cells from the analysis, stain with a viability dye such as 7-aminoactinomycin D (7AAD).
3. Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Gate on the live, single-cell population.
-
Further gate on the CD4+ and CD8+ T-cell populations.
-
Within each T-cell population, quantify the percentage of cells that are positive for IFN-γ.
Visualizing the Mechanisms
To further elucidate the processes involved in the immune response to the HBcAg 128-140 epitope, the following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathway and the experimental workflow.
Caption: Signaling pathway of HBcAg 128-140 presentation to a CD4+ T-helper cell.
Caption: Experimental workflow for comparative analysis of T-cell responses to HBV epitopes.
References
Nanoparticle Conjugation Significantly Enhances the Immunogenicity of Peptide Antigens Over Free Peptides
A comparative analysis of preclinical data reveals that conjugating peptide antigens, such as the Hepatitis B core antigen (HBcAg) 128-140 T-cell epitope, to nanoparticle platforms leads to a markedly superior immune response compared to the administration of the free, unconjugated peptide. This enhancement is characterized by stronger antibody production, increased T-cell activation, and greater cytokine release, underscoring the potential of nanovaccines in modern therapeutic and prophylactic strategies.
For researchers and drug development professionals, the choice between using a free peptide and a nanoparticle-conjugated peptide in a vaccine formulation is critical. While free peptides are simple to synthesize, they often suffer from low immunogenicity and rapid degradation in vivo. Nanoparticle conjugation addresses these limitations by improving antigen presentation to the immune system and acting as an adjuvant. This guide provides an objective comparison supported by experimental data from analogous peptide vaccine studies, as direct comparative immunogenicity data for the free versus nanoparticle-conjugated HBcAg 128-140 peptide is not extensively available in the current body of published research. The principles and outcomes demonstrated with other peptide antigens are, however, widely applicable.
Enhanced Humoral and Cellular Immunity with Nanoparticle Conjugation
Studies comparing free versus nanoparticle-conjugated peptide vaccines consistently demonstrate the superior performance of the nanoparticle formulation. For instance, a synthetic peptide from the SARS-CoV-2 spike protein (S461-493) conjugated to gold nanoparticles (AuNP) induced a significantly higher IgG response in mice compared to the soluble peptide.[1][2] Similarly, a peptide from the Hepatitis B surface antigen (HBsAg) was found to be more immunogenic when coupled to a carrier protein that forms a nanoparticle-sized complex than when aggregated in micelles.[3][4] This enhanced immunogenicity is not limited to antibody responses. Peptide-gold nanoparticle complexes have also been shown to be more effective at stimulating cytotoxic T lymphocytes (CTLs) than the free peptide.[5]
The mechanism behind this enhancement lies in the physicochemical properties of nanoparticles. Their size, typically between 20-200 nm, is optimal for uptake by antigen-presenting cells (APCs) like dendritic cells. The repetitive display of the peptide on the nanoparticle surface can efficiently cross-link B-cell receptors, leading to robust B-cell activation. Furthermore, nanoparticles can act as depots, allowing for a sustained release of the antigen and prolonged exposure to the immune system.[6]
Comparative Immunological Data
The following tables summarize quantitative data from representative studies that highlight the immunological advantages of nanoparticle-conjugated peptides over their free counterparts.
Table 1: Comparison of Antibody Responses (IgG Titers)
| Antigen System | Free Peptide (Control) | Nanoparticle-Conjugated Peptide | Fold Increase | Reference |
| SARS-CoV-2 S461-493 Peptide | ~1:1,000 | AuNP-S461-493: ~1:10,000 | ~10-fold | [1][2] |
| HBsAg Peptide (122-137) | Micelles: Low Anti-HBs Titer | Tetanus Toxoid Conjugate: High Anti-HBs Titer | Qualitatively Significant | [3][4] |
| FMDV B2T Peptide | Not Reported (Used with Adjuvant) | DMSN-B2T: High IgG Production (Comparable to conventional adjuvant) | N/A | [6] |
Note: Values are approximate and derived from published graphs for illustrative purposes.
Table 2: Comparison of T-Cell Responses
| Antigen System | Assay | Free Peptide (Control) | Nanoparticle-Conjugated Peptide | Outcome | Reference |
| gp100 Peptide (Cancer Antigen) | IFN-γ ELISPOT (Spot Forming Cells/10^6) | ~100 | gp100-AuNV: ~300 | 3-fold increase in IFN-γ secreting cells | [5] |
| SARS-CoV-2 S461-493 Peptide | Cytokine Release (Splenocytes) | Baseline | AuNP-S461-493 | Increased expression of IL-4, IFN-γ, IL-12, and IL-10 | [1][2] |
AuNV: Gold Nanovaccine; DMSN: Dendritic Mesoporous Silica Nanoparticles.
Experimental Methodologies
The following sections detail the typical experimental protocols used to generate the comparative data presented above.
Nanoparticle-Peptide Conjugation Protocol (Example: Gold Nanoparticles)
-
Synthesis of Gold Nanoparticles (AuNP): Gold nanoparticles (e.g., 15-50 nm) are typically synthesized by the citrate (B86180) reduction of chloroauric acid (HAuCl4).
-
Surface Functionalization: The AuNP surface is functionalized to enable peptide conjugation. This often involves coating with a layer of polyethylene (B3416737) glycol (PEG) that has a terminal reactive group, such as a carboxyl or amine group (e.g., SH-PEG-COOH).
-
Peptide Synthesis: The peptide of interest (e.g., HBcAg 128-140) is synthesized using standard solid-phase peptide synthesis. A terminal cysteine may be added to facilitate conjugation to certain surfaces.
-
Conjugation Reaction: The peptide is covalently linked to the functionalized AuNP surface. A common method is EDC/sulfo-NHS chemistry, which activates carboxyl groups on the PEG linker to form a stable amide bond with primary amines on the peptide.
-
Purification and Characterization: The resulting nanoparticle-peptide conjugates are purified from unreacted components by centrifugation. They are then characterized for size, zeta potential, peptide density, and stability using techniques like dynamic light scattering (DLS), transmission electron microscopy (TEM), and UV-Vis spectroscopy.[5]
Animal Immunization Protocol
-
Animal Model: BALB/c or C57BL/6 mice (6-8 weeks old) are commonly used.
-
Experimental Groups:
-
Group 1: Negative Control (e.g., PBS)
-
Group 2: Free Peptide (e.g., 10-20 µg of HBcAg 128-140 peptide)
-
Group 3: Nanoparticle-Conjugated Peptide (containing an equivalent molar amount of peptide)
-
Group 4 (Optional): Nanoparticles only (to test the adjuvant effect of the nanoparticle itself)
-
-
Immunization Schedule: Mice are immunized subcutaneously or intramuscularly on day 0, followed by booster immunizations on day 14 and/or day 21.
-
Sample Collection: Blood samples are collected periodically (e.g., days 14, 28, and 42) to analyze antibody responses. Spleens are harvested at the end of the study (e.g., day 42) for T-cell analysis.
Immunogenicity Assays
-
Enzyme-Linked Immunosorbent Assay (ELISA): To measure peptide-specific antibody titers in the serum. Microtiter plates are coated with the free peptide. Serial dilutions of sera from immunized mice are added, and the binding of peptide-specific antibodies (e.g., IgG, IgG1, IgG2a) is detected using enzyme-conjugated secondary antibodies.
-
Enzyme-Linked Immunospot (ELISpot) Assay: To quantify the number of cytokine-secreting T-cells. Splenocytes from immunized mice are re-stimulated in vitro with the target peptide. The assay measures the frequency of cells secreting specific cytokines, such as IFN-γ (indicative of a Th1/CTL response) or IL-4 (indicative of a Th2 response).
-
Intracellular Cytokine Staining (ICS) and Flow Cytometry: To characterize the phenotype of responding T-cells (CD4+ vs. CD8+) and their cytokine profile upon peptide re-stimulation.
Visualizing the Advantage: Workflows and Pathways
The following diagrams illustrate the key processes involved in comparing free versus nanoparticle-conjugated peptide immunogenicity.
Caption: Experimental workflow for comparing free vs. nanoparticle-conjugated peptide immunogenicity.
Caption: Contrasting immunological pathways of free vs. nanoparticle-conjugated peptides.
References
- 1. Synthesis and immunogenicity assessment of a gold nanoparticle conjugate for the delivery of a peptide from SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and immunogenicity assessment of a gold nanoparticle conjugate for the delivery of a peptide from SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immunogenicity of conjugates and micelles of synthetic hepatitis B surface antigen peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Immunogenicity of conjugates and micelles of synthetic hepatitis B surface antigen peptides. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. frontiersin.org [frontiersin.org]
Benchmarking HBcAg 128-140: A Comparative Guide to Universal T Helper Peptides
For Researchers, Scientists, and Drug Development Professionals
In the landscape of vaccine development and immunotherapy, the inclusion of a potent T helper (Th) epitope is critical for eliciting a robust and durable immune response. Universal T helper peptides, capable of binding to a wide array of Major Histocompatibility Complex (MHC) class II molecules across a diverse human population, are of particular interest. This guide provides a comparative analysis of the Hepatitis B core antigen (HBcAg) derived peptide, HBcAg 128-140, against two well-established universal T helper peptides: the synthetic Pan-DR epitope (PADRE) and promiscuous epitopes derived from Tetanus Toxoid (TT).
Performance Comparison of T Helper Peptides
Direct comparative studies benchmarking HBcAg 128-140 against PADRE and Tetanus Toxoid epitopes are limited in the publicly available literature. However, by collating data from various independent studies, we can construct a comparative overview of their immunogenic properties.
| Feature | HBcAg 128-140 | PADRE (Pan-DR Epitope) | Tetanus Toxoid Universal Epitopes (e.g., P2, p30) |
| T-Cell Proliferation | Induces proliferation of HBcAg-specific T-cells.[1] Quantitative data on potency (e.g., EC50) across a wide range of HLA types is not readily available. | Demonstrated to be a highly potent inducer of T-cell proliferation. One study reported it to be 100-fold more potent than a tetanus toxin-derived universal epitope.[2] | Induce proliferation of T-cells from vaccinated individuals.[3] |
| Cytokine Production | Induces IFN-γ and IL-2 secretion in T-cells from individuals exposed to HBV.[4][5][6][7][8] The magnitude of IFN-γ response can be substantial in certain patient cohorts.[4] | Elicits a strong Th1-biased cytokine response, characterized by the production of IFN-γ. | Promotes a mixed Th1/Th2 cytokine profile, with IFN-γ and IL-5 being prominent depending on the priming vaccine.[9] |
| MHC Class II Binding | Known to be an immunodominant epitope in the context of certain mouse (H-2b, H-2s) and human HLA haplotypes.[10] Comprehensive data on its binding affinity across a broad range of HLA-DR alleles is not as extensively documented as for PADRE or TT epitopes. | Designed to bind with high affinity to a wide range of common human HLA-DR alleles (15 out of 16 tested).[2][11] | Peptides such as p2 and p30 have been shown to be "universally immunogenic," binding promiscuously to multiple HLA-DR, -DP, and -DQ alleles.[12] |
| Clinical Experience | Primarily studied in the context of Hepatitis B infection and as a component of therapeutic vaccine candidates for chronic HBV.[13] | Extensively used as a vaccine adjuvant in numerous preclinical and clinical trials for cancer and infectious diseases.[14] | Tetanus toxoid has a long history of use in vaccines, and its T helper epitopes are recognized as potent enhancers of immune responses.[15][16] |
Note: The direct comparison of potency between these peptides is challenging due to variations in experimental conditions across different studies. The data presented should be interpreted as a qualitative and semi-quantitative guide.
Experimental Protocols
To facilitate the replication and validation of findings related to these T helper peptides, detailed methodologies for key immunological assays are provided below.
T-Cell Proliferation Assay (CFSE-based)
This assay measures the proliferation of T-cells in response to peptide stimulation.
-
Cell Preparation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.
-
CFSE Labeling: Resuspend PBMCs at a concentration of 1-10 x 10^6 cells/mL in pre-warmed PBS. Add Carboxyfluorescein succinimidyl ester (CFSE) to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C. Quench the labeling reaction by adding five volumes of ice-cold culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum).
-
Cell Culture and Stimulation: Wash the cells twice with complete medium. Plate the CFSE-labeled PBMCs in a 96-well round-bottom plate at a density of 2 x 10^5 cells/well. Add the T helper peptide (HBcAg 128-140, PADRE, or Tetanus Toxoid epitope) at various concentrations (e.g., 0.1, 1, 10 µg/mL). Include a negative control (no peptide) and a positive control (e.g., phytohemagglutinin).
-
Incubation: Culture the cells for 5-7 days at 37°C in a humidified 5% CO2 incubator.
-
Flow Cytometry Analysis: Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4). Acquire data on a flow cytometer. Proliferation is assessed by the sequential halving of CFSE fluorescence intensity in the daughter cell generations within the CD4+ T-cell population.
IFN-γ ELISpot Assay
This assay quantifies the number of IFN-γ secreting cells upon peptide stimulation.
-
Plate Coating: Coat a 96-well PVDF membrane plate with an anti-human IFN-γ capture antibody overnight at 4°C.
-
Blocking: Wash the plate with PBS and block with sterile blocking buffer (e.g., RPMI with 10% FBS) for at least 2 hours at 37°C.
-
Cell Plating and Stimulation: Add PBMCs (2-3 x 10^5 cells/well) and the respective T helper peptide at the desired concentration. Include negative and positive controls.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection: Lyse the cells and wash the plate with PBS containing 0.05% Tween-20 (PBST). Add a biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Spot Development: Wash the plate and add streptavidin-alkaline phosphatase (ALP) conjugate. After incubation and further washing, add the BCIP/NBT substrate. Spots, representing individual IFN-γ secreting cells, will form.
-
Analysis: Wash the plate with distilled water to stop the reaction and allow it to dry. Count the spots using an automated ELISpot reader.
MHC Class II Binding Assay (Fluorescence Polarization)
This competitive assay measures the binding affinity of a peptide to a specific soluble MHC class II molecule.
-
Reaction Setup: In a 96-well black plate, set up a reaction mixture containing a fixed concentration of a fluorescently labeled probe peptide with known high affinity for the MHC class II molecule of interest and a fixed concentration of the soluble MHC class II protein.
-
Competition: Add serial dilutions of the unlabeled competitor peptide (HBcAg 128-140, PADRE, or Tetanus Toxoid epitope) to the wells.
-
Incubation: Incubate the plate at 37°C for 48-72 hours to allow the binding to reach equilibrium.
-
Fluorescence Polarization Measurement: Measure the fluorescence polarization (FP) of each well using a suitable plate reader. The binding of the fluorescent probe to the larger MHC molecule results in a high FP value, while the unbound probe has a low FP value.
-
Data Analysis: The displacement of the fluorescent probe by the competitor peptide leads to a decrease in the FP signal. The concentration of the competitor peptide that inhibits 50% of the fluorescent probe binding (IC50) is calculated. A lower IC50 value indicates a higher binding affinity.
Signaling Pathways and Experimental Workflows
T Helper Cell Activation Pathway
The activation of a CD4+ T helper cell by an antigen-presenting cell (APC) is a multi-step process involving the T-cell receptor (TCR) and co-stimulatory molecules.
Caption: T Helper Cell Activation by an Antigen Presenting Cell.
Experimental Workflow for T-Cell Proliferation Assay
The following diagram outlines the major steps involved in assessing T-cell proliferation using the CFSE dilution method.
Caption: Workflow for CFSE-based T-Cell Proliferation Assay.
Conclusion
Both PADRE and specific Tetanus Toxoid epitopes have demonstrated characteristics of universal T helper peptides, with PADRE showing particularly high potency in at least one direct comparative study. HBcAg 128-140 is a well-established, immunodominant T helper epitope within the context of Hepatitis B virus infection. While it effectively primes T helper cells, its "universality" across a broad spectrum of HLA alleles is less extensively documented than PADRE or the promiscuous Tetanus Toxoid epitopes. Further head-to-head studies are warranted to definitively benchmark the potency and breadth of HBcAg 128-140 against these established universal T helper peptides for its optimal application in next-generation vaccine and immunotherapy design.
References
- 1. researchgate.net [researchgate.net]
- 2. Improving Multi-Epitope Long Peptide Vaccine Potency by Using a Strategy that Enhances CD4+ T Help in BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lymphocyte response to tetanus toxin T-cell epitopes: effects of tetanus vaccination and concurrent malaria prophylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. T-Cell Response to Hepatitis B Core Antigen: Identification of Prior Exposure to and Confirmatory Testing for Screening for Anti-HBc - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. pure.eur.nl [pure.eur.nl]
- 7. Identification of the association between HBcAg-specific T cell and viral control in chronic HBV infection using a cultured ELISPOT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Definition of Human Epitopes Recognized in Tetanus Toxoid and Development of an Assay Strategy to Detect Ex Vivo Tetanus CD4+ T Cell Responses | PLOS One [journals.plos.org]
- 10. Immune response to hepatitis B virus core antigen (HBcAg): localization of T cell recognition sites within HBcAg/HBeAg - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PADRE peptide AKFVAAWTLKAAA - SB-PEPTIDE [sb-peptide.com]
- 12. Universally immunogenic T cell epitopes: promiscuous binding to human MHC class II and promiscuous recognition by T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. lifetein.com [lifetein.com]
- 15. Inclusion of a universal tetanus toxoid CD4+ T cell epitope P2 significantly enhanced the immunogenicity of recombinant rotavirus ΔVP8* subunit parenteral vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. TET 830 modified/T-helper epitope from tetanus toxoid - 1 mg [anaspec.com]
Safety Operating Guide
Essential Procedures for the Disposal of Hepatitis B Virus Core (128-140)
For researchers, scientists, and drug development professionals, the proper handling and disposal of all laboratory materials are paramount to ensuring a safe and compliant work environment. While the synthetic peptide, Hepatitis B Virus Core (128-140), is not classified as a hazardous substance, its use in research pertaining to the Hepatitis B Virus (HBV) necessitates careful consideration of disposal protocols to mitigate any potential risks and adhere to institutional and regulatory standards.[1][2][3]
This guide provides a procedural, step-by-step approach to the safe disposal of Hepatitis B Virus Core (128-140) and associated materials.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure that appropriate Personal Protective Equipment (PPE) is worn. This includes, but is not limited to, safety goggles, gloves, and a lab coat.[4] All handling of the peptide should be conducted in a well-ventilated area, and direct contact with the skin, eyes, and clothing should be avoided.[2] In case of accidental contact, rinse the affected area thoroughly with water.[1][2]
Disposal of Unused or Expired Peptide
For the disposal of the pure, unused, or expired lyophilized peptide or its reconstituted solution (not mixed with biohazardous materials), follow standard chemical waste disposal procedures as outlined by your institution.
Quantitative Data Summary: Waste Classification
| Material Type | Hazard Classification | Recommended Disposal Route |
| Pure Hepatitis B Virus Core (128-140) Peptide | Non-hazardous substance[1][3] | Chemical Waste Stream |
| Materials Contaminated with Peptide ONLY | Non-hazardous | Chemical Waste Stream or as per institutional guidelines for non-hazardous lab waste |
| Materials Contaminated with Potentially Infectious Agents (e.g., HBV) | Biohazardous Waste[5][6] | Biohazardous Waste Stream (Autoclave/Incineration) |
Step-by-Step Disposal Protocol for Research-Associated Waste
Research involving the Hepatitis B Virus Core (128-140) peptide may generate waste that is potentially contaminated with biohazardous materials. In such cases, all waste must be treated as biohazardous and disposed of in accordance with OSHA's Bloodborne Pathogens Standard and institutional biosafety guidelines.[5][7][8]
Experimental Protocol: Decontamination and Disposal of Contaminated Labware
-
Segregation of Waste: At the point of generation, separate waste into designated, clearly labeled containers.[9][10]
-
Sharps Waste: Needles, syringes, scalpels, and other items that can puncture the skin must be placed in a designated, puncture-resistant, leak-proof sharps container labeled with the universal biohazard symbol.[5][7][8]
-
Solid Waste: Gloves, pipette tips, culture flasks, and other solid materials contaminated with potentially infectious agents should be placed in a red biohazard bag.[8][11]
-
Liquid Waste: Liquid cultures, supernatants, and other liquid waste containing potentially infectious materials should be collected in a leak-proof, closable container labeled with the biohazard symbol.[5]
-
-
Decontamination: All biohazardous waste must be decontaminated before final disposal.[5][9]
-
Autoclaving: This is a common and effective method for decontaminating most biohazardous waste. Follow your institution's specific protocols for autoclave operation, ensuring proper temperature, pressure, and cycle time.
-
Incineration: This is often used for pathological waste and sharps containers and is typically managed by a certified biomedical waste disposal vendor.[10]
-
Chemical Disinfection: For liquid waste, chemical disinfection with an appropriate disinfectant (e.g., a fresh 10% bleach solution) may be used. Ensure a sufficient contact time as per the disinfectant manufacturer's instructions and institutional protocols before disposing of it down the drain with copious amounts of water, if permitted by local regulations.
-
-
Final Disposal: Once decontaminated, the waste can be disposed of through the appropriate channels.
-
Autoclaved solid waste in biohazard bags should be placed in the designated regulated medical waste containers for pickup by a licensed disposal service.
-
Sharps containers should be sealed when three-quarters full and placed in the designated area for pickup.[7]
-
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of Hepatitis B Virus Core (128-140) and associated materials.
Caption: Disposal workflow for Hepatitis B Virus Core (128-140).
References
- 1. chemscene.com [chemscene.com]
- 2. targetmol.com [targetmol.com]
- 3. s3.amazonaws.com [s3.amazonaws.com]
- 4. maxedoutcompounds.com [maxedoutcompounds.com]
- 5. 1910.1030 - Bloodborne pathogens. | Occupational Safety and Health Administration [osha.gov]
- 6. solusgrp.com [solusgrp.com]
- 7. OSHA Standards for Bloodborne Pathogens and Needlestick Prevention | Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 8. danielshealth.com [danielshealth.com]
- 9. hse.gov.uk [hse.gov.uk]
- 10. compliancy-group.com [compliancy-group.com]
- 11. OSHA Requirements and Training for Bloodborne Pathogens - Compsolve [compsolve.org]
Essential Safety and Operational Protocols for Handling Hepatitis B Virus Core (128-140)
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with the Hepatitis B Virus Core (128-140) peptide. Adherence to these protocols is mandatory to ensure a safe laboratory environment and the integrity of experimental data. While the Hepatitis B Virus Core (128-140) is a synthetic peptide and is considered non-infectious, it is imperative to handle it with care as a potentially hazardous chemical and biological material. The primary risks associated with handling this lyophilized peptide are inhalation, dermal, and eye contact.
Personal Protective Equipment (PPE)
The minimum required PPE for handling Hepatitis B Virus Core (128-140) corresponds to Biosafety Level 1 (BSL-1) practices, with enhanced precautions for handling powdered forms.
| PPE Component | Specification | Rationale |
| Laboratory Coat | Standard, fully buttoned | Protects skin and personal clothing from spills.[1] |
| Gloves | Nitrile or latex, disposable | Prevents direct skin contact. Change immediately if contaminated.[1] |
| Eye Protection | Safety glasses with side shields or goggles | Protects against accidental splashes, especially during reconstitution.[1] |
| Respiratory Protection | NIOSH-approved N95 or higher-rated dust mask | Recommended when handling larger quantities (grams) of lyophilized powder or when there is a risk of aerosol generation (e.g., weighing, sonicating).[2] |
Operational Plan: From Receipt to Disposal
This section outlines the step-by-step procedures for safely handling the Hepatitis B Virus Core (128-140) peptide throughout its lifecycle in the laboratory.
1. Receiving and Storage:
-
Upon receipt, inspect the vial for any damage.
-
For long-term storage, keep the lyophilized peptide at -20°C or -80°C in a sealed container with a desiccant.[3]
-
Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation.[2][3]
2. Reconstitution and Aliquoting:
-
Perform all manipulations of lyophilized powder in a chemical fume hood or a biological safety cabinet to minimize inhalation risk.[1]
-
Use sterile, appropriate solvents for reconstitution. Gentle swirling or inversion is preferred over vortexing to avoid peptide aggregation.[2]
-
After reconstitution, it is recommended to create single-use aliquots to avoid repeated freeze-thaw cycles.[4]
-
Store reconstituted peptide solutions at 2-8°C for short-term use (a few days) and at -20°C or -80°C for long-term storage.[2][4]
3. Experimental Use (Example: Murine Immunization Protocol):
-
Preparation of Emulsion:
-
Animal Handling and Injection:
-
Post-Procedure:
-
Dispose of all sharps (needles, syringes) immediately in a designated sharps container.[8]
-
Decontaminate all work surfaces with an appropriate disinfectant.
-
Disposal Plan
Proper disposal of waste contaminated with the Hepatitis B Virus Core (128-140) peptide is critical to prevent environmental contamination and ensure a safe workplace.
| Waste Type | Disposal Procedure |
| Solid Waste | (e.g., contaminated gloves, weighing papers, empty vials) Collect in a designated, sealed waste container labeled "Chemical Waste".[2] |
| Liquid Waste | (e.g., unused peptide solutions, rinsing solvents) Collect in a designated, sealed, and properly labeled hazardous liquid waste container. Do not pour down the drain.[2] |
| Sharps Waste | (e.g., needles, syringes, pipette tips used for handling peptide solutions) Dispose of in a designated sharps container.[2] |
| Biologically Contaminated Waste | (e.g., animal bedding, carcasses from immunization studies) This waste should be treated as biohazardous waste. Collect in red or orange biohazard bags placed within a leak-proof container with a tight-fitting lid.[9] This waste should then be treated, typically by autoclaving or incineration, according to institutional and local regulations.[10][11] |
Visualized Workflows
Donning and Doffing of Personal Protective Equipment (PPE)
Caption: Standard sequence for donning and doffing PPE in a BSL-2 laboratory.
Experimental and Waste Disposal Workflow
Caption: Workflow for a typical immunization experiment and subsequent waste segregation.
References
- 1. peptide24.store [peptide24.store]
- 2. benchchem.com [benchchem.com]
- 3. lifetein.com [lifetein.com]
- 4. realpeptides.co [realpeptides.co]
- 5. journals.asm.org [journals.asm.org]
- 6. discuss.iedb.org [discuss.iedb.org]
- 7. pnas.org [pnas.org]
- 8. choiceaminos.com [choiceaminos.com]
- 9. vpr.tamu.edu [vpr.tamu.edu]
- 10. tamiu.edu [tamiu.edu]
- 11. Biological waste, non-infectious - Security information - Örebro University [oru.se]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
